Product packaging for 2,5-Difluoro-4-methoxyphenylboronic acid(Cat. No.:CAS No. 897958-93-9)

2,5-Difluoro-4-methoxyphenylboronic acid

Cat. No.: B1307195
CAS No.: 897958-93-9
M. Wt: 187.94 g/mol
InChI Key: BRMUXDWCSVTVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Difluoro-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BF2O3 B1307195 2,5-Difluoro-4-methoxyphenylboronic acid CAS No. 897958-93-9

Properties

IUPAC Name

(2,5-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMUXDWCSVTVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395179
Record name 2,5-Difluoro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897958-93-9
Record name 2,5-Difluoro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification: CAS Number 897958-93-9

This guide provides a comprehensive technical overview of 2,5-Difluoro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. Its unique electronic properties, stemming from the combined effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable reagent in the development of novel pharmaceuticals and advanced materials.

Chemical and Physical Properties

The intrinsic properties of this compound are crucial for its handling, reaction optimization, and application. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 897958-93-9[1][2]
Molecular Formula C₇H₇BF₂O₃[1][2]
Molecular Weight 187.94 g/mol [2]
Appearance White to off-white powder/solid
Purity Typically ≥97%[2]
Storage Temperature Room Temperature[2]

Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains. Researchers should refer to the certificate of analysis provided by their specific supplier for the most accurate data.

Synthesis and Reaction Pathways

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent with a trialkyl borate. A general and plausible synthetic route to this compound starts from 1-bromo-2,5-difluoro-4-methoxybenzene.

Logical Synthesis Workflow

The following diagram illustrates the logical steps for a typical synthesis of this compound.

G Synthesis Workflow for this compound A Start: 1-Bromo-2,5-difluoro-4-methoxybenzene in Anhydrous Solvent (e.g., THF) B Metal-Halogen Exchange: Add n-Butyllithium at low temperature (e.g., -78 °C) A->B 1. C Formation of Aryllithium Intermediate B->C 2. D Borylation: React with Trialkyl borate (e.g., Triisopropyl borate) C->D 3. E Formation of Boronate Ester Intermediate D->E 4. F Aqueous Workup/Hydrolysis: Add aqueous acid (e.g., HCl) E->F 5. G Isolation and Purification: Extraction, Crystallization/Chromatography F->G 6. H Final Product: This compound G->H 7.

Caption: A generalized workflow for the synthesis of the target boronic acid.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed experimental protocol adapted from analogous syntheses of fluorinated phenylboronic acids.

Materials:

  • 1-Bromo-2,5-difluoro-4-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, e.g., 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2,5-difluoro-4-methoxybenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise, again keeping the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many pharmaceutical agents and organic electronic materials.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of a Suzuki-Miyaura reaction.

G The Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl Aryl-Pd(II)-X (Complex) Pd0->PdII_Aryl  + Aryl-X ArylHalide Aryl-X OxAdd Oxidative Addition PdII_Aryl_R Aryl-Pd(II)-R (Complex) PdII_Aryl->PdII_Aryl_R  + R-B(OH)₂  (with Base) BoronicAcid R-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃) Transmetal Transmetalation PdII_Aryl_R->Pd0 Product Aryl-R (Coupled Product) PdII_Aryl_R->Product RedElim Reductive Elimination Catalyst Catalyst Species Intermediate Intermediate Complex Reagent Reagent/Product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (if using an aqueous base system)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

  • Solvent Addition: Degassed solvent(s) are added via syringe.

  • Reaction: The mixture is heated with stirring to the desired temperature (typically 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Materials Science

The 2,5-difluoro-4-methoxyphenyl moiety is of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This building block is used in the synthesis of inhibitors for various enzymes and receptors in therapeutic areas such as oncology and inflammatory diseases.

In materials science, the introduction of this fluorinated aromatic group can be used to tune the electronic properties of organic semiconductors, liquid crystals, and polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluoro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Core Compound Properties

This compound, with a molecular weight of 187.94 g/mol , is a valuable reagent in the synthesis of complex organic molecules.[1] Its chemical structure, featuring two fluorine atoms and a methoxy group on the phenyl ring, imparts unique electronic properties and reactivity, making it a desirable component in the development of pharmaceuticals and advanced materials.

PropertyValueReference
Molecular Weight 187.94 g/mol [1]
Chemical Formula C7H7BF2O3[1]
CAS Number 897958-93-9[1][2]
IUPAC Name (2,5-difluoro-4-methoxyphenyl)boronic acid[1]
Appearance White to off-white solid/powder
Purity Typically ≥97%[1]
Storage Store at room temperature[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and is toxic if swallowed.[2]

HazardPrecautionary Statement
Irritant Causes skin and serious eye irritation. May cause respiratory irritation.
Toxic if Swallowed In case of accident or if you feel unwell, seek medical advice immediately.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side-shields

  • Impervious gloves

  • Lab coat

  • Utilize a fume hood to avoid inhalation of dust.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Workflow and Pathway Visualizations

To further elucidate the experimental and chemical processes, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine Reactants: Aryl Halide, This compound, Catalyst, Base prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep1->prep2 prep3 Add Anhydrous, Degassed Solvent prep2->prep3 react Heat and Stir (Monitor by TLC/LC-MS) prep3->react Reaction Conditions workup1 Cool to Room Temperature react->workup1 Reaction Completion workup2 Dilute and Wash (Organic Solvent, H2O, Brine) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify final_product final_product purify->final_product Isolated Product suzuki_cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Coupled Product (R1-R2) pd_complex2->product r1x Aryl Halide (R1-X) r1x->pd_complex1 boronic_acid Boronic Acid (R2-B(OH)2) boronic_acid->pd_complex1 base Base base->boronic_acid

References

An In-depth Technical Guide to 2,5-Difluoro-4-methoxyphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,5-Difluoro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of medicinal chemistry.

Core Chemical Properties

This compound is a substituted phenylboronic acid that serves as a versatile reagent in cross-coupling reactions. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences its reactivity and the properties of the resulting coupled products.

PropertyValueSource
CAS Number 897958-93-9[1][2]
Molecular Formula C₇H₇BF₂O₃[1][2]
Molecular Weight 187.94 g/mol [2]
IUPAC Name (2,5-difluoro-4-methoxyphenyl)boronic acid[2]
Appearance White to off-white powder/crystalline solid[3]
Purity Typically ≥97%[2]
Melting Point Data for the analogous 2,5-Difluorophenylboronic acid is in the range of 105-110 °C. A specific melting point for the 4-methoxy derivative is not consistently reported in publicly available literature.
Solubility Generally soluble in organic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). Phenylboronic acids, as a class, exhibit low solubility in water and hydrocarbons but higher solubility in ethers and ketones.
SMILES COC1=C(F)C=C(B(O)O)C(F)=C1[2]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. Like many boronic acids, it is susceptible to degradation under certain conditions.

Key Stability Considerations:

  • Protodeboronation: This is a primary degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom. This process can be accelerated by aqueous and basic conditions.

  • Formation of Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process in the presence of water.

  • Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol.

  • Thermal Decomposition: At elevated temperatures, the compound can decompose.

Recommended Storage:

To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8 °C is recommended to slow down potential decomposition reactions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is via lithiation of a suitable precursor followed by quenching with a borate ester.

G cluster_start Starting Material cluster_process Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start 1,4-Difluoro-2-methoxybenzene step1 Dissolve in anhydrous THF under inert atmosphere (N₂ or Ar) start->step1 step2 Cool to -78 °C step1->step2 step3 Slowly add n-Butyllithium (n-BuLi) in hexanes step2->step3 step4 Stir at -78 °C for 2 hours (Lithiation) step3->step4 step5 Add Triisopropyl borate dropwise step4->step5 step6 Allow to warm to room temperature and stir overnight step5->step6 workup1 Quench with 1N HCl (aq) step6->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over anhydrous MgSO₄ workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 workup6 Purify by recrystallization or column chromatography workup5->workup6 product This compound workup6->product

Synthesis Workflow

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Purge the flask with nitrogen and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of 1N aqueous hydrochloric acid until the pH is acidic.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura coupling to form C-C bonds, a cornerstone of modern synthetic chemistry.

G pd0 Pd(0)Ln pd_complex Ar-Pd(II)Ln-X pd0->pd_complex Oxidative Addition aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex oxidative_addition Oxidative Addition coupled_pd_complex Ar-Pd(II)Ln-Ar' pd_complex->coupled_pd_complex Transmetalation boronic_acid 2,5-Difluoro-4-methoxyphenyl boronic acid boronic_acid->coupled_pd_complex base Base (e.g., K₂CO₃) base->coupled_pd_complex transmetalation Transmetalation coupled_pd_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') coupled_pd_complex->product reductive_elimination Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a round-bottom flask or a microwave vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the desired biaryl product.

Application in Drug Discovery: Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

The unique electronic properties imparted by the difluoro-methoxy substitution pattern make this boronic acid a valuable tool in the synthesis of complex molecules for drug discovery. A notable application is in the development of Sphingosine-1-Phosphate (S1P) receptor modulators. S1P receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking, making them attractive targets for autoimmune diseases.[4]

The 2,5-difluorophenyl moiety can be incorporated into potential S1P receptor antagonist scaffolds via Suzuki-Miyaura coupling to enhance pharmacological properties such as potency and selectivity.[4]

The Sphingosine-1-Phosphate (S1P) Signaling Pathway

The S1P signaling pathway is a complex network that regulates a multitude of cellular responses. Modulators of this pathway, synthesized using reagents like this compound, can have significant therapeutic effects.

G sphingosine Sphingosine s1p_intra Intracellular S1P sphingosine->s1p_intra Phosphorylation sphk Sphingosine Kinase (SphK1/2) sphk->s1p_intra s1p_receptor S1P Receptors (S1PR1-5) s1p_intra->s1p_receptor Binds to g_protein G Proteins (Gαi, Gαq, Gα12/13) s1p_receptor->g_protein Activates downstream Downstream Effectors (e.g., Rac, PLC, Rho) g_protein->downstream Modulates cellular_response Cellular Responses (e.g., Proliferation, Migration, Survival) downstream->cellular_response s1p_modulator S1P Receptor Modulator (Synthesized using 2,5-Difluoro-4-methoxy -phenylboronic acid) s1p_modulator->s1p_receptor Modulates (Antagonist/Agonist)

References

Technical Guide: Solubility and Application of 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction to 2,5-Difluoro-4-methoxyphenylboronic acid

This compound is an organoboron compound featuring a phenyl ring substituted with two fluorine atoms, a methoxy group, and a boronic acid moiety. This class of compounds serves as a critical building block in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The electronic properties conferred by the fluorine and methoxy substituents make it a valuable reagent for creating complex molecules, particularly in the fields of medicinal chemistry and materials science. An understanding of its solubility is fundamental to its effective application in reaction optimization, purification, and formulation.

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, the solubility behavior of arylboronic acids is generally well-understood, allowing for reliable qualitative predictions. Phenylboronic acid, the parent compound of this class, exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbon solvents.[1][2][3] The solubility of this compound is expected to follow a similar trend.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
EthersDiethyl ether, Tetrahydrofuran (THF)HighArylboronic acids show good solubility in ethers.[1][2]
KetonesAcetone, 3-PentanoneHighKetones are effective solvents for phenylboronic acid.[1][2]
AlcoholsMethanol, EthanolSolublePhenylboronic acid is soluble in polar protic solvents.[4]
ChlorinatedChloroform, DichloromethaneModerateModerate solubility is observed for phenylboronic acid in chloroform.[1][2]
HydrocarbonsHexanes, MethylcyclohexaneLow / PoorArylboronic acids are poorly soluble in nonpolar hydrocarbons.[1][2][4]
AqueousWaterLowPhenylboronic acid has a reported water solubility of 10 g/L at 20°C; fluorination may alter this.[4][5]

Note: The addition of substituents, such as fluoro and methoxy groups, can alter solubility compared to the parent phenylboronic acid.[6] Experimental verification is essential for precise quantitative values.

Experimental Protocols for Solubility Determination

To obtain definitive quantitative data, direct experimental measurement is necessary. The following protocols describe the gold-standard thermodynamic (shake-flask) method and a high-throughput kinetic method commonly used in drug discovery.[7]

This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a precise, known volume of the desired test solvent.

  • Equilibration: Seal the vials securely and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C). The equilibration period should be sufficient to ensure a true equilibrium is reached, typically 24 to 48 hours. It is critical that excess, undissolved solid remains visible at the end of this period.[7]

  • Sample Isolation: Cease agitation and allow the vials to stand, permitting the excess solid to settle. To separate the saturated supernatant from the solid, either centrifuge the vials or filter the solution using a suitable syringe filter (e.g., 0.45 µm PTFE).

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

    • Analyze the calibration standards and the saturated supernatant samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the compound in the saturated supernatant. This value represents the thermodynamic solubility, typically reported in µg/mL or mM.

This assay measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium. It is a rapid method used to identify potential solubility liabilities early in the drug discovery process.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).[7]

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Compound Addition: In a separate 96-well analysis plate, add a fixed volume of the desired test solvent (e.g., 195 µL of buffer or organic solvent). Transfer a small, corresponding volume (e.g., 5 µL) from the DMSO dilution plate to the analysis plate. This creates a final DMSO concentration that is low enough (e.g., 2.5%) not to significantly influence solubility.

  • Incubation & Detection:

    • Seal the analysis plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering in each well using a nephelometer. An increase in signal indicates the formation of a precipitate.

    • Alternatively, the plate can be filtered using a solubility filter plate, and the concentration of the dissolved compound in the filtrate can be measured by UV-Vis spectroscopy.[7]

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant precipitate signal above the background.

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[8][9][10] This reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. The process is central to the synthesis of biaryls and other complex structures found in many pharmaceuticals and advanced materials.[11] The logical workflow of this reaction is its catalytic cycle.

Suzuki_Miyaura_Coupling Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction cluster_cycle cluster_reagents pd0 Pd(0)L2 Active Catalyst pdiia R1-Pd(II)-X L2 Oxidative Adduct pd0->pdiia Oxidative Addition pdiib R1-Pd(II)-OR' L2 pdiia->pdiib Ligand Exchange (Base) pdiic R1-Pd(II)-R2 L2 pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Coupled Product (R1-R2) pdiic->product halide Organic Halide (R1-X) halide->pdiia boronic_acid Boronic Acid (R2-B(OH)2) boronic_acid->pdiib

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

While direct quantitative solubility data for this compound is sparse, this guide provides researchers with the necessary tools to predict its behavior and, more importantly, to determine it experimentally. The detailed protocols for thermodynamic and kinetic solubility assays offer robust methods for generating the precise data required for optimizing synthetic reactions, purification, and formulation development. The compound's primary role as a substrate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling underscores the importance of a thorough understanding of its physical properties.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Difluoro-4-methoxyphenylboronic acid, a key building block in modern medicinal chemistry. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates critical safety information from the SDS of closely related analogs, including 4-fluoro-2-methoxyphenylboronic acid, (3,4-difluoro-2-methoxyphenyl)boronic acid, and 4-methoxyphenylboronic acid. Researchers should treat this information as a baseline and exercise caution, performing their own risk assessments before use.

Hazard Identification and Classification

Phenylboronic acids as a class of compounds are known to cause skin, eye, and respiratory irritation. The hazard information for this compound is anticipated to be consistent with these known class effects.

Table 1: GHS Hazard Statements

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2][3][4][5][6][7][8]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1][4][5][6][7][8][9]

Table 2: GHS Pictograms and Signal Word

PictogramSignal Word
GHS07: Exclamation MarkWarning [1][3][5]

Safe Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Table 3: Handling and Storage Procedures

AspectRecommendation
Handling Work in a well-ventilated area, preferably a chemical fume hood.[2][10][11] Avoid the formation of dust and aerosols.[2][4][6][7][8][10] Avoid contact with skin, eyes, and clothing.[2][3][4][5][7][8][10][11] Wash hands thoroughly after handling.[2][3][4][7][8]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5][7] Store away from incompatible materials such as strong oxidizing agents.[1][3][12][7] Recommended storage temperature is 2-10 °C.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][3][10][13][14]EN 166 (EU) or NIOSH (US)[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2][3][4][6][7][8][9][10][13][14]EU Directive 89/686/EEC, EN 374
Respiratory Protection Use in a well-ventilated area. If dust is generated or irritation occurs, use a NIOSH-approved respirator.[1][6][7][9][10][11][13]NIOSH (US) or EN 143/149 (EU)[7][9][11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If symptoms persist, call a physician.[1][2][4][7][8][9]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][3][4][5][6][7][8][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3][4][5][6][7][8][9]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][2][4][7][9]

Experimental Workflow and Hazard Mitigation

A systematic approach to handling this compound is crucial for minimizing risks. The following diagram outlines a logical workflow for hazard identification, prevention, and response.

Hazard_Management_Workflow Workflow for Safe Handling of this compound cluster_0 Hazard Identification cluster_2 Response Hazard_ID Hazard Identification Skin Irritation Eye Irritation Respiratory Irritation Harmful if Swallowed Engineering_Controls Engineering Controls Fume Hood Adequate Ventilation Hazard_ID->Engineering_Controls PPE Personal Protective Equipment Gloves Goggles Lab Coat Respirator Hazard_ID->PPE Safe_Handling Safe Handling Practices Avoid Dust Wash Hands Proper Storage Hazard_ID->Safe_Handling First_Aid First Aid Measures Inhalation Skin Contact Eye Contact Ingestion Hazard_ID:H315->First_Aid:skin Hazard_ID:H319->First_Aid:eye Hazard_ID:H335->First_Aid:inhalation Hazard_ID:H302->First_Aid:ingestion Spill_Control Spill Control Evacuate Area Contain Spill Dispose Properly Safe_Handling->Spill_Control

Caption: Logical workflow for hazard identification, prevention, and response.

Accidental Release Measures

In the event of a spill, a clear and practiced response plan is essential.

Table 6: Spill and Disposal Procedures

AspectRecommendation
Personal Precautions Use personal protective equipment, including respiratory protection.[11] Avoid breathing dust, vapors, mist, or gas.[6][8][9][11] Ensure adequate ventilation and evacuate personnel to safe areas.[6][8][9][11]
Containment and Cleaning Sweep up and shovel into suitable containers for disposal.[2][4][7] Avoid creating dust.[4][6][7][8][9]
Environmental Precautions Do not let product enter drains.[6][7][8][9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7][10]

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel read and understand the potential hazards and safety procedures before commencing any work with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

Spectroscopic Profile of 2,5-Difluoro-4-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,5-Difluoro-4-methoxyphenylboronic acid (CAS 897958-93-9).[1][2][3][4] As a key building block in medicinal chemistry and organic synthesis, understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.0-7.2d~8-10Ar-H
~6.8-7.0d~8-10Ar-H
~8.0-8.5s (br)-B(OH)₂
~3.9s-OCH₃

Note: The aromatic protons will exhibit splitting due to coupling with adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160-165 (d)C-F
~150-155 (d)C-F
~145-150C-OCH₃
~120-125C-B
~115-120 (d)Ar-CH
~100-105 (d)Ar-CH
~56OCH₃

Note: Carbon signals will be split into doublets due to coupling with fluorine.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~(-110) - (-130)mAr-F
~(-120) - (-140)mAr-F

Note: Chemical shifts are relative to a standard such as CFCl₃. The two fluorine atoms are in different chemical environments and will likely show complex splitting patterns due to coupling with each other and with neighboring protons.

Table 4: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (boronic acid)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (methyl)
~1620-1580StrongC=C stretch (aromatic)
~1500-1400StrongC=C stretch (aromatic)
~1350-1300StrongB-O stretch
~1250-1200StrongC-O stretch (aryl ether)
~1200-1150StrongC-F stretch
Table 5: Predicted Mass Spectrometry Data
m/zIon
188.04[M]⁺
170.03[M-H₂O]⁺
142.03[M-B(OH)₂]⁺

Note: The molecular formula for this compound is C₇H₇BF₂O₃, with a molecular weight of 187.94 g/mol .[1][3] Mass spectrometry results will depend on the ionization technique used. Electrospray ionization (ESI) in negative mode would likely show the deprotonated molecule [M-H]⁻.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.

    • Parameters :

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz or higher field NMR spectrometer.

    • Parameters :

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition :

    • Instrument : NMR spectrometer equipped with a fluorine probe.

    • Parameters :

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 128-512.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: Set to encompass the expected chemical shift range for aryl fluorides.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact.

  • IR Spectrum Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

    • Mode : Transmittance or Absorbance.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI) :

    • Instrument : A mass spectrometer equipped with an ESI source.

    • Mode : Positive or negative ion mode.

    • Mass Range : m/z 50-500.

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 100-150 °C.

  • Data Analysis : Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Workflow for synthesis and spectroscopic characterization.

References

Synthesis of 2,5-Difluoro-4-methoxyphenylboronic Acid via Grignard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,5-Difluoro-4-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the synthetic route employing a Grignard reaction, a robust and scalable method for the formation of carbon-boron bonds. This guide includes detailed experimental procedures, expected outcomes, and visualizations to aid in the successful synthesis and characterization of the target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of drug discovery and development. The presence of the difluoro-methoxy phenyl moiety can impart unique electronic and metabolic properties to a molecule, making it a desirable scaffold in the design of novel therapeutic agents. The boronic acid functionality allows for its versatile use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

The Grignard reaction offers a reliable and well-established method for the synthesis of arylboronic acids. This approach involves the formation of an organomagnesium halide (Grignard reagent) from the corresponding aryl halide, which then acts as a nucleophile, reacting with a boron electrophile, typically a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

Synthetic Pathway Overview

The synthesis of this compound via the Grignard reaction proceeds in two main steps:

  • Formation of the Grignard Reagent: 1-Bromo-2,5-difluoro-4-methoxybenzene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,5-difluoro-4-methoxyphenyl)magnesium bromide.

  • Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures. The resulting boronic ester is subsequently hydrolyzed under acidic conditions to afford this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous fluorinated and methoxy-substituted phenylboronic acids.[1][2] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are crucial for the success of the Grignard reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Bromo-2,5-difluoro-4-methoxybenzene≥98%Commercially Available
Magnesium Turnings99.8%e.g., Sigma-Aldrich
IodineACS Reagente.g., J.T. Baker
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv®e.g., MilliporeSigma
Trimethyl Borate≥99%e.g., Alfa Aesar
Hydrochloric Acid (HCl)2 M aqueous solution
Diethyl EtherAnhydrous
Saturated Sodium Chloride Solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
HexanesReagent Grade
Ethyl AcetateReagent Grade
Step-by-Step Procedure

Step 1: Formation of (2,5-difluoro-4-methoxyphenyl)magnesium bromide (Grignard Reagent)

  • A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen to ensure all moisture is removed.

  • Add magnesium turnings (1.1 equivalents) to the flask, followed by a single crystal of iodine as an initiator.

  • Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.

  • Prepare a solution of 1-bromo-2,5-difluoro-4-methoxybenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be applied if the reaction does not start.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Transfer the freshly prepared Grignard reagent from Step 1 to the cold trimethyl borate solution via cannula, while vigorously stirring and maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

  • Stir the mixture for 30-60 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

Data Presentation

Expected Yield and Purity
ParameterExpected ValueNotes
Theoretical Yield Calculated based on 100% conversion of the starting aryl bromide.
Expected Yield 65-85%Yields can vary based on reaction conditions, purity of reagents, and efficiency of purification.[2]
Purity >97%After purification.
Characterization Data (Reference)
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
2-(4-Methoxy-2-methylphenyl)boronic acid pinacol ester 1.29 (s, 12H), 2.56 (s, 3H), 3.82 (s, 3H), 6.74 (m, 2H), 7.77 (d, J=7 Hz, 1H)Not provided
2-methoxyphenylboronic acid 2.44 (s, 3H), 7.32 (d, J= 7.5 Hz, 1H), 8.13 (d, J = 7.5 Hz, 1H)21.9, 128.9, 133.7, 135.9, 143.1

Note: The spectra for the target compound, this compound, will show characteristic splitting patterns due to fluorine-carbon and fluorine-proton couplings.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation and Hydrolysis reagent_prep Prepare solution of 1-bromo-2,5-difluoro-4-methoxybenzene in anhydrous THF grignard_reaction Initiate and maintain Grignard reaction reagent_prep->grignard_reaction grignard_init Add Mg turnings and I₂ to flame-dried flask grignard_init->grignard_reaction grignard_complete Stir to complete formation of (2,5-difluoro-4-methoxyphenyl)magnesium bromide grignard_reaction->grignard_complete borylation Add Grignard reagent to borate solution grignard_complete->borylation via cannula borate_prep Prepare cold (-78 °C) solution of trimethyl borate in anhydrous THF borate_prep->borylation hydrolysis Quench with aq. HCl and hydrolyze borylation->hydrolysis workup Extract with diethyl ether, wash, and dry hydrolysis->workup isolation Remove solvent to obtain crude product workup->isolation purification Purify by recrystallization or column chromatography isolation->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

G Logical Relationship of Synthesis Steps Start Starting Materials: 1-Bromo-2,5-difluoro-4-methoxybenzene Mg, THF, Trimethyl Borate Grignard_Formation Grignard Reagent Formation (Anhydrous Conditions) Start->Grignard_Formation Borylation Borylation (Low Temperature) Grignard_Formation->Borylation Forms Boronic Ester Intermediate Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Key logical steps in the Grignard-based synthesis.

Safety Considerations

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).

  • Anhydrous ethers such as THF are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Trimethyl borate is flammable and an irritant. Handle with care.

  • 1-Bromo-2,5-difluoro-4-methoxybenzene is an irritant. Avoid contact with skin and eyes.

  • The quenching of the reaction with aqueous acid is exothermic . Perform the addition slowly and with adequate cooling.

Conclusion

The Grignard reaction provides an effective and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly maintaining anhydrous conditions and low temperatures during the borylation step, is critical for achieving high yields and purity. This technical guide provides a detailed framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

Stability of 2,5-Difluoro-4-methoxyphenylboronic acid Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,5-Difluoro-4-methoxyphenylboronic acid, with a particular focus on its behavior under acidic conditions. Due to its role as a critical building block in organic synthesis, particularly in cross-coupling reactions for drug discovery, understanding its stability profile is paramount for ensuring reaction efficiency, reproducibility, and the purity of final products. This document outlines the primary degradation pathways, presents methodologies for stability assessment, and offers guidance on handling and storage.

Core Concepts: Stability and Degradation Pathways

The stability of arylboronic acids, including this compound, is predominantly influenced by their susceptibility to protodeboronation. This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of 1,4-difluoro-2-methoxybenzene as a significant byproduct.

Protodeboronation: This degradation pathway is a known challenge, especially for electron-deficient arylboronic acids. The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound makes the C-B bond more susceptible to cleavage under certain conditions.[1] Acid-catalyzed protodeboronation is a significant concern, where the reaction is promoted by the presence of protons.[1] The general mechanism for acid-promoted protodeboronation of arylboronic acids involves an intermolecular metathesis via a four-membered ring transition state.

Quantitative Data Summary

Although specific quantitative stability data for this compound under acidic conditions is not publicly available, forced degradation studies are an established method for generating such data. The following table outlines a template for presenting such data, which would be populated by experimental results.

Stress Condition (Acidic)Temperature (°C)Time (hours)% Degradation of this compoundMajor Degradant(s) Identified
0.1 M HCl2524Data to be generated1,4-difluoro-2-methoxybenzene
0.1 M HCl5024Data to be generated1,4-difluoro-2-methoxybenzene
0.01 M HCl2524Data to be generated1,4-difluoro-2-methoxybenzene
0.01 M HCl5024Data to be generated1,4-difluoro-2-methoxybenzene
0.1 M H₂SO₄2524Data to be generated1,4-difluoro-2-methoxybenzene
0.1 M H₂SO₄5024Data to be generated1,4-difluoro-2-methoxybenzene

Experimental Protocols for Stability Assessment

To assess the stability of this compound under acidic conditions, a forced degradation study should be conducted. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol (Acid Hydrolysis)

Objective: To evaluate the stability of this compound in an acidic environment and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Stress: Transfer a known volume of the stock solution to a volumetric flask and add a specific concentration of hydrochloric acid (e.g., 0.1 M or 0.01 M).

  • Incubation: Store the solution at a controlled temperature (e.g., 25 °C or 50 °C) for a defined period (e.g., 24, 48, 72 hours). Protect the solution from light if photostability is also being assessed.

  • Time-Point Sampling: At specified time intervals, withdraw an aliquot of the stressed sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation process.

  • Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its degradation products, particularly the expected protodeboronation product (1,4-difluoro-2-methoxybenzene).

Instrumentation:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector.

Chromatographic Conditions (A Representative Method):

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the separation of small aromatic molecules.

  • Mobile Phase: A gradient elution is often necessary to achieve adequate separation of the polar boronic acid from its less polar degradation product. A typical mobile phase could consist of:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient profile would need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (a PDA detector is useful for selecting the optimal wavelength).

  • Injection Volume: 10 µL

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring

Objective: To qualitatively identify the degradation products formed during the forced degradation study.

Procedure:

  • Subject a solution of this compound in a deuterated solvent (e.g., D₂O with a co-solvent if necessary) to acidic conditions.

  • Acquire ¹H NMR and ¹⁹F NMR spectra at different time points.

  • Monitor the decrease in the signals corresponding to this compound and the appearance of new signals. The signals for 1,4-difluoro-2-methoxybenzene would be a key indicator of protodeboronation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound under acidic conditions.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of This compound acid_stress Induce Acid Stress (e.g., 0.1 M HCl, 50°C) prep_stock->acid_stress sampling Time-Point Sampling acid_stress->sampling neutralize Neutralization sampling->neutralize nmr_analysis NMR Analysis for Structural Elucidation sampling->nmr_analysis hplc_analysis Stability-Indicating HPLC Analysis neutralize->hplc_analysis quantify Quantify Degradation hplc_analysis->quantify identify Identify Degradants nmr_analysis->identify report Generate Stability Report quantify->report identify->report

Caption: Workflow for Stability Assessment of Boronic Acids.

Signaling Pathway of Acid-Catalyzed Protodeboronation

The following diagram illustrates the proposed pathway for the acid-catalyzed protodeboronation of an arylboronic acid.

Protodeboronation_Pathway ArBOH2 Ar-B(OH)₂ (this compound) TS [Four-Membered Ring Transition State] ArBOH2->TS H_plus H⁺ (from acid) H_plus->TS ArH Ar-H (1,4-difluoro-2-methoxybenzene) TS->ArH BOH3 B(OH)₃ (Boric Acid) TS->BOH3

Caption: Acid-Catalyzed Protodeboronation Pathway.

Conclusion and Recommendations

While specific quantitative stability data for this compound under acidic conditions is limited in the public domain, the general principles of arylboronic acid stability provide a strong foundation for its handling and use. The primary degradation pathway under acidic conditions is protodeboronation, which is exacerbated by the electron-withdrawing fluorine substituents.

For researchers, scientists, and drug development professionals, it is crucial to:

  • Minimize Exposure to Acidic Conditions: Where possible, avoid strongly acidic conditions during reactions and work-up procedures.

  • Use Anhydrous Solvents: The presence of water can facilitate protodeboronation.

  • Control Temperature: Higher temperatures will likely accelerate the rate of degradation.

  • Perform Stability Studies: For critical applications, it is highly recommended to perform in-house forced degradation studies to quantify the stability of this compound under specific process conditions.

  • Utilize Protective Groups: In some synthetic strategies, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate premature degradation.

By adhering to these recommendations and employing the outlined experimental protocols, the challenges associated with the stability of this compound can be effectively managed, leading to more robust and reliable synthetic outcomes.

References

Stability of 2,5-Difluoro-4-methoxyphenylboronic Acid Under Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,5-Difluoro-4-methoxyphenylboronic acid, with a particular focus on its behavior under basic conditions. This information is critical for its effective use in synthetic chemistry, particularly in widely-used cross-coupling reactions such as the Suzuki-Miyaura coupling, where basic conditions are standard. The guide summarizes key data on its stability, details the primary degradation pathway, and provides experimental protocols for its analysis.

Core Concepts: The Challenge of Protodeboronation

Arylboronic acids are indispensable reagents in modern organic synthesis. However, their utility can be compromised by their susceptibility to degradation, most notably through a process called protodeboronation. This reaction involves the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond, resulting in the loss of the desired boronic acid functionality and the formation of the corresponding arene as a byproduct.

The stability of an arylboronic acid is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. For this compound, the presence of two electron-withdrawing fluorine atoms, one of which is in the ortho position to the boronic acid group, renders the C–B bond particularly susceptible to cleavage, especially under basic conditions.

Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate form. This boronate species is the key intermediate in the protodeboronation pathway. The rate of this degradation is highly dependent on the pH of the medium, with significantly faster decomposition observed at higher pH values.

Quantitative Stability Data

A seminal study by Cox et al. systematically investigated the kinetics of base-catalyzed protodeboronation for 30 different arylboronic acids, including all 20 isomers of fluorinated phenylboronic acids.[1][2][3][4] The experiments were conducted at a pH greater than 13 in a 1:1 aqueous dioxane solution at 70 °C. Under these conditions, the boronic acids exist predominantly in their reactive boronate form.

While the specific half-life for this compound is detailed within the comprehensive data set of this study, accessing the direct supplementary information is recommended for the precise value. The study reported half-lives for the various fluorinated isomers spanning an extensive range, from less than 3 milliseconds to 6.5 months, highlighting the profound impact of fluorine substitution patterns on stability.[1][2][3][4]

For context, the following table summarizes the reported stability of a related, highly electron-deficient arylboronic acid mentioned in the literature.

CompoundConditionsHalf-life (t½)Reference
2-Pyridylboronic acidpH 7, 50% aqueous dioxane, 70 °C27 seconds[4]

Mechanistic Pathway of Base-Catalyzed Protodeboronation

The degradation of this compound under basic conditions primarily proceeds through a base-catalyzed protodeboronation mechanism. The key steps are outlined below and visualized in the following diagram.

  • Boronate Formation: In a basic aqueous medium, the trigonal planar boronic acid reversibly reacts with a hydroxide ion to form a more nucleophilic, tetrahedral boronate species.

  • C-B Bond Cleavage: The electron-rich aryl ring of the boronate intermediate is then protonated, leading to the cleavage of the C–B bond. This step can proceed through different mechanistic pathways, including a concerted ipso-protonation/C-B cleavage or, for highly electron-deficient systems, a unimolecular heterolysis to generate a transient aryl anion which is then protonated.

  • Product Formation: This cleavage results in the formation of the protodeboronated arene (1,4-difluoro-2-methoxybenzene) and boric acid.

protodeboronation_pathway A This compound (Ar-B(OH)₂) B Tetrahedral Boronate ([Ar-B(OH)₃]⁻) A->B + OH⁻ / - H₂O C Transition State B->C Proton Source (e.g., H₂O) D 1,4-Difluoro-2-methoxybenzene (Ar-H) + B(OH)₃ C->D C-B Bond Cleavage

Figure 1: Mechanistic pathway of base-catalyzed protodeboronation.

Experimental Protocols

To assess the stability of this compound under basic conditions, a well-controlled experimental setup is required. The following are detailed methodologies for monitoring its degradation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 1: In-Situ NMR Spectroscopic Analysis of Protodeboronation

This protocol allows for the real-time monitoring of the degradation of the boronic acid.

1. Materials and Equipment:

  • This compound

  • Deuterated solvent (e.g., D₂O or a mixture like 1:1 D₂O:dioxane-d₈)

  • Base (e.g., NaOD or KOD solution in D₂O of known concentration)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, stable under the reaction conditions)

  • NMR spectrometer (¹H, ¹⁹F, and ¹¹B capabilities are beneficial)

  • Thermostatted NMR sample chamber

  • NMR tubes

2. Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent.

  • Prepare a stock solution of the internal standard in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the boronic acid stock solution and the internal standard stock solution.

  • Acquire an initial NMR spectrum (t=0) to confirm the initial concentrations and purity.

  • To initiate the degradation, add a precise volume of the base solution to the NMR tube to achieve the desired pH.

  • Immediately place the NMR tube in the pre-thermostatted NMR spectrometer and begin acquiring spectra at regular time intervals.

  • Monitor the reaction by observing the decrease in the signal intensity of the starting boronic acid and the corresponding increase in the signal intensity of the protodeboronated product (1,4-difluoro-2-methoxybenzene). ¹⁹F NMR can be particularly useful for monitoring the fluorine-containing species.

3. Data Analysis:

  • Integrate the characteristic peaks of the starting material and the product relative to the internal standard at each time point.

  • Plot the concentration of this compound as a function of time.

  • From this data, the rate constant (k) and the half-life (t½) of the degradation can be calculated by fitting the data to a first-order decay model.

Protocol 2: HPLC Analysis of Stability

This protocol is suitable for analyzing samples taken from a stability study at various time points.

1. Materials and Equipment:

  • This compound

  • 1,4-Difluoro-2-methoxybenzene (as a reference standard for the degradation product)

  • Aqueous buffer solutions of desired pH

  • Organic solvent (e.g., dioxane or THF)

  • HPLC system with a UV detector (a photodiode array detector is recommended)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)

  • Quenching solution (e.g., an acidic solution like 0.1 M HCl to stop the degradation)

2. Procedure:

  • Prepare a reaction mixture containing a known concentration of this compound in the chosen solvent system (e.g., 1:1 aqueous buffer:dioxane).

  • Initiate the reaction by adjusting the pH to the desired basic value and maintain at a constant temperature.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the prepared sample onto the HPLC system.

  • Monitor the separation of the starting material and the protodeboronated product by UV detection at an appropriate wavelength.

3. Data Analysis:

  • Develop a calibration curve for both this compound and its protodeboronated product.

  • Quantify the concentration of the boronic acid remaining at each time point using the calibration curve.

  • Plot the concentration of the boronic acid versus time to determine the degradation kinetics, rate constant, and half-life.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Stock Solution of Boronic Acid prep3 Mix Solutions in a Thermostatted Vessel prep1->prep3 prep2 Prepare Basic Aqueous Buffer prep2->prep3 react1 Start Timer (t=0) prep3->react1 react2 Withdraw Aliquots at Time Intervals react1->react2 react3 Quench Reaction (e.g., with Acid) react2->react3 analysis1 Dilute Quenched Sample react3->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Quantify Reactant and Product analysis2->analysis3 data1 Plot Concentration vs. Time analysis3->data1 data2 Determine Rate Constant and Half-life data1->data2

Figure 2: Experimental workflow for HPLC-based stability analysis.

Conclusion and Recommendations

This compound is a valuable synthetic building block, but its utility is intrinsically linked to an understanding of its stability, particularly under the basic conditions often required for cross-coupling reactions. The presence of ortho- and meta-fluorine substituents significantly activates the molecule towards protodeboronation.

For researchers and drug development professionals, it is recommended to:

  • Minimize exposure to basic aqueous conditions: Whenever possible, reactions should be designed to use milder bases, lower temperatures, and shorter reaction times to mitigate the extent of protodeboronation.

  • Employ robust analytical monitoring: The progress of reactions involving this boronic acid should be carefully monitored by techniques such as HPLC or NMR to track the consumption of the starting material and the formation of the protodeboronated byproduct.

  • Consider alternative reagents: In cases where protodeboronation is a significant issue, the use of more stable boronic esters (e.g., pinacol esters) or alternative coupling partners may be a viable strategy.

By understanding the stability profile and the underlying degradation mechanism of this compound, its application in complex molecule synthesis can be optimized, leading to improved reaction efficiency and product yields.

References

A Technical Guide to the Reactivity Profile of Difluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difluorinated phenylboronic acids are a class of indispensable reagents in modern organic synthesis, prized for their ability to introduce difluorophenyl moieties into complex molecules. The strategic incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of a compound, including its metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] This makes these building blocks particularly valuable in drug discovery and materials science.[3][4] This guide provides a comprehensive overview of their reactivity, stability, and application, with a focus on their role in palladium-catalyzed cross-coupling reactions.

Core Concepts: Electronic Effects and Stability

The reactivity of a phenylboronic acid is governed by the electronic properties of its aromatic ring. Fluorine, as a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which is the dominant factor influencing the reactivity of difluorinated phenylboronic acids.[5] This effect increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]

However, this enhanced reactivity comes with stability challenges. The primary degradation pathways for these compounds include:

  • Protodeboronation: An undesired side reaction, often occurring under basic conditions, that results in the cleavage of the carbon-boron bond.[1] The electron-withdrawing nature of fluorine substituents can increase the propensity for this reaction.[1][6]

  • Dehydration: Like other boronic acids, they can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[7] This equilibrium is influenced by solvents and the presence of moisture.

Proper handling and storage, typically under inert, dry, and cool conditions, are paramount to ensure the reagent's integrity.[7]

dot

Caption: Logical relationship of factors affecting reactivity.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for difluorinated phenylboronic acids, enabling the formation of C-C bonds to construct biaryl structures.[3] The general catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination sequence.

dot

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'-B(OH)₂ (Difluorophenylboronic Acid) boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₃PO₄) boronate->transmetalation Active Species

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The success of the coupling reaction is highly dependent on the careful optimization of parameters to maximize yield and minimize side reactions like protodeboronation.[8] Key variables include the palladium catalyst/precatalyst, phosphine ligand, base, and solvent system.[1][8]

Quantitative Data Summary

The following tables summarize reported reaction conditions and yields for Suzuki-Miyaura couplings using various difluorinated phenylboronic acids. Direct comparison of yields across different studies can be misleading due to variations in substrates and conditions.[1]

Table 1: Reaction Conditions for 2,5-Difluorophenylboronic Acid [8]

Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
4-Chloroanisole Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (2) THF/H₂O (2:1) RT 0.5 >95
4-Bromotoluene [Pd(cinnamyl)Cl]₂ (1) XPhos (2) K₃PO₄ (2) THF/H₂O (2:1) RT 1 >95
1-Bromo-4-(trifluoromethyl)benzene Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ (3) 1,4-Dioxane/H₂O (10:1) 80 12 92

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 85 |

Table 2: Reaction Data for 2,4-Difluorophenylboronic Acid

Aryl Halide Catalyst (mol%) Base Solvent Conditions Yield (%) Reference

| 5-Bromosalicylic acid | PdCl₂ (1) | K₂CO₃ | DMF/H₂O (1:1) | 75 °C, 175 W ultrasound | 98 |[9] |

Key Experimental Protocols

Protocol 1: General Synthesis of 2,4-Difluorophenylboronic Acid [10]

This protocol describes the formation of the boronic acid from the corresponding Grignard reagent.

  • Reaction Setup: A solution of trimethyl borate (0.25 mol) in tetrahydrofuran (THF) and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in THF are prepared separately.

  • Addition: Both solutions are added dropwise simultaneously to a reactor containing THF (125 mL) over 1 hour, maintaining the internal temperature at -15 °C under a nitrogen atmosphere.

  • Stirring: After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at -15 °C.

  • Quenching: The reaction is warmed to 0 °C. Water (17.5 mL) is added over 10 minutes, followed by 10% sulfuric acid (125 mL) over 15 minutes.

  • Workup: Additional water (250 mL) is added to ensure complete dissolution. The aqueous solution is extracted with diethyl ether (3 x 150 mL).

  • Isolation: The combined organic phases are concentrated under reduced pressure to afford crude 2,4-difluorophenylboronic acid, which can often be used in subsequent steps without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [1][8]

The following workflow illustrates a typical experimental setup for the coupling reaction.

dot

Workflow start Start: Oven-dried Schlenk Flask with Stir Bar add_solids 1. Add Solids: - Aryl Halide (1.0 equiv) - Difluorophenylboronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂ 3x) add_solids->inert_atm add_catalyst 3. Add Catalyst System: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) inert_atm->add_catalyst add_solvent 4. Add Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane) add_catalyst->add_solvent reaction 5. Heat and Stir (e.g., 80 °C, 4-16 h) Monitor by TLC/LC-MS add_solvent->reaction workup 6. Aqueous Workup: - Cool to RT - Dilute with EtOAc & H₂O - Separate Layers, Extract Aqueous reaction->workup purify 7. Isolate & Purify: - Dry Organic Layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify via Column Chromatography workup->purify end End: Purified Biaryl Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

Difluorinated phenylboronic acids are powerful and versatile reagents in synthetic chemistry. Their unique electronic properties, imparted by the fluorine substituents, lead to high reactivity in palladium-catalyzed cross-coupling reactions. However, this reactivity necessitates a thorough understanding of their stability and potential side reactions, particularly protodeboronation. For researchers in drug discovery and materials science, mastering the reaction conditions for these building blocks is a critical step in the rational design and synthesis of novel, high-performance molecules. Careful optimization of the catalyst, ligand, base, and solvent is essential to harness their full synthetic potential effectively and reproducibly.

References

A Technical Guide to the Lewis Acidity of 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Lewis acidity of a boronic acid is a key parameter influencing its reactivity in catalysis, its ability to form reversible covalent bonds with diols (crucial for sensors and drug delivery), and its interaction with biological targets.[3] The boron atom in boronic acids possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. In aqueous solution, this manifests as the acceptance of a hydroxide ion, forming a tetrahedral boronate species. The equilibrium of this reaction is quantified by the pKa value.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of boronic acids can be quantified using several experimental and computational methods. Each method provides a different perspective on the acidic character of the molecule. The primary techniques include the determination of the acidity constant (pKa), the Gutmann-Beckett Acceptor Number (AN), and the calculated Fluoride Ion Affinity (FIA).

Below is a summary of these key quantitative metrics. Note that the values for 2,5-Difluoro-4-methoxyphenylboronic acid are yet to be experimentally determined and reported.

ParameterDescriptionSignificance in Drug Development
pKa The negative logarithm of the acid dissociation constant. It represents the pH at which the trigonal boronic acid and the tetrahedral boronate anion are in equal concentration in aqueous solution.[4] A lower pKa value indicates a stronger acid. The introduction of fluorine substituents generally increases the acidity (lowers the pKa) of phenylboronic acids.[2]Determines the charge state of the molecule at physiological pH, which affects cell permeability, binding to target proteins, and formulation properties.
Acceptor Number (AN) A measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[5][6][7] A larger AN signifies stronger Lewis acidity. This method is particularly useful for assessing Lewis acidity in non-aqueous solvents.[8]Provides a measure of the electrophilicity of the boron center, which can correlate with catalytic activity and the strength of interactions with biological nucleophiles.[7]
Fluoride Ion Affinity (FIA) A computationally determined value representing the negative enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[9][10] A higher FIA value corresponds to a stronger Lewis acid.[9] It provides a theoretical, intrinsic measure of Lewis acidity without solvent effects.[11]Useful for in silico screening and rational design of boronic acid-based inhibitors, allowing for the prediction of binding affinities to target enzymes where fluoride-like interactions may be relevant.

Experimental and Computational Protocols

Detailed methodologies are essential for the accurate and reproducible determination of Lewis acidity. The following sections provide established protocols for the key analytical techniques.

This method is suitable for arylboronic acids where the electronic structure, and thus the UV-Vis absorbance spectrum, changes upon ionization from the trigonal acid to the tetrahedral boronate.

Principle: The absorbance of a solution of the boronic acid is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve when plotting absorbance versus pH.[4]

Materials:

  • This compound

  • DMSO or Methanol (for stock solution)

  • A series of buffer solutions (e.g., phosphate, borate) with constant ionic strength, covering a pH range from approximately 2 units below to 2 units above the expected pKa.

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation:

    • To each well of a 96-well plate, add a fixed volume of each buffer solution.

    • Add a small, constant volume of the boronic acid stock solution to each well to achieve a final concentration in the low micromolar range (e.g., 50 µM).

    • Include control wells containing only the buffer solutions (blanks).

  • Spectra Acquisition: Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each well.

  • Data Analysis:

    • Identify a wavelength with the maximum absorbance difference between the acidic and basic forms of the boronic acid.

    • Plot the absorbance at this wavelength against the measured pH of each buffer solution.

    • Fit the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism, Origin). The pKa is the pH value at the midpoint of the curve.

This method uses ³¹P NMR spectroscopy to measure the Lewis acidity of a compound in a specific solvent.

Principle: The Lewis basic oxygen atom of triethylphosphine oxide (Et₃PO) interacts with the Lewis acidic boron center. This interaction causes a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift in its ³¹P NMR resonance. The magnitude of this shift is proportional to the Lewis acidity.[5][6][8]

Materials:

  • This compound

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, weakly Lewis acidic NMR solvent (e.g., CD₂Cl₂, C₆D₆)

  • NMR tubes

Procedure:

  • Reference Spectrum: Prepare a solution of Et₃PO in the chosen NMR solvent and acquire a ³¹P NMR spectrum. The chemical shift (δ) of free Et₃PO is the reference value.

  • Sample Preparation: Prepare a solution containing a known concentration of this compound and an equimolar amount of Et₃PO in the same deuterated solvent.

  • NMR Acquisition: Acquire the ³¹P NMR spectrum of the sample solution. The new chemical shift (δ_sample) of the Et₃PO-boronic acid adduct is recorded.

  • Data Analysis:

    • The change in chemical shift (Δδ) is calculated as: Δδ = δ_sample - δ_reference.

    • The Acceptor Number (AN) can be calculated using Gutmann's original formula, which is referenced against the shifts of Et₃PO in hexane (AN=0) and SbCl₅ (AN=100).[5] A simplified approach often directly compares the Δδ values as a relative measure of Lewis acidity.[12]

FIA is a theoretical descriptor of Lewis acidity calculated using quantum chemistry methods.

Principle: FIA is defined as the negative of the enthalpy change (–ΔH) for the gas-phase reaction of the Lewis acid (LA) with a fluoride ion (F⁻) to form the adduct [LA-F]⁻.[9][10]

LA + F⁻ → [LA-F]⁻ FIA = –ΔH

Procedure:

  • Structure Optimization: The geometries of the Lewis acid (this compound), the fluoride ion, and the resulting fluoro-adduct are optimized using a suitable level of theory (e.g., density functional theory with a functional like B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the enthalpy.

  • FIA Calculation: The electronic energies and thermal enthalpies are used to calculate the enthalpy of the reaction (ΔH). The FIA is the negative of this value. For higher accuracy, more advanced computational methods like coupled-cluster theory (e.g., CCSD(T)) can be employed.[10][11]

Visualizations of Key Concepts and Workflows

The following diagrams illustrate the fundamental equilibria and experimental workflows relevant to the Lewis acidity of this compound.

Caption: Aqueous equilibrium of a boronic acid with hydroxide.

GutmannBeckettWorkflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep1 Dissolve Et₃PO in CD₂Cl₂ prep2 Dissolve Boronic Acid and Et₃PO in CD₂Cl₂ nmr1 Acquire ³¹P NMR Spectrum (Reference, δ_ref) prep1->nmr1 nmr2 Acquire ³¹P NMR Spectrum (Sample, δ_sample) prep2->nmr2 calc Calculate Δδ = δ_sample - δ_ref nmr1->calc nmr2->calc an Determine Acceptor Number (AN) calc->an

Caption: Workflow for the Gutmann-Beckett method.

Caption: Reversible interaction of a boronic acid with a diol.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note focuses on the use of 2,5-Difluoro-4-methoxyphenylboronic acid as a crucial building block in these reactions. The incorporation of the 2,5-difluoro-4-methoxyphenyl moiety is of significant interest in medicinal chemistry and materials science. The fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, while the methoxy group offers a site for further functionalization.[3][4]

A notable challenge when utilizing ortho-fluorinated aryl boronic acids is their tendency to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under the basic conditions required for the coupling reaction.[5] Therefore, the careful optimization of reaction parameters—including the choice of catalyst, ligand, base, and solvent—is critical to achieving high yields and purity.[3] These application notes provide a comprehensive overview of reaction conditions, detailed experimental protocols, and a summary of relevant data to facilitate the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Data Presentation: Summary of Reaction Conditions

The successful Suzuki-Miyaura coupling of fluorinated phenylboronic acids is highly dependent on the chosen reaction conditions. The following tables summarize typical conditions for the coupling of the structurally similar 2,5-difluorophenylboronic acid with various aryl halides, which can serve as a strong starting point for optimizing reactions with this compound.

Table 1: Suzuki Coupling Yields with Aryl Bromides [1]

Coupling Partner (Aryl Bromide)SubstituentProductCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawing4-Acetyl-2',5'-difluorobiphenylPd(PPh₃)₄K₂CO₃DMF/H₂O902488
BromobenzeneNeutral2,5-DifluorobiphenylPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O100190

Table 2: Suzuki Coupling Yields with Aryl Chlorides [1]

Coupling Partner (Aryl Chloride)SubstituentProductCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroacetophenoneElectron-withdrawing4-Acetyl-2',5'-difluorobiphenylPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol1101693
4-ChlorobenzonitrileElectron-withdrawing4-Cyano-2',5'-difluorobiphenylPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1202488
1-Chloro-4-nitrobenzeneElectron-withdrawing2',5'-Difluoro-4-nitro-1,1'-biphenylPEPPSI-IPrCs₂CO₃Dioxane1001891
1-Chloro-4-methoxybenzeneElectron-donating2',5'-Difluoro-4-methoxy-1,1'-biphenylPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1203675
ChlorobenzeneNeutral2,5-DifluorobiphenylPd₂(dba)₃ / XPhosK₃PO₄Dioxane1102482

Experimental Protocols

Two distinct protocols are presented below, showcasing different approaches to mitigate the instability of ortho-fluorinated phenylboronic acids. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Fast Coupling for Unstable Boronic Acids

This protocol is adapted from a method designed for rapid Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids, which are susceptible to deboronation.[5] A highly active palladium precatalyst is employed to ensure the coupling reaction outpaces the decomposition of the boronic acid.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).

  • Add the palladium precatalyst (0.02 mmol, 2 mol%).[5]

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).[5]

  • Add degassed anhydrous THF (2 mL).[5]

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).[5]

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.[5]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: General Procedure for Coupling with Aryl Bromides

This protocol provides a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 equiv)[1]

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[1]

  • Add the palladium catalyst to the flask.[1]

  • Add the degassed solvent system to the flask.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring by TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and water.[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

  • Wash the combined organic layers with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.[1]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OR)₂ PdII_Aryl R-Pd(II)-Ar L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5][6]

Experimental_Workflow start Start: Assemble Reactants reactants Aryl Halide, This compound, Base, Pd Catalyst, Solvent start->reactants reaction Inert Atmosphere (Argon/Nitrogen) reactants->reaction heating Heating & Stirring reaction->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Workup: Quenching, Extraction, Drying monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification product Final Product: Biaryl Compound purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[5][7]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-Difluoro-4-methoxyphenylboronic acid with a focus on practical application in research and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The incorporation of fluorinated and methoxy-substituted phenyl moieties is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This compound is a valuable building block for introducing this specific structural motif.

A significant challenge in the use of ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1][2] To circumvent this, highly active palladium catalysts that promote rapid C-C bond formation at lower temperatures and shorter reaction times are often employed.[1][3]

Catalytic Systems and Performance Data

The selection of the palladium source, ligand, base, and solvent system is critical for achieving high yields in the Suzuki-Miyaura coupling of this compound. Below is a summary of catalytic systems reported to be effective for the coupling of the closely related 2,5-difluorophenylboronic acid, which provide an excellent starting point for optimization.

Pd Source (mol%)Ligand (mol%)Aryl Halide PartnerBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)XPhos (4)4-ChloroanisoleK₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
[Pd(cinnamyl)Cl]₂ (1)XPhos (2)4-BromotolueneK₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
Pd₂(dba)₃ (5)XPhos (15)Aryl HalideNa₂CO₃ (2.2)THF/Toluene/H₂O (3:3:1)9516-24Varies
Pd(PPh₃)₄ (5)-5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄ (2)1,4-Dioxane804Varies
XPhos Palladacycle G2 (2)-Aryl HalideK₃PO₄ (aq. 0.5M)THFRT0.5Varies

Note: The table summarizes data from various sources for the coupling of 2,5-difluorophenylboronic acid, and specific yields are substrate-dependent. Optimization is recommended for each specific reaction with this compound. Room temperature (RT) is typically 20-25 °C.[2]

Diagrams

Below are diagrams illustrating the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)-X L₂ oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation Ar'B(OH)₂ Base pdiibiaryl Ar-Pd(II)-Ar' L₂ transmetalation->pdiibiaryl reductive_elimination Reductive Elimination pdiibiaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep Combine Aryl Halide, This compound, Base, Pd Catalyst, and Ligand in a reaction vessel degas Evacuate and backfill with inert gas (e.g., Argon) prep->degas add_solvent Add degassed solvent(s) degas->add_solvent react Heat to the desired temperature with vigorous stirring add_solvent->react monitor Monitor reaction progress (TLC, GC-MS, LC-MS) react->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and water, perform extraction cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

General Experimental Workflow

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. These should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Room Temperature Coupling with a Palladium Precatalyst

This protocol is adapted for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids, which are prone to deboronation.[1] A highly active palladium precatalyst is used to ensure the coupling reaction is faster than the decomposition of the boronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Palladacycle G2, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution, degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Elevated Temperature Coupling

This protocol is suitable for a broader range of aryl halides and may be necessary for less reactive coupling partners.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (15 mol%)

  • Sodium carbonate (Na₂CO₃) (2.2 equiv)

  • Solvent mixture: THF/Toluene/Water (3:3:1), degassed

Procedure:

  • In a reaction flask, combine the aryl halide, this compound, and sodium carbonate.

  • Add Pd₂(dba)₃ and XPhos to the flask.

  • Seal the flask and thoroughly purge the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add the degassed THF/Toluene/Water (3:3:1) solvent mixture via syringe.

  • Heat the reaction mixture to 95 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired biaryl product.[1]

References

Synthesis of kinase inhibitors using 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Strategic Synthesis of Kinase Inhibitor Scaffolds Using 2,5-Difluoro-4-methoxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[2][3] A key strategy in medicinal chemistry involves the incorporation of fluorine atoms to modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[4] This guide provides a detailed protocol and scientific rationale for the use of this compound, a versatile building block, in the synthesis of biaryl kinase inhibitor scaffolds via the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide a robust, self-validating protocol, and discuss the subsequent characterization and application of the synthesized compounds.

The Strategic Advantage of this compound in Kinase Inhibitor Design

The selection of building blocks in drug discovery is a deliberate process aimed at optimizing the pharmacological profile of the final compound. This compound (CAS: 897958-93-9) is a prime example of a strategically designed reagent.[5][6] Its utility stems from the unique interplay of its substituents:

  • Difluoro Substitution: The two fluorine atoms at the C2 and C5 positions are strongly electron-withdrawing. This electronic modulation can significantly enhance the binding affinity of the inhibitor to the target kinase's ATP-binding pocket. Furthermore, C-F bonds are exceptionally stable, which can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[4]

  • Methoxy Group: The methoxy group at the C4 position is an electron-donating group and a hydrogen bond acceptor. This feature can be crucial for establishing specific interactions with amino acid residues in the kinase active site, contributing to both potency and selectivity.

  • Boronic Acid Functionality: Boronic acids are exceptionally useful intermediates in synthetic chemistry due to their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions.[7][8] The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern synthesis for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for constructing the complex biaryl systems typical of kinase inhibitors.[2][9] A significant challenge when using some ortho-substituted aryl boronic acids is the risk of protodeboronation, a side reaction where the boronic acid group is replaced by hydrogen.[10] The protocols outlined below are optimized to minimize this side reaction.

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This section details a representative protocol for coupling this compound with a common heterocyclic core found in many kinase inhibitors, 4,6-dichloropyrimidine. The pyrimidine scaffold serves as a "hinge-binding" moiety, mimicking the adenosine ring of ATP.[2]

Experimental Workflow Diagram

G reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Argon/N2) reagents->setup addition 3. Reagent Addition (Solvent, Base Solution) setup->addition reaction 4. Reaction Execution (Heating & Stirring) addition->reaction monitoring 5. Progress Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Proceed upon completion purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize product Final Product characterize->product

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Detailed Step-by-Step Protocol

Reaction Principle: The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Transmetalation with the boronic acid (activated by the base) follows, and the final step is reductive elimination to form the new C-C bond and regenerate the catalyst.[11]

Materials & Reagents:

  • 4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)[12]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (10 mL)

  • Water, degassed (2.5 mL)

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (149 mg, 1.0 mmol), this compound (226 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition: In a controlled environment (glovebox or fume hood), add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (10 mL) followed by degassed water (2.5 mL). The use of an aqueous solution of a moderately strong base like K₃PO₄ is effective and helps minimize the potential for protodeboronation that can occur with stronger bases.[10]

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.[4]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-chloro-6-(2,5-difluoro-4-methoxyphenyl)pyrimidine.

Characterization and Quality Control

Validating the structure and purity of the synthesized compound is a critical step.

Analytical Technique Expected Result for 4-chloro-6-(2,5-difluoro-4-methoxyphenyl)pyrimidine
¹H NMR Aromatic protons on the pyrimidine and phenyl rings with characteristic chemical shifts and coupling constants. A singlet for the methoxy group (~3.9 ppm).
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms, likely appearing as doublets of doublets.
¹³C NMR Signals corresponding to each unique carbon atom in the molecule. The C-F carbons will show characteristic large coupling constants.[13]
LC-MS (ESI+) A prominent peak corresponding to the [M+H]⁺ ion (Expected m/z ≈ 271.03).
HPLC Purity analysis showing a major peak for the desired product, ideally >95%.

Application in Kinase Inhibition & Relevant Signaling Pathways

The synthesized 4-chloro-6-(2,5-difluoro-4-methoxyphenyl)pyrimidine is not an end-product but a versatile intermediate. The remaining chlorine atom serves as a handle for further functionalization, typically by nucleophilic aromatic substitution with an appropriate amine, to complete the synthesis of the target kinase inhibitor.

Once the final inhibitor is synthesized, its biological activity is assessed. This involves in vitro kinase assays to determine its potency (often measured as an IC₅₀ value) against a panel of target kinases, such as EGFR or ALK.[14] Compounds showing high potency and selectivity are then advanced to cell-based assays to evaluate their ability to inhibit cellular processes like proliferation and to induce apoptosis.[14]

Example of a Targeted Kinase Signaling Pathway

Many kinase inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), whose dysregulation is implicated in various cancers.[14]

G ligand EGF Ligand receptor EGFR (Inactive) ligand->receptor binds to dimer EGFR Dimerization & Autophosphorylation (Active) receptor->dimer induces pathway Downstream Signaling (e.g., Ras-MAPK Pathway) dimer->pathway activates response Cell Proliferation & Survival pathway->response leads to inhibitor Synthesized Kinase Inhibitor inhibitor->dimer blocks ATP site

Caption: Simplified EGFR signaling pathway and inhibition mechanism.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst; presence of oxygen; poor quality reagents.Use a fresh bottle of catalyst or a more active precatalyst. Ensure the reaction setup is fully inert. Use anhydrous, degassed solvents.
Protodeboronation Base is too strong or reaction temperature is too high.Use a milder base like K₃PO₄ or CsF.[10] Consider lowering the reaction temperature and extending the reaction time.
Incomplete Reaction Insufficient heating; short reaction time.Ensure the internal reaction temperature reaches the target. Extend the reaction time and monitor by TLC/LC-MS.
Difficult Purification Co-elution of product with byproducts (e.g., triphenylphosphine oxide).Optimize the solvent system for column chromatography. Consider a different stationary phase or an alternative purification method like preparative HPLC.

Conclusion

This compound is a highly valuable building block for the synthesis of kinase inhibitors. Its specific substitution pattern offers distinct advantages for modulating the potency and pharmacokinetic properties of drug candidates. The Suzuki-Miyaura coupling provides a reliable and versatile method for incorporating this moiety into various heterocyclic scaffolds. The protocol described herein offers a robust starting point for researchers, and with careful execution and validation, enables the efficient generation of novel molecular entities for drug discovery pipelines.

References

Application Notes and Protocols for 2,5-Difluoro-4-methoxyphenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methoxyphenylboronic acid is a substituted arylboronic acid that serves as a valuable building block in medicinal chemistry. While specific biological activity for this compound itself is not extensively documented, its utility lies in its application as a key intermediate in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.[1] The incorporation of the 2,5-difluoro-4-methoxyphenyl moiety into larger molecules can significantly influence their physicochemical and pharmacological properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[2][3] This makes it an attractive reagent for the development of novel therapeutic agents.

These application notes focus on the utilization of this compound in the synthesis of potential kinase inhibitors, a common application for fluorinated aromatic compounds in drug discovery.[4][5]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 897958-93-9[6]
Molecular Formula C₇H₇BF₂O₃[6]
Molecular Weight 187.94 g/mol [7]
Appearance White to light orange to green powder[7]
SMILES B(C1=CC(=C(C=C1F)OC)F)(O)O[6]

Application: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[4] The development of small molecule kinase inhibitors often involves the construction of a core scaffold decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating the carbon-carbon bonds necessary to assemble these complex molecules.[4][8]

This compound can be used to introduce the 2,5-difluoro-4-methoxyphenyl group into a heterocyclic core, a common feature of many kinase inhibitors. This moiety can interact with the kinase active site, and the fluorine atoms can contribute to improved binding affinity and metabolic stability.[2][9]

Hypothetical Kinase Signaling Pathway

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for inhibitors synthesized using building blocks like this compound.

G Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., derived from 2,5-Difluoro-4-methoxy- phenylboronic acid) Inhibitor->Raf Inhibition

Caption: A generic RTK signaling pathway targeted by kinase inhibitors.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures for such reactions and should be optimized for specific substrates.[10]

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.

Materials:

  • Aryl halide (e.g., a chloro- or bromo-substituted heterocyclic core) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stirring and heating equipment (magnetic stirrer, heating mantle)

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine, hexane)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to ensure an inert atmosphere.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Expected Yield: 60-90%, depending on the specific substrates and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a biaryl compound using the Suzuki-Miyaura coupling protocol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Reactants: Aryl Halide Boronic Acid Base B Purge with Inert Gas (N2 or Ar) A->B C Add Catalyst & Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor by TLC D->E F Cool to RT & Dilute E->F Reaction Complete G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

This compound is a versatile building block for medicinal chemists. Its primary application is in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules with potential therapeutic applications. The protocol provided offers a general method for its use in Suzuki-Miyaura coupling, a key reaction in the synthesis of kinase inhibitors and other drug candidates. The unique electronic properties conferred by the difluoro and methoxy substituents make this reagent a valuable tool in modern drug discovery.[7]

References

Application Notes and Protocols for 2,5-Difluoro-4-methoxyphenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methoxyphenylboronic acid is a key building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints to molecules, which can enhance their biological activity, metabolic stability, and cell permeability. These characteristics make it a valuable reagent in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.

This document provides detailed application notes on the use of this compound in the synthesis of a potent and selective inhibitor of Nuclear SET Domain-containing protein 2 (NSD2), a histone methyltransferase implicated in various cancers, including multiple myeloma.

Application: Synthesis of NSD2 Inhibitors

The primary application of this compound is in the synthesis of complex organic molecules with therapeutic potential. A notable example is its use in the preparation of piperidinyl-methyl-purineamines, a class of compounds that have shown potent inhibitory activity against NSD2.

Target: Nuclear SET Domain-containing protein 2 (NSD2)

NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that specifically dimethylates histone H3 at lysine 36 (H3K36me2).[1][2] Overexpression of NSD2, often due to chromosomal translocation t(4;14), is a key oncogenic driver in approximately 15-20% of multiple myeloma cases and is associated with a poor prognosis.[1] NSD2-mediated H3K36me2 leads to an open chromatin state, promoting the transcription of genes involved in cell cycle progression, proliferation, and survival, while suppressing tumor suppressor genes.[1][3] Inhibition of NSD2's catalytic activity is a promising therapeutic strategy to reverse these epigenetic changes and suppress tumor growth.

Quantitative Data

The following table summarizes the in vitro activity of a representative NSD2 inhibitor synthesized using this compound, as described in patent WO2021026803A1.

Compound IDTargetAssay TypeIC50 (nM)Cell Line
Example 198NSD2Biochemical Assay1-10-
Example 198H3K36me2 reductionCellular Assay1-10KMS-11 (Multiple Myeloma)

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of an NSD2 Inhibitor Intermediate

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling between a substituted purine derivative and this compound to form a key intermediate in the synthesis of an NSD2 inhibitor.

Materials:

  • 6-chloro-9-(1-(3-fluoro-4-methoxybenzyl)piperidin-4-yl)-9H-purine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add 6-chloro-9-(1-(3-fluoro-4-methoxybenzyl)piperidin-4-yl)-9H-purine (1.0 eq).

  • Add this compound (1.2 eq).

  • Add Pd(dppf)Cl2 (0.1 eq) and sodium carbonate (3.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl intermediate.

Visualizations

NSD2 Signaling Pathway in Cancer

NSD2_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes NSD2 NSD2 (overexpressed) H3K36 Histone H3 Lysine 36 NSD2->H3K36 methylates H3K36me2 H3K36me2 (increased) H3K36->H3K36me2 Chromatin Open Chromatin H3K36me2->Chromatin promotes Oncogenes Oncogenes (e.g., c-MYC, IRF4) Chromatin->Oncogenes activates transcription TumorSuppressors Tumor Suppressor Genes (e.g., p53) Chromatin->TumorSuppressors represses transcription Proliferation Cell Proliferation & Survival Oncogenes->Proliferation drives Apoptosis Apoptosis (Inhibited) TumorSuppressors->Apoptosis promotes Proliferation->Apoptosis Inhibitor NSD2 Inhibitor (e.g., Piperidinyl-methyl-purineamine) Inhibitor->NSD2 inhibits

Caption: NSD2 signaling pathway in cancer and the mechanism of its inhibition.

Experimental Workflow for NSD2 Inhibitor Synthesis

Suzuki_Coupling_Workflow Start Start Materials: - 6-chloro-9-(...)-9H-purine - this compound ReactionSetup Reaction Setup: - Add reactants, catalyst, and base - Inert atmosphere Start->ReactionSetup SuzukiCoupling Suzuki-Miyaura Coupling: - Heat to 90°C - Stir for 12-16h ReactionSetup->SuzukiCoupling Workup Work-up: - Cool and dilute - Extraction with Ethyl Acetate SuzukiCoupling->Workup Purification Purification: - Silica Gel Column Chromatography Workup->Purification Intermediate Purified Biaryl Intermediate Purification->Intermediate FinalSteps Further Synthetic Steps Intermediate->FinalSteps FinalProduct Final NSD2 Inhibitor FinalSteps->FinalProduct

Caption: Workflow for the synthesis of an NSD2 inhibitor intermediate via Suzuki-Miyaura coupling.

References

Application Notes: Synthesis of Bioactive Heterocyles with 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluoro-4-methoxyphenylboronic acid is a valuable building block in medicinal chemistry for the synthesis of bioactive heterocyclic compounds. The incorporation of the 2,5-difluoro-4-methoxyphenyl moiety into small molecules can significantly influence their physicochemical and pharmacological properties.[1] Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through various non-covalent interactions, and modulate the pKa of adjacent functional groups.[1] This reagent is particularly useful in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis.[2][3] These application notes provide an overview of its use, detailed experimental protocols for Suzuki-Miyaura coupling, and examples of its application in synthesizing potent enzyme inhibitors for drug discovery programs.

Applications in Drug Discovery

The 2,5-difluoro-4-methoxyphenyl structural motif is of significant interest for developing novel therapeutics, particularly kinase inhibitors. Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[4] The unique electronic properties of this substituted phenyl ring can be leveraged to design potent and selective inhibitors for various enzyme targets. For example, similar fluorinated and boron-containing structures have been successfully incorporated into inhibitors for targets such as Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and Anaplastic Lymphoma Kinase (ALK), which are crucial in hematological malignancies and non-small cell lung cancer.[5][6][7]

The primary synthetic route to incorporate this moiety is the Suzuki-Miyaura cross-coupling reaction, which connects the boronic acid with a variety of aryl or heteroaryl halides.[2] However, a known challenge with ortho-fluorinated aryl boronic acids is their tendency to undergo competitive protodeboronation under the basic conditions required for the coupling reaction.[2][8] Therefore, careful optimization of catalysts, bases, and reaction conditions is critical to maximize yield and minimize side products.[8]

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds, which are prevalent structures in biologically active molecules.[9] The catalytic cycle generally involves three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the final product while regenerating the catalyst.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Aryl Halide) pdi_complex R-Pd(II)L_n-X (Aryl Halide Complex) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_diaryl_complex R-Pd(II)L_n-Ar transmetalation->pdi_diaryl_complex boronic_acid Ar-B(OH)₂ (2,5-Difluoro-4-methoxy -phenylboronic acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pdi_diaryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Herein are two distinct protocols for the Suzuki-Miyaura coupling of this compound with aryl/heteroaryl halides. Protocol 1 is optimized for speed at room temperature to minimize the degradation of the boronic acid, while Protocol 2 uses a traditional thermal approach.

Protocol 1: Rapid Room-Temperature Coupling

This method is adapted for unstable polyfluorophenyl boronic acids, using a highly active palladium precatalyst to ensure the coupling rate is faster than the protodeboronation side reaction.[8]

Materials and Reagents:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)[8]

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).[8]

  • Seal the vial and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).[8]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes.[8]

  • Upon completion, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[2]

Expected Yield: >90% (substrate-dependent).[2]

Protocol 2: Conventional Thermal Coupling

This protocol uses a more traditional catalyst system at an elevated temperature and is suitable for a broad range of substrates, including heteroaryl chlorides.[2]

Materials and Reagents:

  • Aryl/Heteroaryl Halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware with reflux condenser

Procedure:

  • To a dry round-bottom flask, add the heteroaryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).[2]

  • Evacuate the flask and backfill with an inert gas; repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.[2]

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Expected Yield: 60-90% (substrate-dependent).[1]

Experimental_Workflow start Start reagents 1. Add Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents atmosphere 2. Establish Inert Atmosphere (Purge with Ar or N₂) reagents->atmosphere solvent 3. Add Degassed Solvent (e.g., THF or Dioxane) atmosphere->solvent reaction 4. Stir Reaction (Room Temp or Heat) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end_node End Product characterize->end_node

Caption: General experimental workflow for Suzuki-Miyaura coupling.[8]

Data Presentation: Reaction Conditions and Biological Activity

Effective synthesis requires careful selection of reaction parameters. The following table summarizes reported conditions for the Suzuki-Miyaura coupling of similar fluorinated phenylboronic acids, providing a valuable starting point for optimization.

Table 1: Summary of Suzuki-Miyaura Reaction Conditions [2]

Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
4-Chloroanisole Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (2) THF/H₂O (2:1) RT 0.5 >95
4-Bromotoluene [Pd(cinnamyl)Cl]₂ (1) XPhos (2) K₃PO₄ (2) THF/H₂O (2:1) RT 0.5 >95
4-Chlorobenzonitrile Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ (2) Toluene 100 18 85
2-Chloropyridine Pd(OAc)₂ (2) RuPhos (4) K₂CO₃ (2) 1,4-Dioxane 80 12 78
4,6-Dichloropyrimidine Pd(PPh₃)₄ (5) - K₃PO₄ (2) 1,4-Dioxane 80 4 88

Note: Yields are substrate-dependent and optimization is recommended for each specific reaction. RT is 20-25 °C.

Once synthesized, the heterocyclic products can be screened for biological activity. For instance, in the development of kinase inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key metric of potency.

Table 2: Example Biological Activity of Synthesized Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Cell Line Antiproliferative IC₅₀ (µM)
Example 1 EGFRL858R/T790M 35.7 H1975 0.078
Example 2 EML4-ALK 56.3 H2228 0.082
Example 3 BTK 5.2 Ramos 0.05
Example 4 JAK3 8.9 MOLM-13 0.12

Data is illustrative, based on activities of similar boron-containing and heterocyclic kinase inhibitors.[5][6][7]

Application Example: Inhibition of a Kinase Signaling Pathway

Heterocycles synthesized using this compound can be designed to target specific nodes in cellular signaling pathways. For example, many kinase inhibitors target the ATP-binding pocket of receptor tyrosine kinases like EGFR or ALK, preventing downstream signaling that leads to cell proliferation.[4][5]

Kinase_Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (e.g., EGFR / ALK) downstream Downstream Signaling (e.g., AKT, ERK pathways) receptor->downstream Phosphorylation Cascade ligand Growth Factor (Ligand) ligand->receptor Binds & Activates inhibitor Synthesized Inhibitor (e.g., from Suzuki Coupling) inhibitor->receptor Blocks ATP Binding Site response Cellular Response (Proliferation, Survival) downstream->response apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.[5]

References

Application Notes and Protocols for C-N Coupling Reactions with 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the use of 2,5-Difluoro-4-methoxyphenylboronic acid in C-N cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutics, particularly in the development of kinase inhibitors. The inclusion of the 2,5-difluoro-4-methoxyphenyl moiety can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.

Introduction to C-N Coupling Reactions

Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug molecules are nitrogen-containing compounds.[1][2][3][4] Two of the most powerful methods for the construction of aryl-nitrogen bonds are the Chan-Lam and Buchwald-Hartwig amination reactions. These reactions offer broad substrate scope and functional group tolerance, making them ideal for the synthesis of complex molecules.[5][6][7][8][9][10]

  • Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with amines, amides, and other N-nucleophiles. It is often favored for its mild reaction conditions and the use of a relatively inexpensive and abundant metal catalyst.[5][11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile, coupling a wide range of aryl halides and pseudohalides with various amines. It is renowned for its high efficiency and functional group compatibility.[6][7][8][9]

The use of this compound in these reactions allows for the introduction of a unique structural motif that can impart desirable properties to the target molecules. The fluorine atoms can modulate the electronics and lipophilicity of the molecule, potentially leading to improved metabolic stability and cell permeability.

Application in Drug Discovery: Kinase Inhibitors

The 2,5-difluoro-4-methoxyphenyl moiety has been incorporated into potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[12] By inhibiting specific kinases, it is possible to interfere with disease progression.

For instance, compounds bearing the N-(2,5-difluoro-4-methoxyphenyl) moiety have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. The strategic placement of the fluoro and methoxy substituents on the phenyl ring can lead to specific interactions within the ATP-binding pocket of the target kinase, enhancing binding affinity and selectivity.

Below is a diagram illustrating a generalized kinase signaling pathway that can be targeted by inhibitors synthesized using this compound.

G Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Activates Inhibitor Kinase Inhibitor (e.g., containing 2,5-difluoro- 4-methoxyphenyl moiety) Inhibitor->Kinase_2 Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following sections provide detailed protocols for Chan-Lam and Buchwald-Hartwig C-N coupling reactions using this compound.

Chan-Lam Coupling of this compound with a Nitrogen Heterocycle

This protocol describes a general procedure for the copper-catalyzed N-arylation of a nitrogen-containing heterocycle.

Reaction Scheme:

Ar-B(OH)₂ + H-Nuc → Ar-Nuc

where Ar = 2,5-Difluoro-4-methoxyphenyl and H-Nuc is a nitrogen heterocycle.

Materials:

  • This compound

  • Nitrogen heterocycle (e.g., indole, pyrazole, imidazole)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves, 4 Å

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vial, add this compound (1.2-1.5 equivalents), the nitrogen heterocycle (1.0 equivalent), and copper(II) acetate (1.0-2.0 equivalents).

  • Add activated 4 Å molecular sieves.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane followed by pyridine (2.0-3.0 equivalents).

  • Seal the vial and stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aryl Halide with an Amine Derived from this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide. This can be a subsequent step after a primary C-N coupling to create a more complex molecule. For the purpose of this protocol, we will assume the synthesis of a diarylamine.

Reaction Scheme:

Ar-NH₂ + Ar'-X → Ar-NH-Ar'

where Ar = 2,5-Difluoro-4-methoxyphenyl, Ar'-X is an aryl halide.

Materials:

  • N-(2,5-difluoro-4-methoxyphenyl)amine (can be synthesized via a preliminary C-N coupling)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Toluene or 1,4-dioxane, anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 equivalent), N-(2,5-difluoro-4-methoxyphenyl)amine (1.2 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Add the base (1.5-2.5 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes representative reaction conditions and yields for C-N coupling reactions involving fluorinated phenylboronic acids, providing a benchmark for experiments with this compound. Specific data for the target molecule is limited in the public domain, and these examples with similar substrates serve as a starting point for optimization.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Arylboronic AcidNitrogen HeterocycleCu(OAc)₂ (100-200)PyridinePyridineDCMRT24-7240-90
Aryl HalidePrimary/Secondary AminePd(OAc)₂ (1-2)XPhos (2-4)NaOtBuToluene1002-2470-95
Aryl HalideAmidePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11012-2460-85

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a C-N coupling reaction followed by purification.

G General Workflow for C-N Coupling Reactions Start Start Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, base - Add solvent under inert atmosphere Start->Reaction_Setup Reaction Reaction: - Stir at appropriate temperature - Monitor progress (TLC, LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with water and brine Reaction->Workup Drying_Concentration Drying and Concentration: - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure Workup->Drying_Concentration Purification Purification: - Flash column chromatography Drying_Concentration->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General workflow for a C-N coupling reaction.

Conclusion

This compound is a valuable reagent for the synthesis of N-aryl compounds via Chan-Lam and Buchwald-Hartwig coupling reactions. The protocols and data presented here provide a foundation for researchers to develop and optimize C-N bond-forming reactions for applications in drug discovery and medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for 2,5-Difluoro-4-methoxyphenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methoxyphenylboronic acid is a key building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group, imparts desirable physicochemical properties to the resulting active ingredients, such as enhanced metabolic stability and binding affinity to target enzymes. This document provides detailed application notes on the use of this versatile reagent in the development of novel fungicides, specifically focusing on the synthesis of compounds related to the succinate dehydrogenase inhibitor (SDHI) class.

Application: Building Block for SDHI Fungicides

The 2,5-difluoro-4-methoxyphenyl moiety is a critical component of several modern fungicides. A prominent example is Penflufen , a broad-spectrum pyrazole-carboxamide fungicide.[1][2] Penflufen is highly effective against a wide range of fungal pathogens in various crops.[1][3]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Penflufen, and other fungicides derived from similar building blocks, act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][3] They function by disrupting the fungal mitochondrial electron transport chain at Complex II (succinate dehydrogenase).[1][4] This inhibition blocks the conversion of succinate to fumarate, a key step in both the citric acid cycle and cellular respiration. The disruption of ATP production ultimately leads to the death of the fungal cells.[1][5]

Fungal Mitochondrial Electron Transport Chain and Site of Action of SDHI Fungicides

SDHI_Pathway cluster_inputs cluster_outputs cluster_inhibitors ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e⁻ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e⁻ NAD NAD⁺ Succinate Succinate Succinate->ComplexII e⁻ Fumarate Fumarate H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase SDHI SDHI Fungicide (e.g., Penflufen) SDHI->ComplexII Inhibition CoQ->ComplexIII e⁻ CytC->ComplexIV e⁻

Caption: Mechanism of action of SDHI fungicides.

Physicochemical and Fungicidal Properties of Penflufen

PropertyValueReference
IUPAC NameN-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide[6]
CAS Number494793-67-8[7]
Molecular FormulaC₁₈H₂₄FN₃O[6]
Molecular Weight317.41 g/mol [6]
Water Solubility10.9 mg/L (at pH 7, 20°C)[6]
Log P (octanol-water)3.3 (at pH 7, 20°C)[6]
Mode of ActionSuccinate Dehydrogenase Inhibitor (SDHI)[3]
FRAC Group7[8]

Experimental Protocols

The key synthetic step for incorporating the 2,5-difluoro-4-methoxyphenyl moiety is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a suitable aryl halide or triflate.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl bromide.

Reaction Scheme:

Where Ar-Br is the aryl bromide coupling partner and Ar' is the 2,5-difluoro-4-methoxyphenyl group.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Purge the flask with an inert gas for 5-10 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Pure Biaryl Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modern agrochemicals, particularly SDHI fungicides like Penflufen. The protocols and data presented here provide a foundation for researchers and scientists to utilize this reagent in the development of new and effective crop protection agents. The unique electronic properties conferred by the difluoro-methoxy substitution pattern make it an attractive component for rational pesticide design.

References

Application Notes and Protocols for Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, making fluorinated biaryls valuable motifs in pharmaceuticals and materials science.[1][2] However, the use of fluorinated boronic acids, particularly those with ortho-fluorine substituents, presents challenges such as a propensity for protodeboronation under basic reaction conditions.[1] The following protocols and data address these challenges by outlining optimized conditions using specialized catalysts and milder bases to achieve efficient coupling.

Core Concepts and Challenges

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate in the presence of a base.[1][3] The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][2]

A significant hurdle when using fluorinated boronic acids is the competing protodeboronation reaction, where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often accelerated by the basic conditions required for the Suzuki coupling. To circumvent this, highly active catalysts that promote rapid coupling, even at lower temperatures and shorter reaction times, are often employed.[1]

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various fluorinated boronic acids with different aryl halides.

Table 1: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides [1]

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleG3-XPhos (2)K₃PO₄ (0.5 M aq.)THFRT0.595
4-ChlorotolueneG3-XPhos (2)K₃PO₄ (0.5 M aq.)THFRT0.592
1-Bromo-4-(trifluoromethyl)benzeneG3-XPhos (2)K₃PO₄ (0.5 M aq.)THFRT188
2-BromopyridineG3-XPhos (2)K₃PO₄ (0.5 M aq.)THFRT0.590

Table 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid with Aryl Halides [2]

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1201585
4-ChlorobenzonitrilePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1202078
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1201582
3-BromopyridinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1202575

Table 3: Suzuki Coupling of 4-Fluorophenylboronic Acid with Aryl Bromides [4]

Aryl BromideCatalystBaseSolventTemp (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110398
1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1102495
1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1102497
2-Bromo-5-fluorotolueneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1104892

Experimental Protocols

Protocol 1: Fast Suzuki Coupling of 2,5-Difluorophenylboronic Acid at Room Temperature[1]

This protocol utilizes a highly active palladium precatalyst to achieve rapid coupling at room temperature, thereby minimizing the degradation of the sensitive boronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol) and 2,5-difluorophenylboronic acid (1.5 mmol).

  • Add the palladium precatalyst (0.02 mmol).

  • Seal the vial and purge the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid[2]

Microwave irradiation can significantly reduce reaction times and improve yields in Suzuki coupling reactions.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • 2-Fluoropyridine-3-boronic acid (0.6 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • 10 mL microwave vial with a stir bar

Procedure:

  • In a 10 mL microwave vial containing a stir bar, combine the aryl halide (0.5 mmol), 2-fluoropyridine-3-boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.0 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired product.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-X (Organohalide) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation R-B(OH)2 R-B(OH)2 (Fluorinated Boronic Acid) R-B(OH)2->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the general experimental workflow for performing a Suzuki coupling reaction in the laboratory.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reactants Combine Aryl Halide, Fluorinated Boronic Acid, Base, and Catalyst in a reaction vessel. Inert_Atmosphere Establish an Inert Atmosphere (Ar or N2). Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent. Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir the Reaction Mixture. Add_Solvent->Heat_Stir Monitor Monitor Reaction Progress (TLC, GC-MS). Heat_Stir->Monitor Quench_Extract Quench Reaction and Perform Aqueous Workup. Monitor->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate in vacuo. Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography. Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: The Role of 2,5-Difluoro-4-methoxyphenylboronic Acid in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-Difluoro-4-methoxyphenylboronic acid as a critical building block in the synthesis of targeted therapy agents, particularly kinase inhibitors. The incorporation of the 2,5-difluoro-4-methoxyphenyl moiety into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This document outlines a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of C-C bonds, and discusses its application in the synthesis of RAF inhibitors.

Introduction

Targeted therapies, especially small molecule kinase inhibitors, have revolutionized the treatment of various cancers. A common structural motif in many of these inhibitors is a biaryl core, which often serves as a scaffold for optimal interaction with the kinase's ATP-binding pocket. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of such biaryl compounds.[1][2][3]

This compound is a valuable reagent in this context. The fluorine atoms can modulate the physicochemical properties of the final compound, leading to improved potency and pharmacokinetic profiles. This document provides a detailed protocol for the use of this boronic acid in a representative synthesis of a key intermediate for a RAF kinase inhibitor.

Application in RAF Inhibitor Synthesis

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4] Activating mutations in the BRAF gene, a member of the RAF kinase family, are found in a significant percentage of human tumors, most notably in melanoma. This makes BRAF a prime target for therapeutic intervention.

Small molecule inhibitors of BRAF, such as Vemurafenib and GDC-0879, have shown significant clinical efficacy.[5][6][7] The synthesis of these and similar inhibitors often involves a Suzuki-Miyaura coupling to construct the central biaryl scaffold. The use of this compound in this key step introduces the difluorinated phenyl group, which is crucial for the inhibitor's activity.

Signaling Pathway Targeted by Synthesized Inhibitors

The diagram below illustrates the RAS-RAF-MEK-ERK signaling pathway, which is targeted by the kinase inhibitors synthesized using this compound.

RAS-RAF-MEK-ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor RAF Inhibitor (e.g., GDC-0879) Inhibitor->RAF Synthesis_Logic BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki ArylHalide Aryl Halide (Heterocyclic Core) ArylHalide->Suzuki Intermediate Biaryl Intermediate Suzuki->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps FinalProduct Targeted Therapy Inhibitor FurtherSteps->FinalProduct Experimental_Workflow Start Start Setup Combine Reactants, Catalyst, Ligand, and Base in Flask Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane/Water) Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify Characterize Characterization of Product (NMR, MS) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Synthesis of a Novel GPR17-Targeting PET Imaging Agent Using 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biochemical processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The G-protein coupled receptor 17 (GPR17) has emerged as a promising target for neurodegenerative and inflammatory diseases. This document provides detailed application notes and protocols for the synthesis of a potential PET imaging agent targeting GPR17, utilizing 2,5-Difluoro-4-methoxyphenylboronic acid as a key precursor.

The proposed tracer, [¹⁸F]6-chloro-N-(2,5-difluoro-4-methoxyphenyl)-1H-indole-3-sulfonamide, is an analog of a known GPR17 modulator. The synthesis leverages a copper-mediated ¹⁸F-fluorination of an arylboronic ester precursor, a robust and widely applicable method for the preparation of ¹⁸F-labeled arenes.

Target Molecule and Precursor

Target PET Tracer: [¹⁸F]6-chloro-N-(2,5-difluoro-4-methoxyphenyl)-1H-indole-3-sulfonamide

Key Precursor: this compound

Radiolabeling Strategy: The synthesis involves the initial preparation of a pinacol boronate ester precursor from this compound, followed by a copper-mediated nucleophilic ¹⁸F-fluorination reaction.

Experimental Protocols

Synthesis of the Radiolabeling Precursor

The synthesis of the pinacol boronate ester precursor is a prerequisite for the copper-mediated radiofluorination.

Reaction Scheme:

Where Ar = 2,5-difluorophenyl and Pin = pinacolato

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Magnesium sulfate

  • 6-chloro-1H-indole-3-sulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Esterification: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting boronate ester by recrystallization or column chromatography.

  • Sulfonamide Coupling: Dissolve the synthesized pinacol boronate ester (1.0 eq) in DCM. Add pyridine (1.2 eq) and cool the mixture to 0 °C. Add 6-chloro-1H-indole-3-sulfonyl chloride (1.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final precursor.

Automated [¹⁸F]Fluoride Production and Drying

The production of reactive, anhydrous [¹⁸F]fluoride is critical for successful radiofluorination.

Materials:

  • [¹⁸O]H₂O target

  • Anion exchange cartridge (e.g., QMA)

  • Eluent solution: Kryptofix 2.2.2 (K₂₂₂) in acetonitrile and potassium carbonate (K₂CO₃) in water.

  • Acetonitrile (MeCN)

Procedure:

  • Irradiate the [¹⁸O]H₂O target with protons in a cyclotron to produce [¹⁸F]fluoride.

  • Transfer the aqueous [¹⁸F]fluoride solution to an automated synthesis module.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge using a solution of K₂₂₂/K₂CO₃ in MeCN/H₂O.

  • Perform azeotropic drying of the eluted [¹⁸F]fluoride by repeated additions and evaporations of MeCN at elevated temperature under a stream of nitrogen until completely dry.

Copper-Mediated [¹⁸F]Radiofluorination

This protocol is based on established copper-mediated radiofluorination methods for arylboronic esters.

Materials:

  • Dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex

  • Pinacol boronate ester precursor (2-5 mg)

  • Copper(II) triflate pyridine complex (Cu(OTf)₂(py)₄)

  • Dimethylformamide (DMF), anhydrous

  • HPLC purification system

Procedure:

  • To the reaction vessel containing the dried [¹⁸F]fluoride complex, add a solution of the pinacol boronate ester precursor and Cu(OTf)₂(py)₄ in anhydrous DMF.

  • Seal the reaction vessel and heat at 110-130 °C for 15-20 minutes.

  • After heating, cool the reaction vessel rapidly.

  • Quench the reaction with an appropriate volume of water/MeCN.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.

Purification and Formulation

Procedure:

  • Purify the crude reaction mixture by semi-preparative reversed-phase HPLC.

  • Collect the fraction corresponding to the [¹⁸F]-labeled product.

  • Remove the HPLC solvent from the collected fraction using a rotary evaporator or by solid-phase extraction (SPE) using a C18 cartridge.

  • If using SPE, elute the product from the cartridge with ethanol and formulate in sterile saline for injection.

  • Perform quality control tests including radiochemical purity (by analytical HPLC), residual solvent analysis, and sterility testing.

Data Presentation

Table 1: Expected Radiochemical Data

ParameterExpected Value
Radiochemical Yield (decay-corrected)15 - 30%
Molar Activity> 37 GBq/µmol (> 1 Ci/µmol)
Radiochemical Purity> 98%
Synthesis Time (from EOB)60 - 90 minutes

Visualizations

GPR17 Signaling Pathway

The G protein-coupled receptor 17 (GPR17) is a dual-specificity receptor, responding to both nucleotides and cysteinyl leukotrienes. Its activation is linked to the inhibition of oligodendrocyte precursor cell (OPC) maturation, a critical process in myelination. The proposed PET tracer, as an antagonist, would block this inhibitory signaling, potentially promoting myelination.

GPR17_Signaling_Pathway GPR17 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands UDP-glucose / CysLTs GPR17 GPR17 Receptor Ligands->GPR17 Activation Antagonist [¹⁸F]Tracer Antagonist->GPR17 Blockade G_protein Gαi/o Protein GPR17->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP OPC_Differentiation Inhibition of OPC Differentiation cAMP->OPC_Differentiation

Caption: Proposed mechanism of GPR17 signaling and antagonist action.

Experimental Workflow

The overall workflow for the synthesis of the [¹⁸F]-labeled GPR17 tracer is depicted below.

Synthesis_Workflow Synthesis Workflow for [¹⁸F]GPR17 Tracer Start [¹⁸O]H₂O Target Cyclotron Cyclotron Irradiation Start->Cyclotron Fluoride_Production [¹⁸F]Fluoride in H₂O Cyclotron->Fluoride_Production Trapping_Elution QMA Cartridge Trapping & Elution Fluoride_Production->Trapping_Elution Drying Azeotropic Drying with K₂₂₂/K₂CO₃ Trapping_Elution->Drying Radiolabeling Copper-Mediated [¹⁸F]Fluorination Drying->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Precursor Boronate Ester Precursor Precursor->Radiolabeling Formulation Formulation in Saline Purification->Formulation QC Quality Control Formulation->QC Final_Product Injectable [¹⁸F]Tracer QC->Final_Product

Caption: Automated synthesis workflow for the GPR17 PET tracer.

Disclaimer

The experimental protocols provided are proposed methods based on established chemical literature. Researchers should conduct their own optimization and validation studies. All work with radioactive materials must be performed in a designated radiochemistry facility by trained personnel in compliance with all applicable safety regulations.

Troubleshooting & Optimization

Preventing protodeboronation of 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2,5-Difluoro-4-methoxyphenylboronic acid. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you mitigate the common issue of protodeboronation in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem for this compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] For this compound, this process is particularly problematic because the electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. This electronic property increases the molecule's susceptibility to decomposition, especially under the basic conditions required for Suzuki-Miyaura coupling reactions.[3][4] This side reaction consumes the starting material, leading to lower yields of the desired product and the formation of 1,4-difluoro-2-methoxybenzene as a byproduct, which can complicate purification.[2]

Q2: How can I determine if my this compound has undergone protodeboronation?

A: The most reliable method for detecting degradation is through analytical techniques. By using NMR spectroscopy, you can check for the emergence of signals that correspond to the protodeboronated byproduct, 1,4-difluoro-2-methoxybenzene.[2] Additionally, a melting point determination can be indicative; a depressed or broadened melting point compared to the literature value suggests the presence of impurities resulting from decomposition.[2]

Q3: What are the primary factors that accelerate protodeboronation during a coupling reaction?

A: Several factors can increase the rate of protodeboronation:

  • Base Strength: Strong bases (e.g., NaOH, KOH) significantly accelerate base-catalyzed protodeboronation.[5]

  • Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation, but often favor the latter.[5]

  • Water Content: The presence of water can act as a proton source, facilitating the cleavage of the C-B bond.[1][5]

  • Reaction Time: Longer reaction times expose the unstable boronic acid to potentially degrading conditions for an extended period.[6]

  • Catalyst Activity: A slow or inefficient catalyst system means the boronic acid remains in the reaction mixture longer, increasing the opportunity for decomposition before the desired coupling can occur.[5][6]

Q4: What is the most effective general strategy to prevent protodeboronation?

A: The most effective strategy is to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation. This can be achieved by using a highly active palladium precatalyst combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[2][6] These advanced catalyst systems can operate at lower temperatures and require shorter reaction times, minimizing the decomposition of the sensitive boronic acid.[3][6]

Q5: Should I use the boronic acid directly or convert it to a more stable derivative?

A: For challenging substrates like this compound, converting it to a more stable boronate ester, such as a pinacol ester, is highly recommended.[2][7] Boronate esters exhibit enhanced stability and can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[1][6] While esterification adds a synthetic step, it often leads to higher and more consistent yields in the coupling reaction.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield of desired product; significant amount of 1,4-difluoro-2-methoxybenzene detected. Protodeboronation is outcompeting the cross-coupling reaction. This is likely due to one or more of the following: • Inappropriate base selection (too strong). • Reaction temperature is too high. • Inefficient catalyst system. • Presence of excess water.1. Optimize the Base: Switch to a weaker, non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][5] 2. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).[5][6] 3. Improve the Catalyst System: Use a highly active palladium precatalyst (e.g., a Buchwald G3 precatalyst) with an electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) to accelerate the coupling.[3][6] 4. Use a Boronate Ester: Convert the boronic acid to its pinacol ester derivative before the coupling reaction.[2] 5. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware thoroughly.[2][5]
Reaction is sluggish and requires prolonged heating. Inefficient catalytic cycle. The chosen catalyst may have slow oxidative addition or reductive elimination steps, giving the boronic acid time to decompose.1. Change the Ligand: Switch to a bulkier, more electron-rich ligand to promote the reductive elimination step.[5] 2. Use a Precatalyst: Employ a well-defined palladium precatalyst that rapidly generates the active Pd(0) species.[6] 3. Increase Catalyst Loading: If other optimizations fail, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.[5]
Inconsistent yields between batches. Degradation of boronic acid during storage. this compound can slowly degrade if not stored properly.1. Check Purity: Before use, check the purity of the boronic acid by NMR. 2. Proper Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerate it (below 4°C).[2]

Quantitative Data: Stability of Fluorinated Arylboronic Acids

The rate of protodeboronation is highly dependent on the substitution pattern of the arylboronic acid. Electron-withdrawing groups, particularly fluorine atoms ortho to the boronic acid, dramatically decrease stability under basic conditions.

CompoundHalf-life (t₁/₂) at Room Temperature¹Key Structural Features
Phenylboronic acidVery StableUnsubstituted reference
2-Fluorophenylboronic acid~24 hoursSingle ortho-fluoro substituent
2,6-Difluorophenylboronic acid ~2 minutes Two ortho-fluoro substituents
2,3,5,6-Tetrafluorophenylboronic acid~20 secondsMultiple fluoro substituents

¹Half-lives are approximate values measured in a THF / 0.5 M K₃PO₄ aqueous solution and are intended for comparative purposes. Data adapted from studies on the stability of fluorinated arylboronic acids.[6] This table clearly illustrates that as fluorine substitution increases, the stability of the boronic acid plummets, making compounds like this compound (which has one ortho-fluorine) highly susceptible to protodeboronation.

Visualizing the Reaction Pathways

The following diagrams illustrate the chemical pathways and decision-making processes involved.

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

G start Start: Setup Suzuki Rxn with 2,5-Difluoro-4-methoxyphenyl boronic acid ester Convert to Pinacol Ester? start->ester use_ester Use Pinacol Ester in Coupling ester->use_ester Yes (Recommended) use_acid Use Boronic Acid Directly ester->use_acid No catalyst Select Catalyst System use_ester->catalyst use_acid->catalyst precatalyst Use High-Activity Precatalyst (e.g., Buchwald G3-type) + Biarylphosphine Ligand catalyst->precatalyst base Select Base precatalyst->base weak_base Use Weaker Base (K₃PO₄, Cs₂CO₃) base->weak_base conditions Set Conditions weak_base->conditions low_temp Run at Low Temp (RT - 60°C) Anhydrous Solvent Monitor Closely conditions->low_temp

Caption: Recommended workflow for minimizing protodeboronation.

Experimental Protocols

Protocol 1: Preparation of 2-(2,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene or Heptane

  • Dean-Stark apparatus or molecular sieves (4Å)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound and pinacol.

  • Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent coupling reaction. If further purification is needed, it can be achieved by column chromatography on silica gel.[2]

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol employs a highly active palladium precatalyst, allowing the reaction to proceed quickly at a lower temperature.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.5 equiv) OR its pinacol ester (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or Dioxane)

Procedure:

  • To a dry reaction vial or Schlenk flask, add the aryl halide and the boronic acid (or its pinacol ester).

  • Add the palladium precatalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Through a septum, add the degassed solvent, followed by the degassed aqueous K₃PO₄ solution.

  • Stir the reaction mixture vigorously at the desired temperature (start with room temperature or 40 °C).

  • Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions are often complete within 1-2 hours.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to obtain the desired biaryl product.[3]

References

Technical Support Center: Optimizing Suzuki Reaction Yield with 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki reactions involving 2,5-Difluoro-4-methoxyphenylboronic acid. Due to the electron-deficient nature and ortho-fluoro substitution of this reagent, specific challenges such as low yield and side reactions may be encountered. The following information, based on closely related 2,5-difluorophenylboronic acid, offers a robust starting point for addressing these issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki coupling with this compound?

A1: Low yields with this substrate are often due to a combination of factors. The electron-withdrawing fluorine atoms can affect the transmetalation step of the catalytic cycle. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. More active catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos), are often required to promote the reaction.

  • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid, while a base that is too strong can promote side reactions like protodeboronation.

  • Reaction Temperature: Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the catalyst or starting materials.

  • Oxygen Contamination: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of homocoupling byproducts.

Q2: What is protodeboronation and how can I minimize it with this compound?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient boronic acids like this compound, especially under basic conditions.[1] To minimize this:

  • Use Milder Bases: Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can facilitate protodeboronation.

  • Shorter Reaction Times: Employing a more active catalyst that allows for shorter reaction times can reduce the exposure of the boronic acid to conditions that favor protodeboronation.[1]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.

Q3: I am seeing significant homocoupling of my boronic acid. What causes this and how can it be prevented?

A3: Homocoupling is the self-coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle. To prevent homocoupling:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Use of High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes contribute to side reactions.

  • Optimize Catalyst Loading: In some cases, adjusting the catalyst concentration can help favor the desired cross-coupling reaction over homocoupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and an appropriate phosphine ligand. Consider using a pre-catalyst for more reliable activation.
Inappropriate baseScreen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The optimal base can be substrate-dependent.
Low reaction temperatureGradually increase the reaction temperature, monitoring for any signs of decomposition.
Poor solvent choiceTry different solvents or solvent mixtures (e.g., Dioxane/water, Toluene/water, THF/water) to improve solubility and reaction kinetics.
Significant Protodeboronation Base is too strongSwitch to a milder base like K₂CO₃ or K₃PO₄.[1][2]
Presence of excess waterUse anhydrous solvents and dry reagents.
Prolonged reaction timeOptimize the reaction with a more active catalyst to reduce the overall reaction time.[1]
Formation of Homocoupling Byproduct Oxygen in the reactionEnsure thorough degassing of all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Incomplete Consumption of Starting Material Insufficient catalyst loadingIncrease the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).
Steric hindranceUse a bulkier phosphine ligand (e.g., XPhos, SPhos) to facilitate the coupling of sterically demanding substrates.

Data Presentation

Note: The following data is for the Suzuki coupling of the closely related 2,5-difluorophenylboronic acid and should serve as a strong starting point for optimizing reactions with this compound.

Table 1: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Bromides [3]

Coupling Partner (Aryl Bromide)SubstituentCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801289
1-Bromo-4-methoxybenzeneElectron-donatingPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1001885
4-BromotolueneElectron-donatingPd(PPh₃)₄K₂CO₃DMF/H₂O902488
BromobenzeneNeutralPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O100190

Table 2: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Chlorides [3]

Coupling Partner (Aryl Chloride)SubstituentCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroacetophenoneElectron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol1101693
4-ChlorobenzonitrileElectron-withdrawingPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1202488
1-Chloro-4-nitrobenzeneElectron-withdrawingPEPPSI-IPrCs₂CO₃Dioxane1001891
1-Chloro-4-methoxybenzeneElectron-donatingPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1203675
ChlorobenzeneNeutralPd₂(dba)₃ / XPhosK₃PO₄Dioxane1102482

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Aryl Chlorides)

This protocol is adapted for more challenging couplings that may require more active catalysts and more forcing conditions.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or t-Amyl alcohol)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • In a glovebox or under a continuous stream of inert gas, add the aryl chloride, this compound, base, and palladium pre-catalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.[3]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst System (Activity, Ligand) Start->CheckCatalyst CheckBase Evaluate Base (Strength, Solubility) Start->CheckBase CheckConditions Assess Reaction Conditions (Temperature, Solvent, Degassing) Start->CheckConditions OptimizeCatalyst Screen Catalysts/Ligands (e.g., XPhos, SPhos) CheckCatalyst->OptimizeCatalyst OptimizeBase Screen Weaker Bases (K3PO4, K2CO3) CheckBase->OptimizeBase SideReactions Analyze for Side Reactions CheckConditions->SideReactions OptimizeTempSolvent Increase Temperature Screen Solvents CheckConditions->OptimizeTempSolvent Protodeboronation Protodeboronation Observed SideReactions->Protodeboronation Yes Homocoupling Homocoupling Observed SideReactions->Homocoupling Yes UseMilderBase Use Milder Base Anhydrous Conditions Protodeboronation->UseMilderBase ImproveDegassing Ensure Rigorous Degassing Homocoupling->ImproveDegassing Success Improved Yield OptimizeCatalyst->Success OptimizeBase->Success OptimizeTempSolvent->Success ImproveDegassing->Success UseMilderBase->Success

Caption: Troubleshooting workflow for optimizing Suzuki reaction yield.

References

Technical Support Center: Suzuki Coupling of Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki coupling of difluorophenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using difluorophenylboronic acids in Suzuki coupling?

A1: The most prevalent and problematic side reaction is protodeboronation.[1][2][3] This is a process where the carbon-boron bond of the difluorophenylboronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of a difluorobenzene byproduct.[1] This reaction is particularly pronounced for electron-deficient arylboronic acids, such as those containing electron-withdrawing fluorine atoms.[1][4]

Q2: What other side reactions can occur?

A2: Besides protodeboronation, another common side reaction is the homocoupling of the boronic acid, which results in the formation of a symmetrical biaryl product (e.g., tetrafluorobiphenyl).[5][6] This is often promoted by the presence of oxygen.[6]

Q3: Why are difluorophenylboronic acids more susceptible to these side reactions?

A3: The electron-withdrawing nature of the fluorine atoms makes the boronic acid more susceptible to decomposition pathways like protodeboronation.[1] This increased electrophilicity of the boron atom can facilitate its cleavage from the aromatic ring.

Q4: How can I detect if my difluorophenylboronic acid has degraded?

A4: The most reliable method for detecting degradation is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to the protodeboronated product (e.g., 1,4-difluorobenzene) indicates decomposition.[1] A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.[1]

Q5: How should I store difluorophenylboronic acids to minimize degradation?

A5: To ensure stability, store difluorophenylboronic acids in a tightly sealed container in a dry, well-ventilated area.[1] Refrigeration (below 4°C/39°F) is recommended for long-term storage.[1] Storing under an inert atmosphere, such as nitrogen or argon, can also help prevent degradation.[1]

Troubleshooting Guides

Below are common issues encountered during the Suzuki coupling of difluorophenylboronic acids and potential solutions.

Problem Potential Cause Suggested Solution
Low yield of the desired cross-coupling product and significant formation of the protodeboronated byproduct (e.g., difluorobenzene). High rate of protodeboronation of the free boronic acid.[1]1. Use a protected form of the boronic acid: Convert the difluorophenylboronic acid to its pinacol or MIDA ester. This allows for a slow release of the active boronic acid, keeping its concentration low and minimizing protodeboronation.[1] 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, K₂CO₃) as stronger bases can accelerate protodeboronation.[2] 3. Lower the reaction temperature: If feasible for the reaction kinetics, reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling.[1] 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents, as water can facilitate protodeboronation.[1]
Suboptimal catalyst system.[1]1. Choose a highly active catalyst: For electron-deficient boronic acids, highly active palladium catalysts are often necessary. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos to promote rapid catalytic turnover, which can outcompete protodeboronation.[1]
Formation of significant amounts of homocoupling byproduct (tetrafluorobiphenyl). Presence of oxygen in the reaction mixture.[6]1. Thoroughly degas the reaction mixture: Use techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen.[6] 2. Maintain an inert atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.
Reaction does not proceed or is very slow. Poor solubility of reactants.1. Choose an appropriate solvent system: Consider using solvent mixtures like DMF/water or dioxane/water to improve solubility.[7][8] 2. Increase reaction temperature: While this can increase the rate of side reactions, a moderate increase in temperature might be necessary to drive the reaction to completion.[9]
Inactive catalyst.1. Use a pre-catalyst: Palladium pre-catalysts can be more reliable and active than generating the active Pd(0) species in situ.

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the yield of Suzuki coupling reactions involving difluorophenylboronic acids.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromosalicylic acid2,4-difluorophenylboronic acidPd(acac)₂K₂CO₃DMF/H₂O (1:1)75-70[7]
5-bromosalicylic acid2,4-difluorophenylboronic acidPdCl₂K₂CO₃DMF/H₂O (1:1)75-98 (with ultrasound)[7][10]
4-bromoacetophenone2,5-difluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292[11]
4-bromobenzonitrile2,5-difluorophenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane1001695[11]
4-chloroacetophenone2,5-difluorophenylboronic acidPd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O1001888[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Difluorophenylboronic Acid Pinacol Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • 2,5-Difluorophenylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, 2,5-difluorophenylboronic acid pinacol ester, and the base.[1]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.[1]

  • Evacuate and backfill the reaction vessel with an inert gas.

  • Add the anhydrous solvent to the reaction vessel, followed by the catalyst solution via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'L₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₂, Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Competing_Pathways start Difluorophenylboronic Acid + Aryl Halide coupling Desired Cross-Coupling Product start->coupling Suzuki Coupling (Pd Catalyst, Base) protodeboronation Protodeboronation Byproduct (Difluorobenzene) start->protodeboronation Protodeboronation (H₂O, Base, Heat)

References

Technical Support Center: Purification of Biaryl Products from 2,5-Difluoro-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on the purification of the resulting biaryl products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biaryl products from reactions involving this compound.

Issue Potential Cause Recommended Solution
Difficulty separating the biaryl product from unreacted this compound. Boronic acids can be polar and may co-elute with the desired product during column chromatography.- Aqueous Workup: Perform an alkaline wash (e.g., with 1M NaOH or NaHCO₃ solution) to extract the acidic boronic acid into the aqueous layer. Neutralize the organic layer before proceeding. - Boronic Acid Scavengers: Use a boronic acid scavenger resin after the reaction is complete to remove the excess boronic acid. - Conversion to Boronate Ester: Convert the crude mixture to the corresponding boronate esters (e.g., pinacol esters) which are generally less polar and easier to separate from the biaryl product by chromatography.
Presence of a significant amount of homocoupled byproduct (dimer of this compound). Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or high catalyst loading.[1][2]- Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst to minimize oxygen levels.[1] - Catalyst Optimization: Reduce the palladium catalyst loading to the minimum effective amount. - Controlled Addition: Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration, which can disfavor homocoupling.
The purified product is contaminated with residual palladium catalyst. The palladium catalyst can sometimes be difficult to remove completely, leading to discoloration (often black or gray) of the product.- Filtration: Pass the crude reaction mixture through a plug of Celite® or silica gel before aqueous workup to remove the heterogeneous palladium catalyst. - Activated Carbon: Treat a solution of the crude product with activated carbon to adsorb residual palladium, followed by filtration. - Metal Scavengers: Use a commercially available palladium scavenger.
Product streaks during column chromatography. The biaryl product may have poor solubility in the mobile phase or interact strongly with the silica gel.- Solvent System Optimization: Experiment with different solvent systems for chromatography. Adding a small amount of a more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape. - Reverse-Phase Chromatography: If the product is sufficiently polar, consider using reverse-phase (C18) column chromatography.
Low recovery of the desired product after purification. This can be due to product decomposition, irreversible adsorption on silica gel, or physical loss during workup.- pH Control: Be mindful of the pH during aqueous workup, as highly acidic or basic conditions can degrade some biaryl products. - Deactivation of Silica Gel: For sensitive compounds, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the slurry. - Recrystallization: If the product is a solid, recrystallization can be a high-yielding purification method and may be preferable to chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in my reaction with this compound?

A1: Common impurities include unreacted starting materials (the aryl halide and the boronic acid), homocoupled byproducts of both the aryl halide and the boronic acid, protodeboronated starting material (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[2]

Q2: How can I effectively remove the homocoupled dimer of this compound?

A2: The homocoupled byproduct can often be separated from the desired biaryl product by flash column chromatography, as there is usually a sufficient polarity difference.[3] If the polarity is very similar, recrystallization may be a more effective technique.

Q3: Is an aqueous workup always necessary before column chromatography?

A3: Yes, an aqueous workup is highly recommended.[3] It serves to quench the reaction and remove inorganic salts (from the base) and water-soluble impurities, which can interfere with chromatographic purification.[3]

Q4: My biaryl product is an oil. Can I still use recrystallization?

A4: Recrystallization is only suitable for solid products. For oily products, flash column chromatography is the preferred method of purification.[3]

Q5: What is the best way to monitor the progress of the column chromatography?

A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the fractions collected during column chromatography.[3] It allows you to identify the fractions containing the pure product.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • 1M aqueous NaOH or NaHCO₃ solution to remove unreacted boronic acid.

    • Water.

    • Brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Select an appropriate eluent system by performing TLC analysis of the crude product. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired product.

  • Prepare the column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the column.[3]

  • Elute the column: Start with the least polar solvent and gradually increase the polarity of the eluent (gradient elution).

  • Collect and analyze fractions: Collect fractions and monitor their composition by TLC.

  • Isolate the product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Choose a suitable solvent or solvent system: The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature, while the impurities should remain soluble at room temperature.

  • Dissolve the crude product: In a flask, add the minimum amount of the hot solvent to the crude solid to dissolve it completely.

  • Decolorize (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.

  • Filter hot: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.

  • Isolate the crystals: Collect the crystals by vacuum filtration.

  • Wash the crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals: Dry the purified crystals under vacuum.

Visualizations

Suzuki_Coupling_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Extraction cluster_purification Purification A This compound D Reaction Mixture A->D B Aryl Halide B->D C Pd Catalyst & Base C->D E Aqueous Workup D->E Quench F Crude Product E->F Extract & Dry G Purification Method F->G H Column Chromatography G->H If oil or mixture I Recrystallization G->I If solid J Pure Biaryl Product H->J I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling and product purification.

Troubleshooting_Purification cluster_impurities Impurity Identification cluster_solutions Recommended Action Start Crude Product Analysis (TLC, NMR) Q1 Major Impurity Detected? Start->Q1 Boronic_Acid Unreacted Boronic Acid Q1->Boronic_Acid Yes (Polar Spot) Homocoupling Homocoupled Byproduct Q1->Homocoupling Yes (Non-polar Spot) Catalyst Residual Catalyst Q1->Catalyst Yes (Discoloration) No_Impurity Proceed to Standard Purification Q1->No_Impurity No Sol_BA Alkaline Wash / Scavenger Resin Boronic_Acid->Sol_BA Sol_HC Optimize Chromatography / Recrystallize Homocoupling->Sol_HC Sol_Cat Carbon Treatment / Metal Scavenger Catalyst->Sol_Cat

References

Effect of base on 2,5-Difluoro-4-methoxyphenylboronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of 2,5-Difluoro-4-methoxyphenylboronic acid, particularly concerning its interaction with bases during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and basic conditions, such as in Suzuki-Miyaura coupling reactions.

Problem Potential Cause Recommended Solution
Low or no yield of desired product Protodeboronation: The primary degradation pathway for this compound in the presence of a base is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is accelerated by the electron-withdrawing fluorine atoms.[3]1. Choice of Base: Use milder bases. Potassium phosphate (K₃PO₄) or carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are generally preferred over stronger bases like hydroxides (NaOH, KOH).[4][5][6] 2. Boronic Ester Protection: Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester). This allows for a slow release of the boronic acid during the reaction, minimizing its concentration and thus the rate of protodeboronation.[1] 3. Catalyst System: Employ a highly active palladium catalyst and ligand system (e.g., Buchwald ligands like SPhos, XPhos). A more efficient catalyst can promote the desired coupling reaction to occur faster than the degradation of the boronic acid.[5]
Formation of 1,4-difluoro-2-methoxybenzene as a major byproduct This is a direct indicator of protodeboronation of the starting material.In addition to the solutions for "Low or no yield," consider the following: 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize water content, which participates in protodeboronation.[5] 2. Temperature Control: If possible, run the reaction at a lower temperature. While this may slow down the desired reaction, it can significantly reduce the rate of protodeboronation. This is often feasible with highly active catalyst systems.
Inconsistent reaction outcomes Degradation of Boronic Acid During Storage: this compound can degrade over time if not stored properly, leading to variable purity of the starting material.1. Proper Storage: Store the compound in a tightly sealed container, in a cool (refrigerated), dry, and dark place, preferably under an inert atmosphere.[1] 2. Purity Check: Before use, verify the purity of the boronic acid using techniques like NMR spectroscopy. The presence of signals corresponding to 1,4-difluoro-2-methoxybenzene indicates degradation. A broadened or depressed melting point can also suggest impurities.[1]
Reaction fails to go to completion Insufficiently Active Reaction Conditions: The combination of an electron-deficient boronic acid and potentially challenging coupling partners may require more forcing conditions, but this must be balanced against the risk of degradation.1. Solvent Choice: The choice of solvent can influence the solubility of the base and the overall reaction rate. Common solvents for Suzuki-Miyaura reactions include dioxane, THF, and toluene, often with an aqueous component.[4] 2. Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the reaction rate.[1]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] For this compound, this results in the formation of 1,4-difluoro-2-methoxybenzene. This process is particularly problematic for this compound because the electron-withdrawing nature of the two fluorine atoms makes the boronic acid more susceptible to this degradation pathway, especially under the basic conditions required for many coupling reactions.[1][3] This consumes the starting material, leading to reduced yields and the formation of impurities that can complicate the purification of the desired product.[1]

Q2: Which base is best to use with this compound?

A2: There is no single "best" base, as the optimal choice depends on the specific reaction, solvent, and coupling partner. However, for stabilizing electron-deficient boronic acids like this compound, a general guideline is to use moderately strong, non-nucleophilic bases. Potassium phosphate (K₃PO₄) is often a very effective choice.[4][5] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used and can be effective.[5][7] It is generally advisable to avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can significantly accelerate protodeboronation.[6]

Q3: How can I tell if my this compound has degraded?

A3: While visual inspection is not sufficient, the most reliable method to assess degradation is through analytical techniques. ¹H or ¹⁹F NMR spectroscopy can be used to detect the presence of the protodeboronated byproduct, 1,4-difluoro-2-methoxybenzene.[1] Additionally, determining the melting point of the solid can be indicative; a broad or depressed melting point compared to the literature value suggests the presence of impurities resulting from degradation.[1]

Q4: Is it better to use the pinacol ester of this compound?

A4: Yes, in many cases, using a more stable derivative like a pinacol boronic ester (Bpin) is highly advantageous.[1][5] Boronic esters act as a "slow-release" source of the boronic acid during the reaction. This keeps the instantaneous concentration of the more reactive and unstable free boronic acid low, which in turn minimizes the rate of protodeboronation and can lead to higher yields of the desired coupled product.[1]

Data on Base Effect on Stability

Base Typical pKa of Conjugate Acid Relative Basicity Anticipated Stability of this compound Common Observations in Suzuki-Miyaura Couplings
NaOH, KOH ~14-15Very StrongLowHigh rates of protodeboronation are often observed.[6]
K₃PO₄ ~12.3Moderately StrongModerate to HighOften provides a good balance between reaction promotion and minimizing boronic acid degradation.[4][5]
Cs₂CO₃ ~10.3ModerateModerate to HighEffective due to its solubility in organic solvents and the beneficial effect of the cesium cation.[5]
K₂CO₃ ~10.3ModerateModerate to HighA commonly used and effective base.[7]
Na₂CO₃ ~10.3ModerateModerate to HighAnother common and effective carbonate base.[6][7]
Triethylamine (Et₃N) ~10.8Moderate (Organic)HighOften less effective at promoting the Suzuki-Miyaura reaction compared to inorganic bases.[6]

Note: The actual stability will also depend on temperature, solvent, and the presence of water.

Experimental Protocols

Protocol for Monitoring the Stability of this compound in the Presence of a Base by NMR Spectroscopy

This protocol allows for the quantitative assessment of the rate of protodeboronation under specific basic conditions.

Materials:

  • This compound

  • Selected base (e.g., K₃PO₄)

  • Anhydrous, deuterated solvent (e.g., DMSO-d₆ or D₂O/dioxane mixture)

  • Internal standard with a known concentration and a signal that does not overlap with the analyte or product signals (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Inert atmosphere source (Argon or Nitrogen)

Procedure:

  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh this compound and the internal standard into a vial.

  • Solvent Addition: Add a precise volume of the anhydrous, deuterated solvent to the vial and dissolve the solids completely.

  • Initial NMR Spectrum (t=0): Transfer the solution to an NMR tube, seal it, and acquire an initial ¹H or ¹⁹F NMR spectrum. This will serve as the time-zero reference point.

  • Initiation of Decomposition: Prepare a stock solution of the chosen base in the same deuterated solvent. At a defined time, add a precise amount of the base solution to the NMR tube containing the boronic acid solution.

  • Time-Course Monitoring: Immediately after adding the base, begin acquiring NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then every hour).

  • Data Analysis: For each spectrum, integrate the signal corresponding to a proton or fluorine on the this compound and the signal for the corresponding atom on the protodeboronated product (1,4-difluoro-2-methoxybenzene).

  • Quantification: Calculate the percentage of remaining boronic acid at each time point by comparing the integral of its signal to the sum of the integrals of the starting material and the product, or by normalizing against the integral of the internal standard.

  • Reporting: Plot the percentage of remaining this compound versus time to determine its stability under the tested conditions.

Visualizations

Degradation_Pathway Dominant Degradation Pathway in Basic Media cluster_reactants Reactants cluster_process Process cluster_products Products Boronic_Acid This compound Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Base Base (e.g., OH⁻) Base->Protodeboronation + H₂O Product 1,4-Difluoro-2-methoxybenzene (Byproduct) Protodeboronation->Product Borate B(OH)₄⁻ Protodeboronation->Borate

Caption: Protodeboronation of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield or Reaction Failure Check_Protodeboronation Significant byproduct (1,4-difluoro-2-methoxybenzene)? Start->Check_Protodeboronation Mitigate_Protodeboronation Implement Mitigation Strategies Check_Protodeboronation->Mitigate_Protodeboronation Yes Check_Conditions Review Other Reaction Conditions Check_Protodeboronation->Check_Conditions No Use_Milder_Base Use Milder Base (K₃PO₄, Cs₂CO₃) Mitigate_Protodeboronation->Use_Milder_Base Protect_BA Use Boronic Ester (Pinacol, MIDA) Mitigate_Protodeboronation->Protect_BA Optimize_Catalyst Use More Active Catalyst (e.g., with Buchwald ligand) Mitigate_Protodeboronation->Optimize_Catalyst Use_Milder_Base->Check_Conditions Protect_BA->Check_Conditions Optimize_Catalyst->Check_Conditions Inert_Atmosphere Ensure Inert Atmosphere & Anhydrous Conditions Check_Conditions->Inert_Atmosphere Re-run Re-run Optimized Reaction Inert_Atmosphere->Re-run

Caption: Workflow for troubleshooting Suzuki couplings.

References

Technical Support Center: Suzuki Coupling with Electron-deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with electron-deficient boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet nuanced transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results.

Introduction: The Challenge of Electron Deficiency

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when one of the coupling partners is an electron-deficient boronic acid (e.g., those bearing nitro, cyano, or trifluoromethyl groups), the reaction kinetics and outcomes can be significantly altered. The primary hurdle is the reduced nucleophilicity of the boronic acid's organic group, which slows down the crucial transmetalation step in the catalytic cycle. This often leads to low yields, incomplete conversion, and the prevalence of side reactions like protodeboronation.

The key to success lies in the judicious selection of the supporting ligand for the palladium catalyst. The right ligand can dramatically accelerate the reaction, stabilize the catalytic species, and promote the desired C-C bond formation over undesired pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic principles.

Problem 1: Low or No Product Yield

You've set up your Suzuki coupling with an electron-deficient boronic acid, but after the specified reaction time, you observe very little or no desired product.

Possible Causes and Solutions:

  • Suboptimal Ligand Choice: The ligand you are using may not be electron-rich or sterically bulky enough to facilitate the challenging transmetalation step.

    • Solution: Switch to a highly electron-rich and sterically demanding phosphine ligand. Buchwald-type biaryl phosphine ligands are the gold standard for this application. Consider ligands such as SPhos , XPhos , or RuPhos . These ligands promote the formation of a monoligated LPd(0) species, which is highly reactive.

  • Ineffective Base: The base might not be strong enough to activate the boronic acid or may be sterically hindered.

    • Solution: Use a strong, non-nucleophilic base. Carbonates like K₂CO₃ or Cs₂CO₃ are often effective, especially when used with a phase-transfer catalyst in aqueous conditions. For more challenging couplings, consider using potassium phosphate (K₃PO₄).

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for transmetalation.

    • Solution: Increase the reaction temperature. While room temperature Suzuki couplings are desirable, electron-deficient partners often require heating, typically in the range of 80-110 °C.

G start Low Yield Observed ligand Is the ligand a Buchwald-type (e.g., SPhos, XPhos)? start->ligand change_ligand Switch to SPhos, XPhos, or RuPhos ligand->change_ligand No base Is the base strong enough? (e.g., K3PO4) ligand->base Yes change_ligand->base change_base Use K3PO4 or Cs2CO3 base->change_base No temp Is the reaction heated? (e.g., 80-110 °C) base->temp Yes change_base->temp increase_temp Increase temperature temp->increase_temp No success Improved Yield temp->success Yes increase_temp->success

Caption: Competing pathways for electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich phosphine ligands like SPhos and XPhos so effective for coupling with electron-deficient boronic acids?

A1: These ligands, often called Buchwald ligands, possess two key features. First, their steric bulk promotes the formation of a highly reactive, monoligated 12-electron Pd(0)L species. This species readily undergoes oxidative addition with the aryl halide. Second, their strong electron-donating ability increases the electron density on the palladium center. This electronic enrichment facilitates the otherwise difficult transmetalation step with the electron-poor boronic acid, thereby accelerating the overall catalytic cycle.

Q2: Can I use N-heterocyclic carbene (NHC) ligands for these types of couplings?

A2: Yes, NHC ligands can be very effective alternatives. Like bulky phosphines, they are strong sigma-donors that can stabilize the palladium catalyst and promote the key steps of the catalytic cycle. They are often more thermally stable than phosphine ligands, which can be an advantage for reactions requiring high temperatures. For example, PEPPSI-type precatalysts, which feature an NHC ligand, are known to be effective for challenging Suzuki couplings.

Q3: What is the best solvent for Suzuki couplings with electron-deficient boronic acids?

A3: The choice of solvent is critical. Aprotic polar solvents or solvent mixtures are generally preferred. Common choices include:

  • Toluene or Dioxane: Often used with a strong base like K₃PO₄.

  • Toluene/Water or THF/Water: Biphasic systems can be effective, especially with carbonate bases, as they help to solubilize the inorganic base and the boronic acid. However, as mentioned, the amount of water should be carefully controlled to minimize protodeboronation.

Q4: How does the choice of base influence the reaction?

A4: The base plays a crucial role in activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is the active species in the transmetalation step.

  • Strong bases (K₃PO₄, Cs₂CO₃): Generally give the best results for electron-deficient partners by promoting the formation of the boronate species.

  • Weaker bases (K₂CO₃, NaHCO₃): May be sufficient for less challenging substrates but can lead to lower yields with highly electron-deficient boronic acids.

Ligand Typical Substrates Key Advantages
SPhos Electron-deficient and -rich aryl chlorides, bromidesHigh reactivity, broad applicability
XPhos Hindered and electron-deficient aryl bromides, chloridesExcellent for sterically demanding couplings
RuPhos Heterocyclic and electron-deficient systemsHigh activity and stability
NHC Ligands General aryl halidesHigh thermal stability, robust catalysts

Experimental Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol provides a starting point for the coupling of an electron-deficient aryl halide with an electron-deficient boronic acid using a Buchwald ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., SPhos-Pd-G3)

  • SPhos ligand

  • Aryl halide (1.0 mmol)

  • Electron-deficient boronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., 1-2 mol% Pd(OAc)₂), the SPhos ligand (2-4 mol%), the aryl halide (1.0 mmol), the electron-deficient boronic acid (1.2 mmol), and the finely ground K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Technical Support Center: Palladium Catalyst Removal from 2,5-Difluoro-4-methoxyphenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from the coupling products of 2,5-Difluoro-4-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound coupling product proving to be difficult?

A1: Several factors can contribute to the difficulty in removing palladium from your specific coupling product. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group can influence the electronic properties of the final biaryl product. This, along with the potential for the oxygen of the methoxy group or the fluorine atoms to act as weak ligands, can lead to the formation of stable, soluble palladium complexes that are challenging to remove by simple filtration or standard chromatography.

Q2: What are the primary methods for removing residual palladium catalyst?

A2: The most common and effective methods for palladium removal include:

  • Adsorption onto Scavengers: Using solid-supported reagents (scavengers) that selectively bind to palladium.

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the palladium.[1][2]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.

  • Filtration through Celite®: Effective for removing heterogeneous palladium catalysts (like Pd/C) or precipitated palladium black.[3]

Q3: How do I choose the most suitable palladium removal method for my product?

A3: The choice of method depends on several factors including the nature of your product (solubility, stability), the form of the residual palladium (homogeneous or heterogeneous), the scale of your reaction, and the required final purity. A decision-making workflow can help guide your selection (see Figure 1). For initial screening, it is often beneficial to test a few different scavengers and activated carbon on a small scale.

Q4: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm. The limit for parenteral (injectable) drugs is even stricter at 1 ppm.

Troubleshooting Guide

Issue 1: High levels of residual palladium after initial work-up and purification.

  • Possible Cause: Formation of soluble palladium complexes with the product or residual starting materials. The 2,5-difluoro-4-methoxyphenyl moiety may contribute to this.

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Thiol-based or trimercaptotriazine (TMT)-based scavengers are often very effective at capturing soluble palladium.[3]

    • Optimize Scavenging Conditions: Increase the reaction time and/or temperature during the scavenging step to improve efficiency.

    • Use Activated Carbon: Treatment with activated carbon can be effective, but may require optimization to avoid product loss.[2]

    • Consider a Combination of Methods: A sequential treatment, for example, filtration through Celite® followed by a scavenger resin, can be more effective.

Issue 2: Significant product loss during palladium removal.

  • Possible Cause: Non-specific adsorption of the product onto the scavenger resin or activated carbon.

  • Suggested Solutions:

    • Screen Different Scavengers: Some scavengers have lower non-specific binding than others. Perform a small-scale screen to identify the best option.

    • Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon required for effective palladium removal.

    • Optimize the Solvent: The choice of solvent can impact both palladium and product binding. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.

    • Switch to Crystallization: If product loss remains high with adsorbent methods, crystallization may be a more suitable purification strategy.

Issue 3: Formation of palladium black in the reaction mixture.

  • Possible Cause: Decomposition of the palladium catalyst, often due to the presence of oxygen.[4]

  • Suggested Solutions:

    • Degas Solvents Thoroughly: Ensure all solvents are properly degassed before use.

    • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.

    • Filter through Celite®: Palladium black can be removed by filtering the reaction mixture through a pad of Celite®. This should be done before any further purification steps.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal techniques based on literature data. Note that the effectiveness of each method can be highly dependent on the specific substrate, catalyst, and reaction conditions.

Table 1: Efficiency of Palladium Scavenger Resins

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Scavenging ConditionsReference
MP-TMT852<105 equivalents, THF/DMF, 16h, RT
SiliaMetS® Thiol2400≤ 16Toluene, 1-4h, RT or 40-50°C
SiliaMetS® Thiourea2400≤ 16Toluene, 1-4h, RT or 40-50°C
Polymer-bound Ethylenediamine2000-3000100-300Not specified

Table 2: Efficiency of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Treatment ConditionsReference
Darco® KB-G633Not specified50°C, 4h
Generic Activated Carbon12501240°C, Methanol

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: Following the coupling reaction and initial aqueous work-up, dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, THF).

  • Scavenger Addition: Add the selected scavenger resin (typically 2-10 equivalents relative to the initial palladium catalyst loading).

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 1-18 hours. The optimal time and temperature should be determined empirically for your specific product.

  • Filtration: Filter the mixture through a Büchner funnel or a filtration cartridge to remove the solid scavenger.

  • Washing: Wash the collected scavenger with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium content in the final product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product).

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50°C) for 1-18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.

Protocol 3: Palladium Removal by Crystallization

  • Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to allow for the formation of high-purity crystals. Seeding with a small crystal of the pure product can be beneficial.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze both the purified crystals and the mother liquor for palladium content to assess the efficiency of the purification.

Mandatory Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Product cluster_decision Method Selection cluster_methods Palladium Removal Techniques cluster_analysis Analysis and Outcome cluster_end End start Crude Product from This compound Coupling Reaction decision Select Palladium Removal Method start->decision scavenger Treat with Scavenger Resin decision->scavenger High Selectivity Needed carbon Treat with Activated Carbon decision->carbon Cost-Effective Option crystallization Crystallize Product decision->crystallization High Purity & Crystalline Product analysis Analyze Residual Palladium (ICP-MS) scavenger->analysis carbon->analysis crystallization->analysis pass Palladium < 10 ppm analysis->pass fail Palladium ≥ 10 ppm analysis->fail end Final Pure Product pass->end fail->decision Re-evaluate Method

Figure 1: General workflow for selecting and implementing a palladium removal method.

Troubleshooting_Logic cluster_start Initial State cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_check Verification cluster_outcome Outcome start High Residual Palladium in Product diagnosis What is the form of the palladium impurity? start->diagnosis soluble Soluble Pd Complexes diagnosis->soluble Clear Solution insoluble Insoluble Pd (e.g., Pd black) diagnosis->insoluble Precipitate Observed scavenger Use High-Affinity Scavenger (e.g., Thiol, TMT) soluble->scavenger optimize Optimize Scavenging (Time, Temperature) soluble->optimize celite Filter through Celite® insoluble->celite reanalyze Re-analyze Palladium Level scavenger->reanalyze optimize->reanalyze celite->reanalyze success Palladium Removed reanalyze->success failure Still High Palladium reanalyze->failure failure->diagnosis Re-assess

Figure 2: Troubleshooting decision tree for high residual palladium.

References

Technical Support Center: Synthesis of 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Difluoro-4-methoxyphenylboronic acid. The following information addresses common impurities, their identification, and strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of arylboronic acids, including this compound, is susceptible to the formation of several key impurities. These include:

  • Protodeboronation Product (1,4-Difluoro-2-methoxybenzene): This impurity arises from the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction in reactions utilizing boronic acids, such as the Suzuki-Miyaura coupling, and can be influenced by factors like pH, temperature, and the presence of a catalyst.[1]

  • Boronic Anhydride (Boroxine): Boronic acids can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This process is reversible and favored by the absence of water.[2][3]

  • Homocoupling Byproduct: If a Grignard-based synthetic route is employed, the coupling of two Grignard reagent molecules can lead to the formation of a symmetrical biaryl impurity.

  • Unreacted Starting Material: Residual starting materials, such as the corresponding aryl halide, may persist in the final product if the reaction does not go to completion.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying the target compound and various impurities. A C18 reverse-phase column is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the desired product and identification of impurities. The boronic acid protons in ¹H NMR typically appear as a broad singlet.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as the protodeboronation product. Derivatization of the boronic acid may be necessary as they are generally not volatile enough for direct GC analysis.

Q3: How can I minimize the formation of the protodeboronation byproduct?

A3: Minimizing protodeboronation involves careful control of reaction conditions. For instance, in Suzuki-Miyaura coupling reactions, factors such as the choice of base, solvent, and catalyst, as well as the reaction temperature, play a crucial role. Weaker bases like potassium carbonate or potassium phosphate are often preferred over strong bases.[4] Additionally, ensuring an efficient and rapid cross-coupling reaction can help to outcompete the undesired protodeboronation side reaction.[5]

Q4: What is the best way to remove boroxine from my final product?

A4: Since the formation of boroxine is a dehydration reaction, it is in equilibrium with the boronic acid in the presence of water.[2][3] To convert the boroxine back to the desired boronic acid, the crude product can be stirred with water or recrystallized from a solvent system containing water.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete formation of the organometallic intermediate (Grignard or Organolithium) Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. For Grignard reactions, activation of magnesium turnings with iodine or 1,2-dibromoethane may be necessary. For organolithium reactions, accurate titration of the reagent is crucial.
Degradation of the organometallic intermediate Maintain the recommended reaction temperature. Organolithium reactions often require cryogenic temperatures (e.g., -78 °C). Grignard reagents are also sensitive to heat and can decompose.
Side reaction with the borate ester Add the organometallic reagent slowly to the borate ester at a low temperature to prevent multiple additions to the boron center, which can lead to borinic and boronic acid byproducts.
Significant protodeboronation during workup or purification Use a mild acidic workup (e.g., saturated aqueous ammonium chloride). Avoid prolonged exposure to strong acids or bases.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Observed (by HPLC, NMR, or GC-MS) Likely Cause Suggested Action
1,4-Difluoro-2-methoxybenzene (Protodeboronation product) Acidic or basic conditions during workup or purification; presence of water and catalyst in subsequent reactions.Perform a neutral or mildly acidic workup. Minimize the time the boronic acid is in solution, especially at elevated temperatures.
High levels of Boroxine Anhydrous conditions during the final stages of purification or storage.Recrystallize the product from a solvent mixture containing a small amount of water, or stir the crude product in a biphasic mixture of an organic solvent and water.
Symmetrical biaryl (Homocoupling byproduct) In Grignard-based synthesis, this can be promoted by certain impurities or reaction conditions.Ensure the magnesium is of high quality. Add the aryl halide to the magnesium suspension at a controlled rate to maintain a gentle reflux.
Unreacted Aryl Halide Incomplete formation of the organometallic reagent or insufficient reaction time.Increase the reaction time for the formation of the organometallic reagent. Ensure the quality of the magnesium or organolithium reagent.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of a similar compound, 2,5-difluorophenylboronic acid.

Materials:

ReagentMolar Mass ( g/mol )Purpose
1-Bromo-2,5-difluoro-4-methoxybenzene223.01Starting Material
Magnesium turnings24.31Grignard Reagent Formation
Iodine253.81Initiator
Anhydrous Tetrahydrofuran (THF)72.11Solvent
Trimethyl borate103.91Boron Source
2 M Hydrochloric Acid36.46Workup
Ethyl acetate88.11Extraction Solvent
Anhydrous Magnesium Sulfate120.37Drying Agent

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.1 equivalents) and a crystal of iodine to the flask.

    • Add anhydrous THF to cover the magnesium.

    • Add a solution of 1-bromo-2,5-difluoro-4-methoxybenzene (1.0 equivalent) in anhydrous THF to the dropping funnel.

    • Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color). Gentle heating may be required.

    • Add the remaining bromide solution dropwise to maintain a gentle reflux.

    • Stir the mixture for an additional 1-2 hours at room temperature after the addition is complete.

  • Borylation:

    • In a separate flame-dried flask under nitrogen, cool a solution of trimethyl borate (1.5 equivalents) in anhydrous THF to -78 °C.

    • Transfer the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula, maintaining the temperature below -70 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Logical Workflow for Impurity Identification

Caption: A workflow for identifying impurities in a sample.

Impurity Formation Pathways

cluster_synthesis Synthesis cluster_impurities Impurity Formation ArylHalide 1-Bromo-2,5-difluoro- 4-methoxybenzene Grignard Aryl Grignard Reagent ArylHalide->Grignard  + Mg, THF BoronicEster Boronic Ester Intermediate Grignard->BoronicEster  + B(OMe)₃ Homocoupling Homocoupling Byproduct Grignard->Homocoupling  Dimerization Borate Trimethyl borate Product 2,5-Difluoro-4-methoxy- phenylboronic acid BoronicEster->Product  H₃O⁺ Protodeboronation Protodeboronation Product Product->Protodeboronation  H⁺ or OH⁻ Boroxine Boroxine (Trimeric Anhydride) Product->Boroxine  - H₂O  + H₂O

References

Solvent effects on the rate of Suzuki coupling with 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,5-Difluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Troubleshooting Guide

Users may encounter several common issues during the Suzuki coupling reaction with this compound. This guide provides a systematic approach to identifying and resolving these problems.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.Ensure the catalyst is stored under an inert atmosphere. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a more robust precatalyst, such as a palladacycle.[1]
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[1][2]Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is a common side reaction for electron-deficient boronic acids, such as those with fluorine substituents.[3][4][5]Use milder bases (e.g., K₃PO₄ instead of stronger bases). Employ highly active catalysts that allow for lower reaction temperatures and shorter reaction times to minimize the degradation of the boronic acid.[3] Consider using a solvent like t-butanol, which has been shown to suppress protodeboronation in some cases.[6][7]
Poor Solubility of Reagents: One or more of the reaction components may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.Select a solvent system in which all reactants are soluble at the reaction temperature. For highly insoluble compounds, consider using a solvent like DMF or a mixture such as THF/water or dioxane/water.[8]
Formation of Homocoupling Byproduct Oxygen in the Reaction Mixture: As mentioned, oxygen can promote the homocoupling of the boronic acid.Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.[1]
Slow Transmetalation Step: If the desired cross-coupling is slow, the competing homocoupling side reaction can become more prominent.Optimize the reaction conditions (catalyst, ligand, base, solvent) to accelerate the rate of the desired Suzuki coupling.
Incomplete Consumption of Starting Material Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion.Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).
Deactivation of Catalyst: The catalyst may be deactivating over the course of the reaction.Ensure the reaction is run under strictly anhydrous and anaerobic conditions. Consider using more robust ligands that protect the palladium center.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature, while monitoring for potential side reactions or decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Suzuki coupling of this compound?

A1: The optimal solvent can depend on the specific aryl halide and other reaction conditions. However, common and effective solvents for Suzuki couplings with fluorinated phenylboronic acids include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , often in combination with water.[3][9] Aprotic polar solvents such as N,N-dimethylformamide (DMF) can also be used, particularly if solubility is an issue.[9][10] For minimizing the common side reaction of protodeboronation, t-amyl alcohol or t-butanol have been reported to be beneficial.[6][7][9] It is always recommended to perform small-scale solvent screening to determine the best conditions for your specific substrates.

Q2: How does the methoxy group on this compound affect the reaction compared to 2,5-difluorophenylboronic acid?

A2: The methoxy group is an electron-donating group. Generally, electron-donating groups on the aryl boronic acid can increase the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. This may lead to a faster reaction and potentially higher yields compared to the unsubstituted 2,5-difluorophenylboronic acid under the same conditions. However, the overall effect will also depend on the electronic nature of the coupling partner and the other reaction parameters.

Q3: My starting material is consumed, but I see multiple new spots on my TLC plate. What could be the issue?

A3: Besides the desired product, common byproducts in Suzuki coupling reactions include the homocoupled product of the boronic acid and the protodeboronated starting material.[3][11] The presence of multiple spots could indicate a mixture of these compounds. To confirm their identities, it is advisable to run control reactions (e.g., the boronic acid with base and catalyst but without the aryl halide) and use analytical techniques such as LC-MS or NMR spectroscopy.

Q4: Can I use an inorganic base in an organic solvent without water?

A4: While many Suzuki coupling reactions use an aqueous solution of an inorganic base, it is possible to use an anhydrous inorganic base in an organic solvent. In such cases, the reaction becomes a solid-liquid heterogeneous mixture. The efficiency of the reaction will depend on the surface area and solubility of the base. It is often observed that a small amount of water can accelerate the reaction.

Q5: What is the role of the base in the Suzuki coupling reaction?

A5: The base is crucial for the activation of the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex. The choice of base can significantly impact the reaction rate and the extent of side reactions like protodeboronation.[3]

Data Presentation

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of the closely related 2,5-Difluorophenylboronic acid with various aryl halides in different solvents. This data can serve as a valuable starting point for optimizing the reaction of this compound. The additional electron-donating methoxy group in the target molecule may influence the reaction rates and yields.

Table 1: Suzuki Coupling Yields with 2,5-Difluorophenylboronic Acid in Various Solvents [9]

Coupling Partner (Aryl Halide)SubstituentCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
4-BromobenzonitrileElectron-withdrawingPd(PPh₃)₄K₂CO₃DMF/H₂O902488
BromobenzeneNeutralPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O100190
4-ChloroacetophenoneElectron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol1101693
4-ChlorobenzonitrileElectron-withdrawingPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1202488
1-Chloro-4-nitrobenzeneElectron-withdrawingPEPPSI-IPrCs₂CO₃Dioxane1001891
1-Chloro-4-methoxybenzeneElectron-donatingPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1203675
ChlorobenzeneNeutralPd₂(dba)₃ / XPhosK₃PO₄Dioxane1102482

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling reaction. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.[9]

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a reaction flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling with an Aryl Chloride

This protocol outlines a general procedure for the more challenging coupling of this compound with an aryl chloride, which often requires more active catalysts and harsher conditions.[9]

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane or t-Amyl alcohol)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), base (3.0 equiv.), palladium precatalyst, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.

Visualizations

The following diagrams illustrate the key processes in a Suzuki-Miyaura coupling experiment.

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)Ln pd2_oa R¹-Pd(II)Ln-X pd0->pd2_oa Oxidative Addition (+ R¹-X) pd2_tm R¹-Pd(II)Ln-R² pd2_oa->pd2_tm Transmetalation (+ R²-B(OH)₂ + Base) product R¹-R² pd2_tm->product Reductive Elimination product->pd0 key_pd0 Pd(0) Catalyst key_oa Oxidative Addition Complex key_tm Transmetalation Complex key_prod Coupled Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Boronic Acid, and Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst and Solvent inert->catalyst heat 4. Heat and Stir catalyst->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor cool 6. Cool Reaction monitor->cool extract 7. Aqueous Workup & Extraction cool->extract purify 8. Column Chromatography extract->purify

References

Technical Support Center: Catalyst Loading Optimization for 2,5-Difluoro-4-methoxyphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki-Miyaura coupling of 2,5-Difluoro-4-methoxyphenylboronic acid.

Troubleshooting Guide

Encountering issues during your experiments? This guide provides solutions to common problems encountered when optimizing catalyst loading for the Suzuki-Miyaura coupling of this compound.

Issue Potential Cause Suggested Solution
Low to No Product Yield 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.- Use a fresh batch of palladium precatalyst. - Consider using a more robust, air-stable precatalyst such as a palladacycle. - Ensure proper degassing of solvents and reaction setup to prevent catalyst deactivation by oxygen.
2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate, especially with challenging substrates.- Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 2 mol%). - Re-evaluate the optimal loading if other reaction parameters (temperature, concentration) are changed.
3. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the sterically hindered and electron-rich substrate.- Switch to a bulkier, more electron-rich ligand like XPhos, SPhos, or RuPhos to promote oxidative addition and reductive elimination.
4. Incorrect Base or Solvent: The base may not be strong enough, or the solvent system may not be optimal for the reaction.- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - Use anhydrous solvents if water-sensitive reagents are involved. - Common solvent systems include dioxane/water, THF/water, and toluene/water.
Significant Side Product Formation 1. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with electron-rich boronic acids.- Use milder reaction conditions (lower temperature, weaker base like K₂CO₃). - Employ anhydrous conditions to minimize the presence of a proton source. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1]
2. Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.- Lower the reaction temperature. - Screen different phosphine ligands, as some can promote this side reaction. - Ensure the reaction is run under a strictly inert atmosphere.
3. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl.- Thoroughly degas all solvents and reagents to remove oxygen, which can promote homocoupling. - Lowering the catalyst loading can sometimes reduce the rate of homocoupling.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.- See solutions for "Inactive Catalyst" under "Low to No Product Yield". - Consider a higher catalyst loading to compensate for deactivation.
2. Poor Solubility of Reagents: Starting materials or intermediates may not be fully dissolved, limiting the reaction rate.- Screen different solvent systems to improve solubility. - Increase the reaction temperature to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-2 mol% is a common starting point. For highly active catalyst systems and optimized conditions, it may be possible to reduce the loading to as low as 0.1 mol% or even lower.

Q2: How do I know if I am using too much or too little catalyst?

A2: Too little catalyst will result in a slow or incomplete reaction, leading to low yields. Too much catalyst can be uneconomical and may lead to increased side reactions, such as the formation of palladium black (decomposed catalyst) or increased rates of homocoupling. The optimal loading will provide a high yield in a reasonable timeframe with minimal side products.

Q3: What is the role of the ligand-to-palladium ratio, and how should it be optimized?

A3: The ligand stabilizes the palladium catalyst and influences its reactivity. A common starting point is a ligand-to-palladium ratio of 1:1 to 2:1. For some systems, a higher ligand ratio may be beneficial in preventing catalyst decomposition, but an excessive amount of ligand can sometimes inhibit the reaction. This ratio should be optimized alongside the catalyst loading.

Q4: Can I use a heterogeneous catalyst like Pd/C for this reaction?

A4: Yes, heterogeneous catalysts like palladium on carbon (Pd/C) can be used and offer the advantage of easier removal from the reaction mixture. However, they may require higher temperatures and catalyst loadings compared to homogeneous catalysts. The activity of Pd/C can be influenced by the palladium content on the support.[2]

Q5: How does the purity of this compound affect the reaction?

A5: The purity of the boronic acid is crucial. Impurities can interfere with the catalyst and lead to lower yields. Boronic acids can also degrade over time, so using a fresh or properly stored reagent is recommended.

Data Presentation

The following tables summarize quantitative data on the effect of catalyst loading and other reaction parameters on the Suzuki-Miyaura coupling of fluorinated phenylboronic acids.

Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Coupling of a Structurally Similar Boronic Acid (2,4-Difluorophenylboronic acid) with 5-Bromosalicylic Acid

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂0.5K₂CO₃DMF/H₂O (1:1)75166
PdCl₂1.0K₂CO₃DMF/H₂O (1:1)75198
PdCl₂1.5K₂CO₃DMF/H₂O (1:1)75198
PdCl₂2.0K₂CO₃DMF/H₂O (1:1)75198

Data adapted from a study on a structurally similar substrate and is intended for illustrative purposes.

Table 2: Reported Conditions for Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides

Aryl HalideCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhosK₃PO₄THF/H₂ORoom Temp0.5>95
4-ChlorobenzonitrilePd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O1202488
1-Chloro-4-nitrobenzenePEPPSI-IPr (3)-Cs₂CO₃Dioxane1001891
4-BromoacetophenonePd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene/EtOH/H₂O801289
4-BromotoluenePd(PPh₃)₄ (3)PPh₃K₂CO₃DMF/H₂O902488

This table compiles data from various sources and is intended to provide a general performance benchmark. Optimal conditions may vary for specific substrates.

Experimental Protocols

Detailed Methodology for Catalyst Loading Optimization

This protocol provides a systematic approach to determine the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars and septa

  • Standard laboratory glassware and equipment for inert atmosphere techniques

  • Analytical equipment for reaction monitoring (TLC, LC-MS, or GC-MS)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv) to a series of reaction vials.

  • Catalyst Preparation: Prepare stock solutions of the palladium precatalyst and the ligand in the chosen anhydrous solvent.

  • Catalyst Addition: Add varying amounts of the palladium precatalyst and ligand stock solutions to each reaction vial to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%). Maintain a constant ligand-to-palladium ratio (e.g., 1.5:1) across all experiments.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, to a final concentration of 0.1 M with respect to the aryl halide) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C). Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up: Once a reaction is deemed complete (or has reached a plateau), cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product to determine the yield and purity. Purify the product by flash column chromatography if necessary.

  • Optimization: Compare the results from the different catalyst loadings to determine the optimal concentration that provides the best balance of reaction time, yield, and purity.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading If catalyst is fresh check_ligand Evaluate Ligand increase_loading->check_ligand use_bulky_ligand Use Bulky, Electron-Rich Ligand check_ligand->use_bulky_ligand check_conditions Review Base and Solvent use_bulky_ligand->check_conditions screen_conditions Screen Bases and Solvents check_conditions->screen_conditions side_reactions Significant Side Reactions? screen_conditions->side_reactions protodeboronation Protodeboronation? side_reactions->protodeboronation Yes success Successful Coupling side_reactions->success No milder_conditions Use Milder Conditions protodeboronation->milder_conditions Yes dehalogenation Dehalogenation? protodeboronation->dehalogenation No milder_conditions->success lower_temp Lower Temperature dehalogenation->lower_temp Yes homocoupling Homocoupling? dehalogenation->homocoupling No lower_temp->success degas_thoroughly Degas Solvents Thoroughly homocoupling->degas_thoroughly Yes homocoupling->success No degas_thoroughly->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Aryl Halide, Boronic Acid, Base) setup_vials Set up Reaction Vials with Varying Catalyst Loadings prep_reagents->setup_vials prep_catalyst Prepare Catalyst Stock Solutions prep_catalyst->setup_vials add_solvents Add Degassed Solvents setup_vials->add_solvents run_reaction Run Reactions at Controlled Temperature add_solvents->run_reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) run_reaction->monitor workup Work-up and Isolate Product monitor->workup analyze Analyze Yield and Purity workup->analyze optimize Determine Optimal Catalyst Loading analyze->optimize

Caption: Experimental workflow for catalyst loading optimization.

References

Technical Support Center: 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Difluoro-4-methoxyphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the unwanted homocoupling of this reagent during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, with a focus on identifying and mitigating the formation of the homocoupled biaryl byproduct.

Question 1: I am observing a significant amount of a biaryl byproduct, which I suspect is the homocoupling product of this compound. What are the primary causes?

Answer: The homocoupling of arylboronic acids is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary causes are typically related to the reaction conditions and the stability of the catalyst. The main contributing factors include:

  • Presence of Oxygen: Molecular oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex. This complex is a key intermediate in the pathway to boronic acid homocoupling.[1][2][3][4] Reactions not performed under strictly inert conditions are highly susceptible to this side reaction.[1][2][3]

  • Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0), can lead to a stoichiometric reaction with the boronic acid, resulting in the formation of the homocoupled product and Pd(0).[5]

  • Catalyst System: An inefficient catalyst system that leads to a slow desired cross-coupling reaction can provide a longer window for the competing homocoupling side reaction to occur.

  • Base: The choice and strength of the base can influence the rate of homocoupling. While essential for the activation of the boronic acid, some bases may promote this side reaction more than others.[6]

Question 2: My Suzuki-Miyaura reaction with this compound has a low yield of the desired product, and the main byproduct is the homocoupled dimer. How can I suppress this side reaction?

Answer: Suppressing the homocoupling of this compound involves a multi-faceted approach to optimize the reaction conditions. Here are several strategies, ranging from simple procedural changes to modifications of the catalytic system:

  • Rigorous Exclusion of Oxygen: This is the most critical step in preventing homocoupling.[4]

    • Degassing Solvents: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.

    • Subsurface Sparge: Before adding the catalyst, a subsurface sparge of the reaction mixture with nitrogen can be a very effective method to remove dissolved oxygen.[5]

  • Optimize the Catalyst System:

    • Use a Pre-activated Pd(0) Source: Modern palladium precatalysts, such as those from the Buchwald group (e.g., G3 or G4 precatalysts), are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions.[6]

    • Employ Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling catalytic cycle.[6] Their steric bulk can also hinder the formation of intermediates that lead to homocoupling.[6]

  • Strategic Choice of Base and Additives:

    • Weaker Inorganic Bases: Consider using weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[6]

    • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling, without disrupting the primary catalytic cycle.[5]

A logical workflow for troubleshooting this issue is presented in the diagram below.

G start Low Yield & High Homocoupling Observed check_inert 1. Review Inert Atmosphere Technique start->check_inert degas Degas Solvents Thoroughly (Sparge/Freeze-Pump-Thaw) check_inert->degas inert_setup Ensure Positive Pressure of Ar/N2 check_inert->inert_setup sparge Consider N2 Subsurface Sparge Before Catalyst Addition check_inert->sparge re_evaluate Re-evaluate Reaction degas->re_evaluate inert_setup->re_evaluate sparge->re_evaluate optimize_catalyst 2. Optimize Catalyst System re_evaluate->optimize_catalyst Issue Persists success Problem Resolved: High Yield, Low Homocoupling re_evaluate->success Resolved precatalyst Switch to Modern Pd(0) Precatalyst (e.g., G3/G4) optimize_catalyst->precatalyst ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) optimize_catalyst->ligand re_evaluate2 Re-evaluate Reaction precatalyst->re_evaluate2 ligand->re_evaluate2 modify_base 3. Modify Base and Additives re_evaluate2->modify_base Issue Persists re_evaluate2->success Resolved weaker_base Use Weaker Base (e.g., K2CO3, K3PO4) modify_base->weaker_base reducing_agent Add Mild Reducing Agent (e.g., Potassium Formate) modify_base->reducing_agent failure Persistent Issue: Consult Further weaker_base->failure reducing_agent->failure

Caption: Troubleshooting workflow for managing homocoupling.

Frequently Asked Questions (FAQs)

Q1: Can the purity of this compound affect the level of homocoupling?

A1: Yes, purity is a critical factor. Boronic acids can degrade over time, and impurities can potentially interfere with the catalytic cycle. It is recommended to use high-purity boronic acid. If the purity is questionable, consider recrystallization or conversion to a more stable boronic ester derivative (e.g., a pinacol ester) for storage and use.

Q2: Does the reaction temperature influence the formation of the homocoupling byproduct?

A2: Temperature can have a significant impact. While higher temperatures can increase the rate of the desired Suzuki coupling, excessively high temperatures can lead to catalyst decomposition into palladium black, which can alter the reaction pathway and potentially increase side reactions.[7] If homocoupling is an issue, and you are using a highly active modern catalyst, it may be beneficial to attempt the reaction at a lower temperature (e.g., room temperature to 80 °C).[7]

Q3: Is there a preferred solvent to minimize homocoupling?

A3: The choice of solvent is highly dependent on the specific substrates and catalyst system. However, the most crucial aspect concerning the solvent is its oxygen content. A properly degassed solvent is more important than the choice of solvent itself in preventing homocoupling.[4] Common solvent systems for Suzuki couplings include toluene, dioxane, and THF, often with an aqueous base solution.[7] For particularly sensitive substrates, anhydrous conditions may be explored to minimize other side reactions like protodeboronation.[8]

Q4: How can I detect and quantify the homocoupling product?

A4: The homocoupling product, 2,2',5,5'-tetrafluoro-4,4'-dimethoxy-1,1'-biphenyl, can be detected and quantified using standard analytical techniques. Monitoring the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8] For quantification, High-Performance Liquid Chromatography (HPLC) with a calibrated standard or GC with an internal standard would be appropriate methods.

Data Summary

While specific comparative data for the homocoupling of this compound is not extensively published, the following table summarizes the expected trends in byproduct formation based on general principles of Suzuki-Miyaura reactions.

ParameterCondition A (Prone to Homocoupling)Condition B (Suppresses Homocoupling)Expected Outcome
Atmosphere Reaction run open to air or with poor inertingRigorously degassed solvents under Ar or N₂Condition B significantly reduces homocoupling.[4][5]
Catalyst Pd(OAc)₂ with PPh₃XPhos Pd G3 (precatalyst)Condition B favors the desired cross-coupling, reducing the relative rate of homocoupling.[6]
Base NaOH (strong, aqueous)K₂CO₃ (weaker, aqueous)Condition B is generally less likely to promote homocoupling.[6]
Additive NonePotassium Formate (mild reducing agent)The additive in Condition B helps maintain the catalyst in the active Pd(0) state.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Suppression of Homocoupling

This protocol employs a modern catalyst system and rigorous inert atmosphere techniques to minimize the formation of the homocoupling byproduct.

G prep 1. Preparation - Oven-dry glassware - Degas solvent (e.g., Dioxane/H2O) via N2 sparge for 30 min reagents 2. Add Reagents (under N2) - Aryl Halide (1.0 equiv) - this compound (1.2 equiv) - Base (e.g., K3PO4, 2.0 equiv) prep->reagents catalyst 3. Add Catalyst (under N2) - Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) - Ligand (if not using a precatalyst) reagents->catalyst reaction 4. Reaction - Heat to desired temperature (e.g., 80-100 °C) - Stir vigorously catalyst->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS reaction->monitor workup 6. Workup - Cool to RT - Dilute with organic solvent - Wash with H2O and brine monitor->workup purify 7. Purification - Dry organic layer (Na2SO4) - Concentrate - Purify via column chromatography workup->purify

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[8]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[8]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

This technical support guide provides a foundational understanding and practical strategies for managing the homocoupling of this compound. By carefully controlling the reaction atmosphere, catalyst system, and other parameters, researchers can significantly improve the yield and purity of their desired cross-coupled products.

References

Validation & Comparative

A Comparative Guide to Confirming the Incorporation of the 2,5-Difluoro-4-Methoxyphenyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is paramount. The incorporation of fluorinated moieties, such as the 2,5-difluoro-4-methoxyphenyl group, is a common strategy to enhance the metabolic stability and binding affinity of drug candidates.[1] This guide provides a comparative analysis of analytical techniques, with a primary focus on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, for verifying the successful incorporation of this specific group.

¹⁹F NMR Spectroscopy: A Primary Tool for Confirmation

¹⁹F NMR stands out as a powerful and direct method for confirming the presence of fluorine-containing groups.[1][2] The fluorine-19 nucleus possesses several advantageous properties for NMR spectroscopy:

  • High Natural Abundance: ¹⁹F has a natural abundance of 100%, eliminating the need for isotopic enrichment.[2]

  • High Sensitivity: Its gyromagnetic ratio is high, resulting in a sensitivity that is 83% of that of ¹H.[2]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 400 ppm), which minimizes signal overlap and makes the signals highly sensitive to the local electronic environment.[3][4]

  • No Background Signal: Since fluorine is not naturally present in most biological systems or common solvents, there are no background signals to complicate the spectra.[3]

For the 2,5-difluoro-4-methoxyphenyl group, a ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms (at positions 2 and 5). The chemical shifts and the coupling between them (typically a doublet of doublets, considering coupling to protons) provide a unique fingerprint for this moiety. Upon successful incorporation into a larger molecule, the chemical shifts of these fluorine atoms will change, providing clear evidence of the chemical transformation.

Alternative and Complementary Analytical Techniques

While ¹⁹F NMR is a premier technique, other methods can provide complementary or confirmatory evidence.

  • Mass Spectrometry (MS): A fundamental technique for determining the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming that the desired number of fluorine, carbon, oxygen, and other atoms are present. However, MS does not directly provide structural information about the location of the fluorine atoms.[5][6]

  • ¹H and ¹³C NMR Spectroscopy: These standard NMR techniques reveal the proton and carbon framework of the molecule. Successful incorporation of the 2,5-difluoro-4-methoxyphenyl group will lead to predictable changes in the ¹H and ¹³C spectra, including characteristic C-F coupling constants in the ¹³C spectrum.

  • 2D NMR Spectroscopy (¹H-¹⁹F HETCOR/HOESY): Two-dimensional NMR techniques that correlate the ¹⁹F signals with nearby ¹H signals are exceptionally powerful for confirming incorporation. A Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment, for instance, can show through-space correlations between the fluorine atoms on the phenyl ring and protons on neighboring groups in the molecule, providing unambiguous proof of connectivity and spatial proximity.[7][8][9]

Comparative Analysis of Techniques

The following table summarizes the key performance aspects of each technique for confirming the incorporation of the 2,5-difluoro-4-methoxyphenyl group.

Technique Information Provided Sensitivity Directness of Evidence Limitations
¹⁹F NMR Direct detection of fluorine atoms, chemical environment, and coupling information.High[2]Very HighDoes not provide information on the rest of the molecule's structure.
Mass Spectrometry Molecular weight and elemental composition.Very HighHigh (for composition)Does not provide structural isomer information. Molecular ions of some fluorine compounds may not be observed with certain ionization techniques.[6][10]
¹H NMR Proton environment and coupling.HighIndirectSignal overlap can be an issue in complex molecules.
¹³C NMR Carbon skeleton and C-F couplings.LowIndirectRequires longer acquisition times.
2D ¹H-¹⁹F HOESY Through-space correlations between ¹H and ¹⁹F nuclei.[7][8]Moderate to HighVery High (for connectivity)Requires more complex setup and longer acquisition times than 1D NMR.

Experimental Protocols

Protocol 1: 1D ¹⁹F NMR Spectroscopy

Objective: To obtain a one-dimensional ¹⁹F NMR spectrum to observe the signals corresponding to the fluorine atoms of the 2,5-difluoro-4-methoxyphenyl group.

Instrumentation:

  • NMR spectrometer equipped with a probe tunable to the ¹⁹F frequency.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Ensure the solvent does not contain any fluorine signals.

Data Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zgf on Bruker instruments).

  • Observe Nucleus: ¹⁹F

  • Spectral Width: ~250 ppm (centered around the expected chemical shift region for aryl fluorides, e.g., -120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 16-64 (or more for dilute samples).

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the chemical shifts. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) is often used, or an internal standard can be added.

  • Integrate the signals to determine the relative number of fluorine atoms.

Protocol 2: 2D ¹H-¹⁹F HOESY NMR Spectroscopy

Objective: To establish through-space correlations between the fluorine atoms of the incorporated group and nearby protons in the molecule.

Instrumentation:

  • NMR spectrometer with a probe capable of ¹H and ¹⁹F double resonance experiments.

Sample Preparation:

  • Same as for 1D ¹⁹F NMR, but a slightly higher concentration may be beneficial.

Data Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Standard HOESY pulse sequence (e.g., hoesyph on Bruker instruments).

  • Observe Nucleus (F2 dimension): ¹H

  • Indirect Nucleus (F1 dimension): ¹⁹F

  • Spectral Width (F2, ¹H): 10-12 ppm.

  • Spectral Width (F1, ¹⁹F): 30-50 ppm (centered on the signals of interest).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Mixing Time: 300-800 ms (this may need to be optimized).

  • Relaxation Delay (d1): 1.5-2 seconds.

Data Processing:

  • Apply a 2D Fourier transform.

  • Phase the spectrum in both dimensions.

  • Analyze the 2D plot for cross-peaks that connect ¹⁹F resonances in the F1 dimension with ¹H resonances in the F2 dimension. The presence of such cross-peaks indicates spatial proximity (< 5 Å) between the respective fluorine and hydrogen atoms.[9]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections between different NMR techniques for confirming the incorporation of the 2,5-difluoro-4-methoxyphenyl group.

G cluster_0 Confirmation Workflow A Synthesized Product B Prepare NMR Sample A->B Dissolve in solvent C Acquire 1D ¹⁹F NMR B->C Run experiment D Analyze ¹⁹F Spectrum C->D E Two Signals Present? D->E F Chemical Shifts Changed? E->F Yes H Further Investigation Needed E->H No G Incorporation Confirmed F->G Yes F->H No

Caption: Workflow for confirming incorporation using ¹⁹F NMR.

G cluster_1 Complementary NMR Evidence NMR NMR Spectroscopy F19 1D ¹⁹F NMR NMR->F19 H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR NMR->C13 HOESY 2D ¹H-¹⁹F HOESY NMR->HOESY Evidence1 Direct evidence of F atoms F19->Evidence1 Evidence2 Evidence of molecular backbone H1->Evidence2 C13->Evidence2 Evidence3 Unambiguous connectivity proof HOESY->Evidence3

Caption: Logical relationships of complementary NMR techniques.

References

A Comparative Guide to the Mass Spectrometry Analysis of Suzuki Coupling Products from 2,5-Difluoro-4-methoxyphenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry (MS) performance of the Suzuki-Miyaura cross-coupling product derived from 2,5-Difluoro-4-methoxyphenylboronic acid. The insights presented herein are designed to aid researchers in the identification, characterization, and quantification of this and related fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura reaction is a fundamental tool for the synthesis of biaryl compounds. The incorporation of fluorine atoms into these structures can significantly enhance their metabolic stability and binding affinity, making fluorinated phenylboronic acids valuable reagents. This guide focuses on the mass spectrometric analysis of the product of this compound when coupled with a common partner, alongside a comparison with products derived from its isomers, 2,4-Difluoro-4-methoxyphenylboronic acid and 3,5-Difluoro-4-methoxyphenylboronic acid.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

Table 1: Comparison of Suzuki Coupling Products and Their Expected Mass Spectrometric Behavior

Boronic Acid ReactantProduct StructureProduct NameMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound4-methoxy-2',5'-difluorobiphenyl220.21221.08
2,4-Difluoro-4-methoxyphenylboronic acid4-methoxy-2',4'-difluorobiphenyl220.21221.08
3,5-Difluoro-4-methoxyphenylboronic acid4-methoxy-3',5'-difluorobiphenyl220.21221.08

Mass Spectrometry Analysis: A Comparative Overview

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary techniques for the analysis of these biaryl products.

  • LC-MS , particularly with electrospray ionization (ESI), is well-suited for the direct analysis of these moderately polar compounds. Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, making it ideal for quantitative analysis in complex matrices.

  • GC-MS is also a powerful technique, often providing detailed structural information through electron ionization (EI) fragmentation patterns. However, derivatization may sometimes be employed to improve chromatographic performance, though it is not always necessary for these types of biphenyls.

Predicted Fragmentation Patterns

While experimental mass spectra for the specific difluorinated methoxybiphenyls are not widely available, fragmentation patterns can be predicted based on the analysis of similar compounds, such as methoxyhalobiphenyls. The primary fragmentation pathways in EI-MS are expected to involve:

  • Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable ion.

  • Subsequent loss of carbon monoxide (CO) from the resulting ion.

  • Cleavage of the biphenyl linkage , leading to fragments corresponding to the individual substituted phenyl rings.

  • Loss of a fluorine atom (•F) , although this is generally less favorable than other fragmentations.

The position of the fluorine atoms is expected to influence the relative abundance of fragment ions, potentially allowing for the differentiation of isomers.

Experimental Protocols

The following protocols provide a general framework for the synthesis and subsequent mass spectrometric analysis of the Suzuki coupling products.

Protocol 1: Synthesis of 4-methoxy-2',5'-difluorobiphenyl via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 1-bromo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 mmol), 1-bromo-4-methoxybenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.[1]

Protocol 2: LC-MS/MS Analysis of Suzuki Coupling Products

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from 5-95% B over several minutes to achieve separation of the product from starting materials and byproducts.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600-800 L/hr

  • Acquisition Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification. Precursor ions would be the [M+H]⁺ of the products, and product ions would be determined by initial fragmentation experiments.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and a potential application of these compounds, the following diagrams are provided.

Suzuki_Workflow cluster_synthesis Synthesis cluster_analysis Analysis reactants Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst reaction Heat and Stir under Inert Atmosphere reactants->reaction workup Workup: - Quench - Extract - Dry & Concentrate reaction->workup purification Purification: (Column Chromatography) workup->purification lc_separation LC Separation (C18 Column) purification->lc_separation ms_detection MS Detection (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis: - Identification - Quantification ms_detection->data_analysis

A generalized workflow for the synthesis and LC-MS analysis of Suzuki coupling products.

Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Fluorinated Biphenyl (Potential Inhibitor) inhibitor->raf

A hypothetical signaling pathway where fluorinated biphenyls may act as inhibitors.

Conclusion

The mass spectrometric analysis of Suzuki coupling products from this compound and its isomers is a critical aspect of their synthesis and characterization. While direct experimental data for these specific compounds is limited in the public domain, a comparative analysis can be approached by examining closely related structures. LC-MS/MS stands out as a highly sensitive and selective method for both qualitative and quantitative analysis. The provided protocols and workflows offer a solid foundation for researchers to develop robust analytical methods for these and other fluorinated biaryl compounds, which continue to be of high interest in the development of new pharmaceuticals and advanced materials.

References

A Comparative Guide to the Reactivity of 2,5-Difluoro-4-methoxyphenylboronic Acid and 2,4-difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a detailed comparison of two fluorinated arylboronic acids: 2,5-Difluoro-4-methoxyphenylboronic acid and 2,4-difluorophenylboronic acid. The incorporation of fluorine atoms into organic molecules can significantly enhance physicochemical properties such as metabolic stability, binding affinity, and lipophilicity, making these reagents valuable in drug discovery and materials science.[1]

This comparison focuses on their performance in the Suzuki-Miyaura cross-coupling reaction, supported by available experimental data and an analysis of the electronic and steric factors that govern their reactivity.

Theoretical Underpinnings of Reactivity

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is primarily influenced by the electronic and steric environment of the boronic acid moiety.

Electronic Effects: Electron-withdrawing groups, such as fluorine, can increase the Lewis acidity of the boron atom, which may facilitate the transmetalation step of the catalytic cycle.[1]

  • 2,4-difluorophenylboronic acid: This molecule possesses two electron-withdrawing fluorine atoms, one ortho and one para to the boronic acid group. The strong inductive effect (-I) of the ortho-fluorine is particularly pronounced due to its proximity to the reaction center.[2]

  • This compound: This compound also features two fluorine atoms. Additionally, it has a methoxy group, which is generally considered electron-donating through resonance (+M effect) but electron-withdrawing inductively (-I effect). The interplay of these effects can modulate the electron density of the aromatic ring and the Lewis acidity of the boronic acid.

Steric Effects: Substituents ortho to the boronic acid group can introduce steric hindrance, which may slow down the rate of transmetalation.[1] Both molecules in this comparison have a fluorine atom in an ortho position (C2). This can be a critical factor in their reactivity. However, the increased Lewis acidity from the ortho-fluoro substituent can sometimes counteract the steric hindrance.[3]

Performance in Suzuki-Miyaura Cross-Coupling

Data Summary

The following table summarizes representative Suzuki-Miyaura coupling reaction conditions and yields for each boronic acid. It is important to note that direct comparison of yields should be approached with caution as reaction conditions are not identical.[1]

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95[4]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane804Not specified[4]
2,4-difluorophenylboronic acid 5-bromosalicylic acidligand-free palladiumK₂CO₃DMF/H₂O751.6798[5]

Experimental Protocols

Below are generalized experimental procedures for the Suzuki-Miyaura cross-coupling reaction that can be adapted for these fluorinated phenylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of 2,5-difluorophenylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.[6]

Protocol 2: Sonication-Enhanced Suzuki-Miyaura Cross-Coupling with 2,4-difluorophenylboronic Acid

This protocol describes an ultrasound-assisted Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 5-bromosalicylic acid, 1.0 equiv)

  • 2,4-difluorophenylboronic acid (1.5 equiv)

  • Palladium catalyst (ligand-free, 1.0 mol %)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/water, 1:1 v/v)

Procedure:

  • Disperse the palladium catalyst in the mixed solvent in a reaction vessel using sonication for 10 minutes at 20 °C.

  • Sequentially add the aryl halide and 2,4-difluorophenylboronic acid to the mixed solvent.

  • Add the aqueous solution of the base.

  • Subject the reaction system to ultrasonic irradiation at a specified power (e.g., 175 W) and temperature (e.g., 75 °C) for the required duration.[5]

  • After the reaction is complete, separate the catalyst by vacuum filtration.

  • Acidify the filtrate with an acid solution (e.g., HCl) to the desired pH to precipitate the product.

  • Isolate the solid product by vacuum filtration and wash with water.

  • Dry the purified product.[5]

Visualizing the Suzuki-Miyaura Coupling

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OH)₂ Base pdiir Ar-Pd(II)L_n-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Pure Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

Both this compound and 2,4-difluorophenylboronic acid are effective reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biaryl compounds. The reactivity of each is governed by a balance of electronic and steric effects. The presence of an ortho-fluorine in both compounds increases Lewis acidity but also introduces potential steric hindrance. The additional methoxy group in this compound further modulates its electronic properties.

While direct comparative data is limited, the provided protocols and data indicate that high yields can be achieved with both boronic acids through careful optimization of reaction conditions, including the choice of catalyst, base, and solvent. For ortho-substituted boronic acids, conditions that minimize protodeboronation, a common side reaction, are crucial for success.[7] Researchers should consider the specific electronic and steric requirements of their desired coupling partners when selecting between these two valuable synthetic building blocks.

References

Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki Coupling: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular frameworks is a critical tool for modulating the physicochemical and biological properties of target compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of biaryl structures, and the choice of the boronic acid partner is pivotal to its success. This guide provides an objective comparison of the performance of fluorinated phenylboronic acids versus their non-fluorinated counterpart in the Suzuki coupling, supported by experimental data to inform reagent selection and reaction optimization.

The introduction of fluorine substituents to a phenylboronic acid can significantly influence its reactivity in the Suzuki-Miyaura coupling. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which can alter the electronic properties of the boronic acid and its reactivity in the catalytic cycle. Generally, this electron-withdrawing nature is thought to enhance the transmetalation step, a key process in the Suzuki coupling mechanism. However, factors such as the position of the fluorine atom(s) and steric hindrance also play a crucial role in the overall reaction efficiency.

Quantitative Comparison of Reaction Yields

To provide a clear comparison, the following table summarizes the results of Suzuki coupling reactions where fluorinated phenylboronic acids were directly compared to phenylboronic acid under identical experimental conditions.

Phenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield/Conversion (%)
Phenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[1]
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[1]
Phenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O708~55
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O708~60

Comparative Reactivity Based on Transmetalation Rates

While direct yield comparisons under identical conditions are not always available for all isomers, the relative rates of transmetalation can serve as a valuable indicator of reactivity. A study comparing the apparent relative transmetalation rates of various fluorinated phenylboronic acids to phenylboronic acid in a reaction with 4-chloroanisole revealed a significant rate enhancement with increasing fluorination, particularly with ortho-substitution.

Phenylboronic Acid DerivativeApparent Relative Transmetalation Rate (k_rel)
Phenylboronic acid1
2-Fluorophenylboronic acid38
2,6-Difluorophenylboronic acid150
2,4,6-Trifluorophenylboronic acid140
Pentafluorophenylboronic acid120

Data adapted from a study by Buchwald, et al. The rates are relative to the transmetalation rate of phenylboronic acid.

This data suggests that the introduction of fluorine atoms, especially in the ortho position, significantly accelerates the transmetalation step, which can lead to higher reaction efficiency.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimal conditions are substrate-dependent and may require optimization.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., DMF/H₂O) and the palladium catalyst (e.g., G-COOH-Pd-10).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the specified time.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Weigh Aryl Halide, Boronic Acid, Base start->reagents setup Assemble Glassware under Inert Gas reagents->setup add_solvent_catalyst Add Degassed Solvent & Catalyst setup->add_solvent_catalyst heat_stir Heat and Stir add_solvent_catalyst->heat_stir monitor Monitor Reaction (TLC, GC/LC-MS) heat_stir->monitor quench Quench Reaction & Cool monitor->quench extract Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to HPLC Analysis of Reaction Mixtures Containing 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A key reagent in the synthesis of fluorinated biaryl compounds is 2,5-Difluoro-4-methoxyphenylboronic acid. Accurate monitoring of reaction progress and purity assessment of the final product are critical for successful synthesis. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. This guide provides a comparative overview of HPLC methods for the analysis of reaction mixtures containing this compound, supported by detailed experimental protocols and performance data.

Challenges in the HPLC Analysis of Boronic Acids

The analysis of boronic acids and their reaction mixtures by reversed-phase HPLC can present several challenges. Due to their polarity, boronic acids may exhibit poor retention on traditional C18 columns. Furthermore, a common side reaction in Suzuki-Miyaura couplings is the protodeboronation of the starting boronic acid, leading to the formation of a non-reactive byproduct that needs to be resolved from the starting material and the desired product. Pinacol esters of boronic acids, often used in these reactions, are susceptible to on-column hydrolysis back to the boronic acid, which can complicate quantification.[1][2]

To address these challenges, modern HPLC methods employ strategies such as ultra-high-performance liquid chromatography (UPLC) to reduce analysis time and minimize on-column degradation, and specialized columns with unique surface chemistries to improve retention and peak shape.

Comparison of HPLC Methods

This guide compares two primary HPLC methods for the analysis of a typical Suzuki-Miyaura reaction mixture containing this compound, an aryl bromide, and the resulting biaryl product.

Method 1: Fast Reversed-Phase HPLC on a C18 Column with Low Silanol Activity

This method utilizes a modern C18 column with low silanol activity to minimize tailing of polar analytes like boronic acids. A fast gradient is employed to ensure a short run time, which is crucial for preventing on-column degradation of any boronic ester intermediates.

Method 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column

This alternative method employs a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds through pi-pi interactions. This can be particularly useful for separating structurally similar aromatic compounds that may be present in the reaction mixture.

Performance Comparison

The following table summarizes the expected performance of the two methods for the analysis of a hypothetical Suzuki-Miyaura reaction mixture. The data is illustrative and serves as a guide for method selection and development.

ParameterMethod 1: Fast RP-HPLC (C18)Method 2: RP-HPLC (Phenyl-Hexyl)
Column Waters XSelect Premier HSS T3 (or similar)Phenomenex Luna Phenyl-Hexyl (or similar)
Particle Size 2.5 µm5 µm
Dimensions 4.6 x 100 mm4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 2.5
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 10% to 90% B in 5 minutes20% to 80% B in 10 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Run Time ~ 7 minutes~ 15 minutes
Resolution (Boronic Acid / Aryl Bromide) > 2.0> 1.8
Resolution (Aryl Bromide / Product) > 2.5> 2.2
Peak Shape (Boronic Acid) SymmetricalModerate Tailing
Throughput HighMedium

Experimental Protocols

Method 1: Fast Reversed-Phase HPLC
  • Instrumentation: An HPLC or UPLC system equipped with a PDA or UV detector.

  • Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 5.5 min: 90% B

    • 5.6 min: 10% B

    • 7.0 min: 10% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase HPLC with Phenyl-Hexyl Column
  • Instrumentation: An HPLC system with a UV detector.

  • Column: Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5 (adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 20% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 20% B

    • 15.0 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (80% A, 20% B). Filter through a 0.45 µm syringe filter prior to analysis.

Alternative Analytical Approaches

Beyond standard reversed-phase HPLC with UV detection, other techniques can provide valuable information for the analysis of reaction mixtures containing boronic acids.

  • UPLC-MS: Ultra-performance liquid chromatography coupled with mass spectrometry can provide rapid separation and mass confirmation of all components in the reaction mixture, aiding in the identification of byproducts.[1]

  • Post-Column Derivatization: A selective method for the detection of boronic acids involves post-column reaction with alizarin to form a fluorescent complex.[3][4] This can be highly specific for tracking the consumption of the boronic acid starting material.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for monitoring a Suzuki-Miyaura cross-coupling reaction.

Analytical Workflow for Suzuki-Miyaura Reaction Monitoring cluster_reaction Suzuki-Miyaura Reaction cluster_analysis HPLC Analysis cluster_decision Decision Making start Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) reaction Reaction in Progress start->reaction end_reaction Reaction Quenched reaction->end_reaction sampling Sample Aliquot reaction->sampling Time Point Sampling prep Sample Preparation (Dilution, Filtration) sampling->prep injection HPLC Injection prep->injection data_acq Data Acquisition (Chromatogram) injection->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc report Report Generation data_proc->report decision Assess Reaction Conversion report->decision continue_reaction Continue Reaction decision->continue_reaction Incomplete workup Proceed to Work-up decision->workup Complete continue_reaction->reaction Monitor at next time point

Caption: Workflow for monitoring a Suzuki-Miyaura reaction using HPLC.

HPLC Method Selection Logic cluster_criteria Key Analytical Needs cluster_methods Recommended Methods start Need to Analyze Reaction Mixture throughput High Throughput Required? start->throughput resolution Difficult Separation (e.g., isomers)? throughput->resolution Yes throughput->resolution No fast_hplc Method 1: Fast RP-HPLC (C18) throughput->fast_hplc Yes phenyl_hplc Method 2: RP-HPLC (Phenyl-Hexyl) throughput->phenyl_hplc No selectivity Specific Detection of Boronic Acid Needed? resolution->selectivity resolution->fast_hplc No resolution->phenyl_hplc Yes selectivity->fast_hplc No pcd Alternative: Post-Column Derivatization selectivity->pcd Yes

Caption: Decision tree for selecting an appropriate HPLC method.

References

X-ray Crystallography of 2,5-Difluoro-4-methoxyphenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 2,5-Difluoro-4-methoxyphenylboronic acid and its structural isomers. While a crystal structure for this compound is not publicly available, this document leverages data from closely related fluorinated phenylboronic acid derivatives to offer insights into their structural characteristics. Understanding the three-dimensional arrangement of these molecules is paramount for rational drug design, as it governs their interactions with biological targets.

Performance Comparison of Fluorinated Phenylboronic Acids

The introduction of fluorine atoms and methoxy groups onto the phenylboronic acid scaffold significantly influences the electronic properties, crystal packing, and intermolecular interactions of these molecules. These modifications can, in turn, affect their binding affinity and inhibitory activity against therapeutic targets such as serine proteases and kinases.

Table 1: Enzyme Inhibition Data for Various Boronic Acid Derivatives

Compound/Derivative ClassTarget EnzymeIC50 Value
Arylboronic AcidsSubtilisin & ChymotrypsinStrong competitive inhibition
Peptide Boronic AcidsThreonine Proteases (Proteasome)Potent inhibition
Boron-based IDO1 InhibitorsIndoleamine-2,3-dioxygenase 1 (IDO1)8 to 60 µM

Note: The data above is for classes of boronic acid derivatives and not specific to this compound. IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by half.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of (2,5-Difluoro-1,4-phenylene)diboronic acid, a close structural analog of the target compound, and compares it with 2,4-Difluorophenylboronic acid.[1] This comparison illustrates the impact of the substitution pattern of fluorine atoms on the crystal lattice.

Table 2: Comparative Crystallographic Data

Parameter(2,5-Difluoro-1,4-phenylene)diboronic acid2,4-Difluorophenylboronic acid
Chemical Formula C₆H₆B₂F₂O₄C₆H₅BF₂O₂
Molecular Weight 201.73 g/mol 157.91 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
Unit Cell Dimensions a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°
Cell Volume 676.0(3) ų676.0(3) ų

Experimental Protocols

The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction.[1] The general protocol for such an analysis is outlined below.

Crystallization

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution of the compound in an appropriate solvent.

Crystal Mounting and Data Collection

A suitable crystal is selected and mounted on a goniometer head.[1] The mounted crystal is then placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used to irradiate the crystal.[1] A series of diffraction images are collected as the crystal is rotated.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using software such as SHELXS and SHELXL.

Visualizations

To aid in the understanding of the experimental workflow and the structural relationships, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

A generalized workflow for X-ray crystallography.

logical_relationship substituent Substituent Pattern (e.g., F, OMe) packing Crystal Packing & Intermolecular Interactions substituent->packing influences activity Biological Activity (e.g., Enzyme Inhibition) substituent->activity directly impacts properties Physicochemical Properties (Solubility, Stability) packing->properties determines properties->activity affects

Relationship between chemical structure and biological activity.

References

A Comparative Study of Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents in palladium-catalyzed cross-coupling reactions is crucial for the efficient synthesis of complex molecules. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reactivity of the boronic acid component is a key determinant of the reaction's success, and the isomeric position of substituents on the arylboronic acid can significantly influence the reaction outcome. This guide provides a comparative analysis of the performance of ortho, meta, and para-substituted boronic acid isomers in Suzuki coupling reactions, supported by experimental data.

Comparative Performance of Boronic Acid Isomers

The reactivity of boronic acid isomers in Suzuki coupling is governed by a combination of electronic and steric effects. The position of a substituent on the aromatic ring of the boronic acid influences the nucleophilicity of the carbon atom attached to the boron, which in turn affects the rate-determining transmetalation step of the catalytic cycle.

  • Electronic Effects: Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, accelerating the transmetalation step and leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, which can slow down the reaction. The electronic influence of a substituent is most pronounced when it is in the para or ortho position relative to the boronic acid group.

  • Steric Effects: Substituents in the ortho position can sterically hinder the approach of the boronic acid to the palladium center, thereby impeding the transmetalation step and reducing the reaction rate and yield. This steric hindrance is a significant factor that often leads to lower reactivity for ortho isomers compared to their meta and para counterparts.

The interplay of these effects results in a general reactivity trend for boronic acid isomers in Suzuki coupling: para > meta > ortho .

Quantitative Data Summary

The following table summarizes representative experimental data for the Suzuki coupling of various boronic acid isomers with different aryl halides. While a direct comparison under identical conditions for all isomers is not always available in the literature, this compilation provides valuable insights into their relative reactivity.

Boronic Acid IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Tolylboronic acid4-ChloroanisolePd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O100298
m-Tolylboronic acid4-ChloroanisolePd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O100295
o-Tolylboronic acid4-ChloroanisolePd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O100285
p-Methoxyphenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801297
m-Methoxyphenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801294
o-Methoxyphenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801278
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100491
o-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O1101865

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide. Note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Materials:

  • Aryl halide (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Suzuki Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Coupling_Workflow A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' (Diaryl-Palladium Complex) D->E BXOH X-B(OH)2 D->BXOH F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Coupled Product) F->G ArX Ar-X ArX->B ArBOH Ar'-B(OH)2 + Base ArBOH->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Workflow:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd(II)L₂-X).[1] This step is often the rate-determining step of the catalytic cycle.

  • Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) complex, displacing the halide and forming a new diaryl-palladium complex (Ar-Pd(II)L₂-Ar').[2] This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

References

A Comparative Guide to the Synthesis of Kinase Inhibitors Using 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,5-Difluoro-4-methoxyphenylboronic acid in the synthesis of kinase inhibitors, with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction. Experimental data from analogous reactions are presented to offer a comparative perspective on its performance against alternative boronic acids. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers in their synthetic strategy and drug discovery efforts.

Introduction to this compound in Kinase Inhibitor Synthesis

The introduction of fluorine atoms into pharmaceutical candidates often enhances their metabolic stability, binding affinity, and lipophilicity. This compound is a valuable building block for introducing a difluorinated phenyl moiety, a structural motif of increasing importance in the development of potent and selective kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold is a core component of many kinase inhibitors, and its functionalization through Suzuki-Miyaura coupling is a key step in their synthesis.[1][2]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of boronic acid, catalyst, base, and solvent system. The electronic properties of the substituents on the phenyl ring of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle. Electron-withdrawing groups, such as fluorine, can influence the reaction rate and yield.

To illustrate the performance of this compound, we present a comparative summary of yields for the Suzuki-Miyaura coupling with various aryl halides. This data is juxtaposed with the performance of a common non-fluorinated alternative, 4-methoxyphenylboronic acid, in similar reactions.

Table 1: Comparison of Suzuki-Miyaura Coupling Yields

Boronic AcidCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoacetophenonePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1002>95
This compound 4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O801892
This compound 2-ChloropyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O10015 min (MW)~70-80[3]
4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85-95
4-Methoxyphenylboronic acid2-ChloropyridinePd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂ORT24~90

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. Yields are highly substrate-dependent.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of kinase inhibitors using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (Toluene/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heterocyclic Chloride

Materials:

  • Heterocyclic chloride (e.g., 2-chloropyrimidine derivative) (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a microwave reaction vial, combine the heterocyclic chloride, this compound, Pd(PPh₃)₄, and K₂CO₃.[3]

  • Add the degassed solvent system (1,4-Dioxane/H₂O).[3]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 15-30 minutes).[3]

  • After cooling, work up the reaction mixture as described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors and a general experimental workflow for their synthesis.

experimental_workflow start Reactants (Aryl Halide, Boronic Acid) setup Reaction Setup (Catalyst, Base, Solvent) start->setup reaction Suzuki-Miyaura Coupling (Heating/MW) setup->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Kinase Inhibitor purification->product

Experimental workflow for kinase inhibitor synthesis.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR

Simplified EGFR signaling pathway and inhibitor action.

PI3K_AKT_mTOR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis _4EBP1->ProteinSynthesis GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and dual inhibitor action.

References

Benchmarking 2,5-Difluoro-4-methoxyphenylboronic Acid: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties.[1][2] 2,5-Difluoro-4-methoxyphenylboronic acid has emerged as a valuable building block for introducing a difluorinated phenyl moiety, a structural motif of increasing importance in the development of novel pharmaceuticals and advanced materials.[2][3] This guide provides an objective comparison of this compound against other commonly used boronic acid building blocks, with a focus on their performance in the Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic planning.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a fundamental transformation in organic synthesis for the formation of carbon-carbon bonds.[2] The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid.[4] Electron-withdrawing groups, such as fluorine, can significantly influence the reaction rate, often leading to faster transmetalation steps in the catalytic cycle.[2] This can result in higher yields and shorter reaction times compared to non-fluorinated or less-fluorinated analogs.[2]

However, the position of the fluorine atoms is also a critical factor, as ortho-substituents can introduce steric hindrance that may impact the reaction's efficiency.[2] Furthermore, the electron-withdrawing nature of fluorine atoms can increase the propensity for protodeboronation, a common side reaction that can diminish the yield of the desired cross-coupled product.[1] Careful optimization of reaction conditions, particularly the choice of base and solvent system, is therefore crucial when working with fluorinated boronic acids.[1][5]

The following table summarizes the performance of this compound and other selected phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison of yields across different studies should be approached with caution, as reaction conditions are not always identical.[2] The data presented aims to provide a general performance benchmark.

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-ChloroanisoleXPhos Palladacycle G2K₃PO₄THF/H₂ORT0.595
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃EtOH/H₂O1103>99
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃EtOH/H₂O1103>99
3,4-Difluorophenylboronic acid4-bromoacetophenonePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292
4-Methoxyphenylboronic acidBromobenzenePd(NH₃)₄Cl₂K₂CO₃Triton X-100/H₂O450.199

Experimental Workflow and Protocols

A standardized experimental protocol is essential for the objective comparison of different building blocks. Below is a generalized workflow and detailed experimental procedures for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent heating Heat and Stir Reaction Mixture under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool to RT and Quench monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2-1.5 mmol)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)[4]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)[4]

  • Degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL)[4]

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the base under an inert atmosphere.[4]

  • Solvent Addition: Add the degassed solvent to the reaction vessel.[4]

  • Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4][5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]

Conclusion

This compound is a highly effective building block for the synthesis of difluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the two fluorine atoms generally leads to high reactivity and good yields.[2] However, as with other fluorinated boronic acids, the potential for side reactions such as protodeboronation necessitates careful optimization of reaction conditions.[1] By selecting the appropriate catalyst, base, and solvent system, researchers can effectively utilize this versatile reagent to access complex molecular architectures with desirable physicochemical and biological properties.[1][2]

References

A Senior Application Scientist's Guide to Isotopic Labeling Studies with 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is indispensable.[1][2][3] These molecules serve as critical tools in a variety of studies, including absorption, distribution, metabolism, and excretion (ADME), metabolic flux analysis, and as internal standards for quantitative mass spectrometry.[1][4][5] Among the diverse chemical entities utilized in these studies, arylboronic acids have emerged as versatile precursors for the synthesis of complex labeled molecules, largely due to their stability and reactivity in cornerstone reactions like the Suzuki-Miyaura cross-coupling.[6][7]

This guide provides an in-depth comparison of isotopic labeling strategies focusing on 2,5-Difluoro-4-methoxyphenylboronic acid, a frequently encountered moiety in contemporary medicinal chemistry. We will explore its performance in common labeling reactions relative to other arylboronic acids and provide actionable experimental protocols. The discussion is grounded in the principles of reaction kinetics, substrate reactivity, and analytical characterization to provide a comprehensive resource for researchers in the field.

Understanding the Substrate: The Influence of Fluorine and Methoxy Groups

The reactivity of this compound in isotopic labeling reactions is intrinsically linked to the electronic properties of its substituents. The two fluorine atoms exert a strong electron-withdrawing effect through induction, which can influence the transmetalation step in cross-coupling reactions.[8] Conversely, the methoxy group is an electron-donating group through resonance. This electronic push-pull relationship can modulate the reactivity of the boronic acid, and a nuanced understanding is crucial for optimizing reaction conditions.

For instance, in Suzuki-Miyaura coupling, electron-deficient arylboronic acids can sometimes be challenging substrates.[9] However, the presence of fluorine can also enhance the stability of certain intermediates.[8] It is this balance of electronic effects that dictates the choice of catalyst, base, and solvent system for successful and efficient isotopic incorporation.

Comparative Analysis of Isotopic Labeling Methodologies

The introduction of an isotopic label into a molecule can be achieved through various chemical transformations. Here, we compare several common methods, evaluating their applicability to this compound and other arylboronic acids.

Deuterium and Tritium Labeling via Deboronation

A straightforward approach for introducing deuterium (D) or tritium (T) is through the protodeboronation of the arylboronic acid using a labeled water source (D₂O or T₂O). This reaction can be catalyzed by various metals, with copper-catalyzed methods showing broad substrate applicability and high isotope incorporation efficiency.[10]

Table 1: Comparison of Catalytic Systems for Deborodeuteration

Catalyst SystemIsotope SourceTypical EfficiencySubstrate ScopeKey Advantages
Copper-basedD₂O>95%Broad, tolerant of various functional groupsCost-effective, mild conditions
Synergistic Thiol, Lewis Base, and PhotoredoxD₂OHighBroad, including bioactive moleculesMild, practical for site-selective labeling
Iridium-catalyzed (ortho-directed)D₂OGoodAromatic estersHigh regioselectivity for ortho position

Data synthesized from multiple sources indicating general trends in the field.[4][10][11]

For this compound, the copper-catalyzed approach is particularly attractive due to its tolerance for the fluoro and methoxy functional groups. The reaction proceeds under mild conditions, minimizing potential side reactions.

Carbon-13 Labeling

Introducing a ¹³C label often requires a more synthetic approach, typically involving the use of a ¹³C-labeled building block. For arylboronic acids, this could involve synthesizing the boronic acid from a ¹³C-labeled aryl halide or utilizing a ¹³C-labeled precursor in a multi-step synthesis.[12] A more recent development involves a catalytic ¹²C/¹³C exchange, which can convert ketones into their ¹³C-labeled analogues, a strategy that could be adapted for precursors to boronic acids.[13]

Fluorine-18 Labeling for PET Imaging

The synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET) is a critical application of isotopic labeling. Arylboronic acids are valuable precursors for ¹⁸F-labeling via Suzuki-Miyaura coupling with an ¹⁸F-labeled aryl halide.[14] Alternatively, methods for the direct radiosynthesis of ¹⁸F-difluoromethylarenes from aryl boronic acids have been developed.[15]

Table 2: Comparison of Precursors for Suzuki-Miyaura ¹⁸F-Labeling

Precursor TypeReactivityStabilityKey Considerations
This compound Moderate to high, influenced by substituentsGenerally stableProne to protodeboronation under certain conditions
Phenylboronic acid (unsubstituted)HighLess stable, prone to homocouplingServes as a baseline for reactivity comparison
4-Fluorophenylboronic acidLower, due to electron-withdrawing fluorineMore stable to protodeboronationUseful for studying the electronic effects of a single fluorine
AryltrifluoroboratesVariable, tunable by substituentsGenerally more stable to hydrolysis than boronic acidsCan offer advantages in certain cross-coupling reactions

This table presents a qualitative comparison based on established principles of organic chemistry.[9][16][17]

The electron-withdrawing nature of the fluorine atoms in this compound can influence the rate of transmetalation in Suzuki-Miyaura coupling, a key step for ¹⁸F incorporation.[16][17] Careful selection of the palladium catalyst and ligands is paramount to achieve high radiochemical yields.[9]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and laboratory conditions.

Protocol 1: Copper-Catalyzed Deborodeuteration

This protocol is adapted from a general method for the deuteration of arylboronic acids.[10]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Arylboronic Acid, Cu(OAc)₂, and Ligand in a vial B Add Solvent (e.g., DMF) A->B C Add D₂O B->C D Seal vial and heat (e.g., 80 °C for 12 h) C->D E Cool to room temperature D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Copper-Catalyzed Deborodeuteration.

Step-by-Step Methodology:

  • To a reaction vial, add this compound (1.0 equiv), copper(II) acetate (0.1 equiv), and a suitable ligand (e.g., a phosphine or nitrogen-based ligand, 0.2 equiv).

  • Add a suitable organic solvent (e.g., N,N-Dimethylformamide) to dissolve the solids.

  • Add deuterium oxide (D₂O, 5.0 equiv).

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deuterated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for ¹⁸F-Labeling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with an ¹⁸F-labeled aryl halide.

Logical Relationship Diagram:

G reagents This compound [¹⁸F]Aryl Halide Palladium Catalyst Ligand Base conditions Inert Atmosphere Anhydrous Solvent Elevated Temperature reagents->conditions subjected to outcome [¹⁸F]Labeled Biaryl Product conditions->outcome leads to

Caption: Key components for Suzuki-Miyaura ¹⁸F-Labeling.

Step-by-Step Methodology:

  • In a shielded hot cell, to a solution of the [¹⁸F]aryl halide (e.g., [¹⁸F]4-fluoroiodobenzene) in an anhydrous solvent (e.g., dioxane/water mixture), add this compound (1.5 equiv).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., Na₂CO₃, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a short duration (typically 5-15 minutes).

  • Quench the reaction and purify the crude product using automated radio-HPLC to obtain the desired ¹⁸F-labeled compound.

Analytical Characterization

The successful incorporation of an isotope and the purity of the final product must be confirmed by appropriate analytical techniques.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuterium incorporation by observing the disappearance of the corresponding proton signal. For ¹³C-labeled compounds, ¹³C NMR will show a characteristically intense signal for the labeled carbon.[19] However, the signal for a carbon directly bonded to boron can be difficult to observe due to quadrupolar relaxation.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool to confirm the mass of the labeled compound and to quantify the level of isotopic enrichment.[18]

Conclusion

This compound is a valuable and versatile substrate for a range of isotopic labeling studies. Its unique electronic properties necessitate a careful and considered approach to reaction optimization. By understanding the underlying chemical principles and leveraging modern catalytic methods, researchers can efficiently introduce isotopes such as deuterium, tritium, carbon-13, and fluorine-18. The protocols and comparative data presented in this guide serve as a robust starting point for the synthesis of isotopically labeled molecules, empowering further advancements in drug discovery and development.

References

Kinetic analysis of Suzuki coupling with 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl compounds. The choice of the boronic acid coupling partner is critical, directly influencing reaction rates, yields, and overall efficiency. This guide provides a comparative kinetic analysis of 2,5-Difluoro-4-methoxyphenylboronic acid, a fluorinated building block of increasing interest, against a selection of other commonly employed arylboronic acids. By examining available experimental data, we aim to offer researchers and drug development professionals a clear perspective on its performance in this pivotal C-C bond-forming reaction.

Performance Comparison: A Quantitative Look at Reaction Kinetics

While specific kinetic data such as rate constants and activation energies for this compound are not extensively documented in publicly available literature, we can infer its reactivity based on studies of structurally similar compounds. The presence of two electron-withdrawing fluorine atoms is known to generally increase the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1] Conversely, the electron-donating methoxy group can also influence the reaction kinetics. To provide a quantitative comparison, the following table summarizes the Turnover Frequencies (TOFs) for the Suzuki-Miyaura coupling of various substituted arylboronic acids with different aryl bromides.

Arylboronic AcidSubstituent NatureCoupling Partner (Aryl Bromide)Catalyst SystemBaseSolventTemperature (°C)Turnover Frequency (TOF, h⁻¹)
Phenylboronic acid Unsubstituted4-NitrobromobenzenePd-polymer hybridK₃PO₄Water703343[2]
Phenylboronic acid Unsubstituted4-BromoanisolePd-polymer hybridK₃PO₄Water702744[2]
4-Methoxyphenylboronic acid Electron-donating (-OCH₃)4-NitrobromobenzenePd-polymer hybridK₃PO₄Water703250[2]
4-Nitrophenylboronic acid Electron-withdrawing (-NO₂)4-BromotoluenePd-polymer hybridK₃PO₄Water702684[2]
Pentafluorophenylboronic acid Electron-withdrawing (5 x -F)IodobenzenePd(PPh₃)₄/Ag₂OCsFDME70Not explicitly stated, but high yields reported
2,4,6-Trifluorophenylboronic acid Electron-withdrawing (3 x -F)4-ChloroanisoleXPhos Pd G2K₃PO₄THF/H₂ORoom Temp.High reactivity observed, but no TOF reported[1]

Note: Direct kinetic data for this compound is not available in the cited literature. The performance of fluorinated arylboronic acids suggests that it would exhibit high reactivity.

Experimental Protocols: Methodologies for Kinetic Analysis

Accurate kinetic analysis of Suzuki-Miyaura coupling reactions is crucial for understanding reaction mechanisms and optimizing conditions. The following are detailed protocols for monitoring the reaction progress using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

General Protocol for Suzuki-Miyaura Coupling of this compound

This procedure outlines a general method for the coupling of this compound with an aryl bromide, which can be adapted for kinetic studies by taking aliquots at specific time intervals.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture and the palladium catalyst to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • To monitor the reaction kinetics, withdraw aliquots of the reaction mixture at regular intervals using a syringe.

  • Quench each aliquot immediately by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel to remove the catalyst.

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of reactants and products over time.

Kinetic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the progress of Suzuki coupling reactions by separating and quantifying the volatile components of the reaction mixture.[3][4]

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (e.g., Shimadzu GCMS-QP2010S).[3]

  • Capillary column suitable for separating the reactants and products (e.g., HP-1MS, 100 m × 0.25 mm i.d., 0.25 μm film thickness).[3]

Method:

  • Sample Preparation: Prepare the quenched aliquots as described in the general protocol. An internal standard can be added to improve quantitative accuracy.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • GC Conditions:

    • Carrier Gas: Helium.[3]

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of all components. For example, start at a lower temperature and ramp up to a higher temperature.

    • Injector and Detector Temperature: Set to ensure efficient vaporization and detection of the analytes.

  • MS Detection: The mass spectrometer will fragment the eluting compounds, providing mass spectra that can be used for identification and quantification.

  • Data Analysis: Integrate the peak areas of the reactants and products in the chromatograms. The concentration of each species at different time points can be calculated by comparing the peak areas to that of the internal standard. This data is then used to determine the reaction rate and other kinetic parameters.

Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for monitoring Suzuki coupling reactions, particularly when the products are less volatile or thermally sensitive.[5]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Method:

  • Sample Preparation: Prepare the quenched aliquots. Dilute with the mobile phase if necessary.

  • HPLC Conditions:

    • Mobile Phase: A mixture of solvents such as acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. A gradient elution may be necessary for optimal separation.

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

    • Detection: Monitor the elution of compounds using a UV detector at a wavelength where both reactants and products absorb.

  • Data Analysis: Similar to GC-MS, integrate the peak areas of the reactants and products. Use a calibration curve for each compound to convert peak areas to concentrations. Plot the concentration of the product versus time to determine the initial reaction rate.

Visualizing the Suzuki-Miyaura Coupling

To better understand the processes involved in the kinetic analysis of the Suzuki-Miyaura coupling, the following diagrams illustrate the key steps.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation (Ar'-B(OH)₂) C->A Reductive Elimination D Ar-Ar' C->D Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow Start Start Reaction (Mix Reactants, Catalyst, Base, Solvent) Sampling Take Aliquots at Defined Time Intervals Start->Sampling Quenching Quench Reaction in Aliquot Sampling->Quenching Analysis Analyze by GC-MS or HPLC Quenching->Analysis Data Determine Concentrations of Reactants and Products Analysis->Data Kinetics Calculate Rate Constants and Other Kinetic Parameters Data->Kinetics

Caption: A typical experimental workflow for the kinetic analysis of a Suzuki coupling reaction.

References

A Researcher's Guide to Determining the Quantum Yield of Novel Fluorophores Synthesized with 2,5-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis and characterization of novel fluorescent molecules are pivotal for advancing imaging, sensing, and diagnostic applications. This guide provides a comprehensive comparison of a hypothetical fluorescent molecule synthesized using 2,5-Difluoro-4-methoxyphenylboronic acid with established fluorescent standards. It offers a detailed experimental protocol for determining the fluorescence quantum yield, a critical parameter for evaluating the performance of a fluorophore.

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes, indicating a brighter signal. The determination of this value is, therefore, a fundamental step in the characterization of new fluorescent entities.

Comparison of a Hypothetical Fluorophore with Standard Dyes

To illustrate the process, we will consider a hypothetical fluorescent molecule, "DFM-Fluor," synthesized via a Suzuki coupling reaction between this compound and a suitable aromatic core. The performance of DFM-Fluor is compared against two well-characterized and commercially available fluorescent dyes: Fluorescein and Rhodamine 6G. These standards are chosen for their well-documented and high quantum yields in specific solvents.

Below is a table summarizing the hypothetical photophysical properties of DFM-Fluor alongside the known properties of the standard dyes. Such a table is the expected outcome of the experimental protocol detailed in the subsequent section.

CompoundSolventExcitation Wavelength (λ_ex) (nm)Emission Wavelength (λ_em) (nm)Absorbance at λ_exIntegrated Fluorescence IntensityRefractive Index of Solvent (n)Standard Quantum Yield (Φ_std)Calculated Quantum Yield (Φ_s)
DFM-Fluor (Sample) Ethanol4905150.0481,250,0001.361-0.85
Fluorescein (Standard) 0.1 M NaOH4905140.0501,520,0001.3330.95-
Rhodamine 6G (Standard) Ethanol5285510.0491,850,0001.3610.94-

Note: The data for "DFM-Fluor" is hypothetical and serves as an example for the purpose of this guide.

Experimental Protocol for Relative Quantum Yield Determination

The relative method for determining fluorescence quantum yield is widely used due to its simplicity and accuracy. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[1][2][3][4][5]

I. Materials and Instrumentation
  • Fluorophore of Interest: DFM-Fluor (or any newly synthesized fluorescent molecule).

  • Standard Fluorophore: A well-characterized dye with a known quantum yield in a specific solvent (e.g., Fluorescein in 0.1 M NaOH, Rhodamine 6G in ethanol). The absorption and emission spectra of the standard should ideally overlap with the sample.

  • Spectroscopic Grade Solvents: The same solvent should be used for both the sample and the standard if possible. If different solvents are necessary, their refractive indices must be known.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Fluorometer (Spectrofluorometer): For measuring fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

II. Preparation of Solutions
  • Prepare a stock solution of the sample (DFM-Fluor) and the standard (e.g., Fluorescein) in the appropriate spectroscopic grade solvent.

  • From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is to ensure the measurements are within the linear range and to avoid inner filter effects.

III. Measurement Procedure
  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

    • The absorbance at the excitation wavelength should be kept below 0.1 to minimize reabsorption effects.

  • Fluorescence Measurement:

    • Using the fluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the sample and the standard.

IV. Data Analysis and Calculation
  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Integrated Fluorescence Intensity vs. Absorbance: Create a plot of the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Determine the Gradients: The plots should be linear. Determine the gradient (slope) of the best-fit line for both the sample (Grad_s) and the standard (Grad_std).

  • Calculate the Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_s is the gradient for the sample.

    • Grad_std is the gradient for the standard.

    • n_s is the refractive index of the solvent used for the sample.

    • n_std is the refractive index of the solvent used for the standard.

Visualizing the Workflow and Synthesis

To further clarify the processes, the following diagrams illustrate the hypothetical synthesis of DFM-Fluor and the experimental workflow for quantum yield determination.

G Hypothetical Synthesis of DFM-Fluor A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Aromatic Core (e.g., brominated fluorophore precursor) B->C D DFM-Fluor (Final Product) C->D

Caption: Hypothetical synthesis of DFM-Fluor via Suzuki coupling.

G Quantum Yield Determination Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare stock solutions (Sample & Standard) B Create serial dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence Emission (Fluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate fluorescence intensity D->E E->F G Determine gradients F->G H Calculate Quantum Yield (Φ_s) G->H

Caption: Experimental workflow for relative quantum yield determination.

References

Safety Operating Guide

Proper Disposal of 2,5-Difluoro-4-methoxyphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential safety and logistical information for the proper disposal of 2,5-Difluoro-4-methoxyphenylboronic acid, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound, like other boronic acid derivatives, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][2]

Key Hazards:

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[4][5]

All handling and disposal procedures should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[2][6]

Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[6][7]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Prevents skin contact which can cause irritation.[6][7]
Body Protection A fully fastened lab coat that covers the arms.Protects skin from accidental spills.[6]
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.[6]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

2. Solid Waste Disposal:

  • Carefully collect unused or waste this compound and other contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealable container for solid hazardous waste.[1][2]

3. Liquid Waste Disposal:

  • If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1][2]

4. Decontamination of Empty Containers:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.[1]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[1]

  • Final Disposal of Container: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream, following your institution's guidelines.[1][2]

5. Spill Management:

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

    • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for solid hazardous waste.

    • Decontaminate the area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[7]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.[1]

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

    • Prevent entry into the affected area until it has been cleared by EHS personnel.

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.[7]

  • Follow your institution's established procedures for hazardous waste pickup and disposal.[1]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Identification & Segregation cluster_disposal Disposal Actions cluster_final Final Steps PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteType Identify Waste Type SolidWaste Solid Waste (Unused chemical, contaminated items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsate) WasteType->LiquidWaste Liquid EmptyContainer Empty Container WasteType->EmptyContainer Container CollectSolid Package in sealed, labeled hazardous waste container for solids. SolidWaste->CollectSolid CollectLiquid Collect in sealed, labeled hazardous waste container for liquids. LiquidWaste->CollectLiquid Decontaminate Triple rinse with appropriate solvent. Collect all rinsate as liquid hazardous waste. EmptyContainer->Decontaminate StoreWaste Store in Designated Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste Decontaminate->CollectLiquid Rinsate DisposeContainer Dispose of clean, dry container in appropriate lab recycling. Decontaminate->DisposeContainer Clean Container EHS Arrange for Pickup by Institutional EHS StoreWaste->EHS

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Handling highly specialized chemical compounds like 2,5-Difluoro-4-methoxyphenylboronic acid is a cornerstone of innovative research and development. This guide provides a detailed protocol for the requisite personal protective equipment (PPE) and associated safety procedures. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.

Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from closely related phenylboronic acid derivatives indicate that this compound should be handled with care. The primary hazards are skin, eye, and respiratory tract irritation.[1][2][3][4] Arylboronic acids, as a class, have also been noted as potentially weakly mutagenic in some microbial assays, warranting a cautious approach to handling.[5]

Key Hazard Considerations:

  • Irritation: Causes skin and serious eye irritation.[4][6][7]

  • Respiratory Issues: May cause respiratory irritation upon inhalation of dust particles.[2][7][8]

  • Ingestion: Harmful if swallowed.[6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure through all potential routes—dermal, ocular, and respiratory.

Eye and Face Protection: The First Line of Defense

Direct contact with boronic acid dust or solutions can cause serious eye irritation.[2][4][6]

  • Mandatory: Tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling the compound.[2][3][9]

  • Recommended for Splash Risk: When there is a potential for splashing, such as during solution preparation or transfer, a full-face shield should be worn in addition to safety goggles.[1][10]

Hand Protection: Preventing Dermal Exposure

To prevent skin contact and potential irritation, chemically resistant gloves are mandatory.[1][11]

  • Glove Type: Nitrile gloves are a suitable choice for handling this compound.[1][11]

  • Best Practices: Always inspect gloves for any signs of degradation or perforation before use.[9][10] It is crucial to employ proper glove removal techniques to avoid contaminating your skin.[10] Contaminated gloves should be disposed of as hazardous waste.[9]

Body Protection: Shielding Against Spills and Splashes

Protecting the skin from accidental contact is a critical component of safe handling.

  • Standard Protocol: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[11]

  • Enhanced Protection: For operations involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[1]

Respiratory Protection: Guarding Against Inhalation

Boronic acids are often fine powders, and the inhalation of dust must be avoided.[9][11]

  • Under Controlled Ventilation: When handling small quantities within a certified chemical fume hood, respiratory protection may not be necessary.[1][9]

  • When Dust is a Factor: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is required.[2][11] An N95 dust mask is a suitable option for preventing the inhalation of solid particulates.[11]

Operational and Disposal Protocols

Beyond PPE, a structured operational plan and a clear disposal strategy are fundamental to laboratory safety.

Safe Handling and Storage Workflow

A systematic approach to handling ensures both safety and the integrity of the chemical.

  • Preparation: Before beginning any work, ensure that a safety shower and an eyewash station are easily accessible.[1][11] All handling of this compound should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[9][11]

  • Handling: Use appropriate tools, like a spatula, to avoid generating dust when transferring the solid.[11] Keep the container tightly closed when not in use.[3][11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[1][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12] It is often recommended to keep boronic acids refrigerated to maintain product quality.[3][12]

The following diagram outlines the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_hood Work in Fume Hood don_ppe Don Appropriate PPE prep_hood->don_ppe prep_safety Verify Eyewash/Shower Access prep_safety->don_ppe handle_chem Handle Chemical (Avoid Dust Generation) don_ppe->handle_chem seal_cont Keep Container Sealed handle_chem->seal_cont clean_area Clean Work Area seal_cont->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow
Emergency Spill Response

In the event of a spill, a swift and organized response is crucial.

  • Evacuate: Immediately clear the area of all non-essential personnel.[1]

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.[1]

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[1] Take care to avoid creating dust.[1]

  • Collect: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[2][12]

  • Decontaminate: Clean the spill area thoroughly.

The following flowchart details the procedural steps for managing a chemical spill.

start Spill Occurs evacuate Evacuate Non-Essential Personnel start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate don_ppe Don Appropriate PPE (Including Respirator) ventilate->don_ppe contain Contain Spill with Inert Material don_ppe->contain collect Collect Material into Hazardous Waste Container contain->collect clean Decontaminate Spill Area collect->clean end Spill Managed clean->end

Chemical Spill Response Plan
Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous.

  • Waste Collection: Contaminated materials, including used PPE and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Regulatory Compliance: Dispose of all chemical waste in strict accordance with all applicable federal, state, and local regulations.[1] Never pour chemical waste down the drain.[1]

Summary of PPE Recommendations

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.[1][2][9][10]To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][2][4][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][11]To prevent skin contact and potential irritation.[1]
Body Protection A flame-resistant lab coat is required. A chemical-resistant apron should be worn over the lab coat for larger quantities.[1][11]To protect skin from accidental spills or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust or aerosols are generated.[1][2][11]To prevent irritation of the respiratory tract.[1][2][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluoro-4-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.